Ethyl 2-(pyridin-3-YL)thiazole-4-carboxylate
Description
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Properties
IUPAC Name |
ethyl 2-pyridin-3-yl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-2-15-11(14)9-7-16-10(13-9)8-4-3-5-12-6-8/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJLPDWBCGOLPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101260559 | |
| Record name | Ethyl 2-(3-pyridinyl)-4-thiazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101260559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39067-28-2 | |
| Record name | Ethyl 2-(3-pyridinyl)-4-thiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39067-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-(3-pyridinyl)-4-thiazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101260559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 2-(pyridin-3-YL)thiazole-4-carboxylate
Abstract
This technical guide provides a comprehensive overview of a robust and efficient laboratory-scale synthesis of Ethyl 2-(pyridin-3-YL)thiazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The synthesis is strategically designed around the classic Hantzsch thiazole synthesis, a reliable method for the construction of the thiazole ring. This document will elaborate on the synthetic strategy, delve into the mechanistic underpinnings of the key reaction, provide detailed, step-by-step protocols for the preparation of crucial intermediates and the final product, and outline methods for purification and characterization. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering practical insights and a validated experimental framework.
Introduction and Strategic Overview
The thiazole moiety is a prominent scaffold in a vast array of biologically active compounds, including pharmaceuticals and natural products.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged structure in drug design. The title compound, this compound, incorporates both a thiazole and a pyridine ring, two pharmacophoric groups that can be pivotal for biological activity.
The synthetic approach detailed herein employs the Hantzsch thiazole synthesis, a cornerstone reaction in heterocyclic chemistry that involves the condensation of a thioamide with an α-halocarbonyl compound.[2] This method is renowned for its efficiency and broad applicability in constructing substituted thiazoles.
Our synthetic strategy is a two-step process commencing from commercially available starting materials:
-
Synthesis of Nicotinethioamide: The precursor thioamide is synthesized from nicotinonitrile.
-
Hantzsch Thiazole Synthesis: The nicotinethioamide is then reacted with ethyl bromopyruvate to construct the target thiazole ring system.
This approach is advantageous due to the accessibility of the starting materials and the generally high yields associated with the Hantzsch reaction.
Mechanistic Insights: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis proceeds through a well-established mechanism. The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide onto the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.
Diagram 1: Reaction Mechanism of the Hantzsch Thiazole Synthesis
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Experimental Protocols
Synthesis of Nicotinethioamide from Nicotinonitrile
The conversion of a nitrile to a thioamide is a crucial first step. Several methods exist for this transformation, including the use of Lawesson's reagent or phosphorus pentasulfide. A more contemporary and safer approach involves the use of sodium hydrosulfide.
Materials:
-
Nicotinonitrile
-
Sodium hydrosulfide hydrate (NaSH·xH₂O)
-
Magnesium chloride hexahydrate (MgCl₂·6H₂O)
-
Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve nicotinonitrile (1.0 eq) in DMF.
-
Add sodium hydrosulfide hydrate (3.0 eq) and magnesium chloride hexahydrate (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude nicotinethioamide, which can be purified by recrystallization or column chromatography.
Synthesis of this compound
This step constitutes the core Hantzsch thiazole synthesis.
Materials:
-
Nicotinethioamide
-
Ethyl bromopyruvate
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
Dissolve nicotinethioamide (1.0 eq) in ethanol in a round-bottom flask.
-
Add ethyl bromopyruvate (1.05 eq) to the solution.
-
Reflux the reaction mixture with stirring. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, the solvent can be removed under reduced pressure, and the residue can be partitioned between water and ethyl acetate.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.
Diagram 2: Experimental Workflow
Caption: Step-by-step experimental workflow.
Characterization
The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.
Table 1: Expected Analytical Data
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the ethyl ester protons (triplet and quartet), a singlet for the thiazole proton, and signals in the aromatic region for the pyridine ring protons. |
| ¹³C NMR | Peaks for the carbonyl carbon of the ester, carbons of the ethyl group, and the aromatic carbons of the thiazole and pyridine rings. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the product (C₁₁H₁₀N₂O₂S, MW: 234.27 g/mol ). |
| Melting Point | A sharp melting point range, indicative of a pure compound. |
Note: Specific chemical shifts and coupling constants would need to be determined experimentally.
Safety and Handling
-
Ethyl bromopyruvate is a lachrymator and should be handled in a well-ventilated fume hood.
-
Sodium hydrosulfide is corrosive and can release toxic hydrogen sulfide gas upon acidification. Handle with appropriate personal protective equipment (PPE).
-
DMF is a skin and respiratory irritant.
-
Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when performing these experiments.
Conclusion
The synthesis of this compound via the Hantzsch thiazole synthesis is a reliable and efficient method. This guide provides a comprehensive framework, from the synthesis of the necessary precursors to the final purification and characterization of the target compound. The described protocols are robust and can be adapted for the synthesis of analogous compounds, making this a valuable resource for researchers in the field of medicinal and synthetic organic chemistry.
References
-
Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
-
Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. [Link]
-
Thiazole. (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link]
- Wang, Z. (2010). Hantzsch Thiazole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
-
Ouzzani, S., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1586. [Link]
Sources
chemical properties of Ethyl 2-(pyridin-3-YL)thiazole-4-carboxylate
An In-depth Technical Guide to the Chemical Properties of Ethyl 2-(pyridin-3-YL)thiazole-4-carboxylate
Introduction
This compound is a heterocyclic compound of significant interest to the scientific community, particularly those in drug discovery and medicinal chemistry. Its molecular architecture, featuring a pyridine ring linked to a thiazole-4-carboxylate core, represents a privileged scaffold. The constituent thiazole and pyridine rings are well-established pharmacophores, known to be present in a multitude of biologically active agents.[1][2][3] This guide provides a comprehensive technical overview of the compound's synthesis, physicochemical characteristics, spectroscopic signature, and chemical reactivity, offering field-proven insights for researchers and drug development professionals.
PART 1: Molecular Synthesis and Mechanism
The principal and most efficient method for constructing the thiazole ring system is the Hantzsch Thiazole Synthesis, first described in 1887.[4] This reaction is renowned for its reliability and high yields.[5]
Causality of the Hantzsch Synthesis
The synthesis involves the cyclocondensation reaction between a thioamide and an α-halocarbonyl compound.[6][7] For the specific synthesis of this compound, the key reactants are pyridine-3-carbothioamide and an ethyl 2-halo-3-oxobutanoate, such as ethyl bromopyruvate.
The reaction mechanism initiates with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone, displacing the halide in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step leads to the formation of the stable, aromatic thiazole ring.[5][6]
Experimental Protocol: Hantzsch Synthesis
Objective: To synthesize this compound.
Methodology:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine pyridine-3-carbothioamide (1 equivalent) and absolute ethanol.
-
Addition: Slowly add ethyl 2-chloro-3-oxobutanoate (1 equivalent) to the stirring mixture.[8]
-
Reaction: Heat the mixture to reflux and maintain for 5-6 hours.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Pour the contents into cold water and neutralize with a 10% sodium bicarbonate solution.[8]
-
Isolation: The resulting precipitate is collected by vacuum filtration through a Buchner funnel.[5]
-
Purification: Wash the collected solid with water and recrystallize from a suitable solvent, such as ethanol, to yield the pure product.
Visualization of Synthesis Pathway
Caption: Hantzsch synthesis workflow for the target compound.
PART 2: Physicochemical and Spectroscopic Profile
The structural integrity and purity of a synthesized compound are validated through the analysis of its physicochemical and spectroscopic data. These properties are fundamental for its application in further research.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 39067-28-2 | [1] |
| Molecular Formula | C₁₁H₁₀N₂O₂S | [1] |
| Molecular Weight | 234.27 g/mol | [1] |
| Physical Form | Solid | (by analogy) |
| Melting Point | Not explicitly reported in searched literature. | |
| Solubility | Poorly soluble in water, soluble in organic solvents like ethanol, DMSO, and DMF. | [5] (inferred) |
Spectroscopic Characterization
Spectroscopic analysis is indispensable for the unambiguous structural elucidation of organic molecules.[9] The expected data for the title compound are outlined below.
| Technique | Expected Observations |
| ¹H NMR (DMSO-d₆) | δ ~8.5-9.0 (m, 2H, Pyridine-H), δ ~7.5-8.0 (m, 2H, Pyridine-H), δ ~8.2 (s, 1H, Thiazole-H), δ 4.3 (q, 2H, -OCH₂CH₃), δ 1.3 (t, 3H, -OCH₂CH₃) |
| ¹³C NMR (DMSO-d₆) | δ ~161.0 (C=O, ester), δ ~165.0 (Thiazole C2), δ ~145-155 (Pyridine C), δ ~120-140 (Pyridine & Thiazole C), δ ~61.0 (-OCH₂), δ ~14.0 (-CH₃)[10] |
| IR (KBr, cm⁻¹) | ~3100 (Ar C-H), ~1720 (C=O ester), ~1600 (C=N), ~1580, 1470 (C=C aromatic), ~1250 (C-O stretch)[11] |
| Mass Spec. (ESI-MS) | m/z (%): 235.05 [M+H]⁺ |
Protocol for Spectroscopic Analysis
Objective: To obtain ¹H NMR, ¹³C NMR, IR, and Mass Spectra for structural confirmation.
Methodology:
-
Sample Preparation:
-
NMR: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
IR: Prepare a KBr pellet by mixing ~1 mg of the compound with ~100 mg of dry KBr powder and pressing it into a thin, transparent disk.
-
MS: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.
-
-
Instrumentation & Acquisition:
-
NMR: Use a 300 MHz or higher field NMR spectrometer. For ¹H NMR, acquire the spectrum with a spectral width of 0-12 ppm. For ¹³C NMR, use a proton-decoupled sequence with a spectral width of 0-200 ppm.[9]
-
IR: Use a Fourier-Transform Infrared (FT-IR) spectrophotometer. Record the spectrum from 4000 to 400 cm⁻¹.
-
MS: Use an Electrospray Ionization Mass Spectrometer (ESI-MS) to obtain the high-resolution mass spectrum.
-
PART 3: Chemical Reactivity and Biological Potential
The functional groups present in this compound dictate its chemical reactivity and provide a foundation for its potential applications in drug development.
Key Chemical Reactions
The molecule's reactivity is centered around its ester and heterocyclic components.[1]
-
Ester Hydrolysis: The ethyl ester group can undergo hydrolysis under acidic or basic conditions to yield the corresponding 2-(pyridin-3-yl)thiazole-4-carboxylic acid. This carboxylic acid derivative can then be used for further functionalization, such as amide coupling.
-
Nucleophilic Substitution: The ester can also participate in transesterification reactions.[1]
-
Electrophilic Aromatic Substitution: The pyridine ring can undergo electrophilic substitution, although reaction conditions must be carefully chosen to manage the reactivity of the two heterocyclic systems.[1]
Potential in Drug Discovery
The pyridine-thiazole scaffold is a cornerstone in modern medicinal chemistry.[12] Derivatives have demonstrated a wide spectrum of pharmacological activities.
-
Anticancer Activity: Many thiazole-containing compounds have shown cytotoxic effects against various cancer cell lines.[1][2] The mechanism often involves the inhibition of critical cellular pathways or enzymes like protein kinases.[2][13]
-
Antimicrobial Properties: The heterocyclic rings are associated with significant antibacterial and antifungal properties.[1][3]
-
Anti-inflammatory Effects: Thiazole derivatives have also been investigated for their potential as anti-inflammatory agents.[3]
Visualization of Structure-Activity Relationshipdot
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The Multifaceted Biological Activities of Pyridine-Thiazole Derivatives: A Technical Guide for Drug Discovery
Foreword: The Chemical Duet of Pyridine and Thiazole in Modern Therapeutics
In the landscape of medicinal chemistry, the fusion of distinct heterocyclic scaffolds into a single molecular entity is a proven strategy for the generation of novel therapeutic agents with enhanced potency and unique pharmacological profiles. Among these, the pyridine-thiazole hybrid has emerged as a particularly fruitful area of investigation. The pyridine ring, a cornerstone in numerous natural products and FDA-approved drugs, offers a versatile scaffold for establishing critical interactions with biological targets.[1][2] When coupled with the thiazole moiety—a five-membered ring renowned for its broad spectrum of biological activities—the resulting derivatives exhibit a remarkable range of therapeutic potential.[2] This guide provides an in-depth technical exploration of the diverse biological activities of pyridine-thiazole derivatives, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals. We will delve into the core mechanisms, structure-activity relationships, and the experimental protocols necessary to unlock the full potential of this promising class of compounds.
I. Anticancer Activity: Targeting the Pillars of Malignancy
The development of novel anticancer agents remains a paramount challenge in modern medicine, driven by the need to overcome drug resistance and the severe side effects of conventional chemotherapeutics.[3] Pyridine-thiazole derivatives have demonstrated significant promise in this arena, exhibiting potent cytotoxic and cytostatic effects across a wide range of human cancer cell lines, including those of the lung, breast, colon, and leukemia.[3][4]
A. Core Mechanisms of Antineoplastic Action
The anticancer efficacy of pyridine-thiazole derivatives is not monolithic; rather, it stems from their ability to modulate a variety of critical cellular pathways involved in cancer cell proliferation, survival, and metastasis.
-
Kinase Inhibition: A predominant mechanism is the inhibition of protein and lipid kinases, which are often dysregulated in cancer.[3] Specific kinases targeted by various pyridine-thiazole analogues include:
-
Phosphoinositide 3-Kinase (PI3K): The PI3K/AKT/mTOR pathway is a central regulator of cell growth and survival. Certain pyridine-thiazole derivatives have been identified as potent inhibitors of PI3Kα, disrupting this critical signaling cascade.[3][5]
-
Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are attractive targets for cancer therapy. Pyridine-thiazole hybrids have been developed as potent dual inhibitors of CDK2 and Glycogen Synthase Kinase 3β (GSK3β), leading to cell cycle arrest and apoptosis.[6]
-
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): By inhibiting VEGFR-2, a key receptor in angiogenesis, these compounds can stifle the formation of new blood vessels that tumors need to grow and metastasize.[7][8]
-
-
PARP Inhibition and DNA Damage: Some pyridine-thiazole derivatives have been shown to function as inhibitors of Poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[1] By inhibiting PARP, these compounds can induce genetic instability in cancer cells, leading to their demise.[1][3] This mechanism is particularly effective in cancers with pre-existing DNA repair deficiencies, such as those with BRCA mutations.
-
Induction of Apoptosis: A hallmark of effective anticancer agents is the ability to induce programmed cell death, or apoptosis. Pyridine-thiazole derivatives have been shown to trigger apoptosis through both intrinsic and extrinsic pathways, often confirmed by an increase in the levels of key executioner proteins like caspase-3 and caspase-9, and a shift in the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[9]
B. Structure-Activity Relationship (SAR) Insights
Preliminary SAR studies have provided valuable guidance for the rational design of more potent anticancer pyridine-thiazole derivatives. For instance, the introduction of electron-withdrawing groups, such as a nitro group, on a terminal phenyl ring has been shown to enhance cytotoxic activity.[4] Conversely, electron-donating groups may reduce potency.[4] The nature of the linker between the pyridine and thiazole moieties, as well as the substitution pattern on both rings, significantly influences the biological activity, highlighting the importance of fine-tuning the molecular architecture for optimal target engagement.
C. Data Presentation: Cytotoxicity Profiles
The following table summarizes the in vitro anticancer activity of representative pyridine-thiazole derivatives against various human cancer cell lines, expressed as IC₅₀ values (the concentration required to inhibit 50% of cell growth).
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 3 | HL-60 (Leukemia) | 0.57 | [1] |
| Compound 3 | HCT-116 (Colon) | 1.8 | [3] |
| Compound 4 | Jurkat (Leukemia) | 1.9 | [3] |
| Compound 13a | HepG2 (Liver) | 9.5 (µg/mL) | [6] |
| Compound 8a | HepG2 (Liver) | 10.2 (µg/mL) | [6] |
| Compound 10 | HepG2 (Liver) | 4.25 | [8] |
| Compound 10 | MCF-7 (Breast) | 6.08 | [8] |
| Thiazole Derivative | A549 (Lung) | ~50-120 nM range | [4] |
| Pyridone-based Analogue | A549 & MCF-7 | ~8-15 nM range | [4] |
D. Experimental Protocols
This protocol details a standardized method for evaluating the cytotoxic effects of pyridine-thiazole derivatives on adherent cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, the absorbance of which is directly proportional to the number of living cells.
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Pyridine-thiazole test compounds
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and an untreated control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
This protocol provides a framework for assessing the inhibitory activity of pyridine-thiazole derivatives against a specific kinase (e.g., PI3K, CDK2).
Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation can be quantified using various methods, such as luminescence (e.g., ADP-Glo™ assay which measures ADP production) or fluorescence resonance energy transfer (FRET).
Materials:
-
Recombinant human kinase (e.g., GSK-3β)[10]
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compounds
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader (luminometer or fluorometer)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the appropriate kinase assay buffer with a constant final concentration of DMSO.[10]
-
Reaction Setup: In a 384-well plate, add the test compound dilutions. Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.[10]
-
Enzyme Addition: Add the diluted kinase to each well, except for the "no enzyme" control wells.[10]
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP to all wells. Gently mix the plate.[10]
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.[10]
-
Signal Detection: Stop the kinase reaction and detect the signal according to the manufacturer's protocol for the chosen detection method. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert the generated ADP into a luminescent signal.[10]
-
Data Acquisition: Measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: Normalize the data using the "no inhibitor" and "no enzyme" controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
E. Mandatory Visualizations
Caption: Experimental workflow for anticancer evaluation.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.
II. Antimicrobial Activity: A New Frontier Against Drug Resistance
The rise of multidrug-resistant pathogens presents a grave threat to global health. Pyridine-thiazole derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[2][11]
A. Mechanism of Action
A key antimicrobial mechanism for some pyridine-thiazole derivatives is the inhibition of bacterial DNA gyrase.[11] This enzyme is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death. The potential for these compounds to bind to the DNA gyrase active site has been supported by in silico molecular docking studies.[11]
B. Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of pyridine-thiazole derivatives is highly dependent on their substitution patterns. For instance, the presence of a hydroxyl group on a terminal aromatic ring or the incorporation of other heterocyclic moieties can enhance antimicrobial activity.[12] SAR studies have shown that specific substitutions can lead to compounds with MIC values comparable to standard antibiotics.[12]
C. Data Presentation: Antimicrobial Efficacy
The following table summarizes the in vitro antimicrobial activity of representative pyridine-thiazole derivatives, expressed as Minimum Inhibitory Concentration (MIC) values.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 13a | S. aureus | 46.9 - 93.7 | [11] |
| Compound 13a | C. albicans | 5.8 - 7.8 | [11] |
| Compound 5j | S. aureus | 6.25 | [12] |
| Compound 5j | E. coli | 6.25 | [12] |
| Compound 5j | C. albicans | 12.5 | [12] |
D. Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of pyridine-thiazole derivatives against bacterial strains.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. This method involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds
-
Sterile 96-well U-bottom plates
-
Spectrophotometer or microplate reader
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include a growth control well (inoculum in MHB without compound) and a sterility control well (MHB only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader by measuring the optical density at 600 nm.
III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key pathological feature of numerous diseases. Pyridine-thiazole derivatives have demonstrated notable anti-inflammatory properties, suggesting their potential for treating inflammatory disorders.[2][13]
A. Mechanism of Action
The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes in the inflammatory pathway, such as Cyclooxygenase-2 (COX-2).[12] COX-2 is responsible for the production of prostaglandins, which are potent inflammatory mediators. Additionally, some derivatives can suppress the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, a key event in the inflammatory response.[14][15]
B. Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay
This protocol is used to assess the ability of compounds to inhibit the production of NO in LPS-stimulated macrophage cells.
Principle: The Griess assay measures the concentration of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. In this assay, nitrite reacts with sulfanilic acid and N-(1-naphthyl)ethylenediamine to produce a purple azo compound, the absorbance of which is measured spectrophotometrically.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM with 10% FBS
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Griess Reagent System
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[14]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 30 minutes.[14]
-
LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include an untreated control (cells only) and an LPS-only control.[14]
-
Incubation: Incubate the plate for 20-24 hours at 37°C and 5% CO₂.[14]
-
Nitrite Measurement: After incubation, collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution and incubate for another 5-10 minutes at room temperature, protected from light.
-
Absorbance Reading: Measure the absorbance at 540 nm within 30 minutes.
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage of NO inhibition relative to the LPS-only control.
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The Structure-Activity Relationship of Pyridine-Thiazole Compounds: A Technical Guide for Drug Discovery Professionals
Abstract
The hybridization of pyridine and thiazole rings has emerged as a highly fruitful strategy in modern medicinal chemistry, yielding compounds with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of pyridine-thiazole compounds, with a primary focus on their development as anticancer and antimicrobial agents. We will dissect the critical structural features that govern the potency and selectivity of these compounds, offering field-proven insights into the rational design of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of innovative small molecule drug candidates.
Introduction: The Power of Hybrid Scaffolds
In the landscape of drug discovery, the pyridine and thiazole moieties are privileged heterocyclic structures, each contributing unique physicochemical properties to a molecule. Pyridine, a six-membered aromatic ring containing one nitrogen atom, is a common feature in numerous natural and synthetic bioactive compounds, offering hydrogen bonding capabilities and serving as a versatile scaffold. The thiazole ring, a five-membered ring with both sulfur and nitrogen, is another cornerstone of medicinal chemistry, found in pharmaceuticals like the anticancer drug Dasatinib and Vitamin B1.
The strategic combination of these two pharmacophores into a single molecular entity—a pyridine-thiazole hybrid—has proven to be a powerful approach for generating novel drug candidates with enhanced biological activity and potentially novel mechanisms of action. These hybrid molecules have demonstrated significant promise, particularly in the fields of oncology and infectious diseases. This guide will illuminate the nuanced structure-activity relationships that underpin their therapeutic potential.
Core Structure-Activity Relationship Insights
The biological activity of pyridine-thiazole compounds is exquisitely sensitive to their molecular architecture. The key areas of SAR exploration revolve around the substitution patterns on both the pyridine and thiazole rings, the nature of the linker connecting them, and the overall three-dimensional conformation of the molecule.
Substitution on the Pyridine Ring
The position and electronic nature of substituents on the pyridine ring play a pivotal role in modulating the biological activity of these hybrids. Both electron-donating and electron-withdrawing groups have been shown to influence potency, often in a target-dependent manner.
Substitution on the Thiazole Ring
The thiazole ring offers several positions for substitution, each providing an opportunity to fine-tune the compound's properties. Modifications at the 2-, 4-, and 5-positions have been extensively studied. For instance, the introduction of an amino group at the 2-position of the thiazole ring is a common strategy for creating a key interaction point with target proteins.
The Linking Moiety: More Than Just a Spacer
The chemical entity connecting the pyridine and thiazole rings is a critical determinant of the molecule's overall shape, flexibility, and ability to interact with its biological target. Linkers can range from simple bonds to more complex chains and ring systems.
A notable strategy in the design of anticancer pyridine-thiazole hybrids involves the use of a chalcone-like linker. This propenone bridge introduces a degree of rigidity and specific conformational preferences that can be crucial for activity. For example, the synthesis of (E)-3-(2-fluorophenyl)-1-[4-methyl-2-(2-pyridylamino)-thiazol-5-yl]-2-propen-1-one has been reported to exhibit high antiproliferative activity.[1]
Pyridine-Thiazole Hybrids as Anticancer Agents
A significant body of research has focused on the development of pyridine-thiazole compounds as anticancer agents. These molecules have been shown to exert their effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and interference with DNA replication.
Targeting Protein Kinases
Protein kinases are a major class of drug targets in oncology, and pyridine-thiazole scaffolds have proven to be effective kinase inhibitors. The pyridine moiety can often act as a hinge-binder, forming crucial hydrogen bonds within the ATP-binding pocket of the kinase. Thiazole-bearing drugs like dasatinib and dabrafenib are well-established kinase inhibitors.[2]
The anticancer activity of some pyridine-thiazole derivatives has been linked to the inhibition of enzymes like CDK1, CLK1, and PI3Kα.[2] Furthermore, several new pyridine-thiazole hybrids have been investigated as potential inhibitors of Epidermal Growth Factor Receptor (EGFR), a key player in many cancers.[3] Molecular docking studies often reveal that these compounds can fit into the EGFR tyrosine kinase domain, suggesting a plausible mechanism of action.[3][4]
Induction of Apoptosis and DNA Damage
Some pyridine-thiazole derivatives have been shown to induce apoptosis in cancer cells. For example, certain compounds have been observed to cause changes in nucleus morphology, suggesting an interaction with DNA.[1] Mechanistic studies have indicated that the cytotoxic action of some derivatives may be related to inducing genetic instability in tumor cells.[1][5] In some cases, the activity of these compounds was reduced by pre-incubation with PARP1 inhibitors, pointing towards a role in the DNA damage response pathway.[1][5]
SAR in Anticancer Pyridine-Thiazole Derivatives
A preliminary structure–activity relationship (SAR) analysis of certain series of pyridine-thiazole hybrids has revealed that the presence of electron-withdrawing substituents, such as a nitro group, on a phenyl ring within the molecule can enhance cytotoxicity.[6][7] Conversely, electron-donating groups tend to reduce this activity.[6][7]
The following table summarizes the anticancer activity of a selection of pyridine-thiazole derivatives against various cancer cell lines.
| Compound ID | R1 (Pyridine) | R2 (Thiazole) | Linker | Target Cell Line | IC50 (µM) | Reference |
| 3 | 2-amino | 4-methyl, 5-(3-(2-fluorophenyl)propenoyl) | Direct | HL-60 | 0.57 | [1] |
| 4 | 2-amino | 4-methyl, 5-(...acetylamino)benzoic acid ethyl ester) | Michael Adduct | NCI-60 Panel | Growth Inhibition >50% at 10µM | [1] |
| 7 | N-(pyridin-2-yl)acetamide | 5-(ethoxycarbonyl)thiazolin-4-one | (hydrazonomethyl)phenoxy | MCF-7 | 5.36 | [8] |
| 10 | N-(pyridin-2-yl)acetamide | 5-(pyrazolyl)thiazole | (hydrazonomethyl)phenoxy | MCF-7 | 5.84 | [8] |
| 4h | 3-cyano-4,6-dimethyl-2-oxo | - | Phenylthiourea | HTC-116 | 2.03 ± 0.72 | [4] |
Pyridine-Thiazole Hybrids as Antimicrobial Agents
The rise of antimicrobial resistance necessitates the development of novel anti-infective agents. Pyridine-thiazole compounds have also shown considerable promise in this area, exhibiting both antibacterial and antifungal activities. The thiazole nucleus is a component of several established antimicrobial drugs.[9]
Mechanism of Antimicrobial Action
The antimicrobial mechanisms of pyridine-thiazole derivatives are varied. Some have been proposed to act by inhibiting essential bacterial enzymes, such as DNA gyrase.[10] Molecular docking studies have been employed to explore the potential binding of these compounds to the active site of DNA gyrase.[10]
SAR in Antimicrobial Pyridine-Thiazole Derivatives
In the context of antimicrobial activity, the nature of the substituents on the pyridine and thiazole rings is again a key factor. For some series of compounds, the presence of a hydroxyl group on an aromatic ring or the incorporation of an additional heterocyclic moiety has been shown to enhance antimicrobial activity.[11] Studies have indicated that 4-pyridine substituted thiazole hybrids can be more potent than their 2-pyridine substituted counterparts.[9]
The following table presents the antimicrobial activity of selected pyridine-thiazole derivatives.
| Compound ID | R1 (Pyridine) | R2 (Thiazole) | Target Organism | MIC (µg/mL) | Reference |
| 13a | 2-oxo-pyridinyl-thiourea derived | 4-phenyl | E. coli | 93.7-46.9 | [10] |
| 13a | 2-oxo-pyridinyl-thiourea derived | 4-phenyl | C. albicans | 7.8 | [10] |
| 5j | 3-yl | 5-methyl-4-carbohydrazide | S. aureus | - | [11] |
| 4c | 4-yl | 2-amino, 4-(bromophenyl) | S. aureus | 0.02 mM | [9] |
Experimental Protocols
To facilitate further research and development in this area, we provide the following generalized experimental protocols based on methodologies reported in the literature.
General Synthesis of a Pyridine-Thiazole Hybrid via Hantzsch Thiazole Synthesis
This protocol describes a common method for the synthesis of the thiazole ring, which is then linked to a pyridine moiety.
Step 1: Synthesis of Pyridine-Containing Thiourea
-
Dissolve the corresponding amino-pyridine in a suitable solvent (e.g., ethanol).
-
Add an equimolar amount of an isothiocyanate derivative.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and collect the precipitated thiourea derivative by filtration.
Step 2: Cyclocondensation to Form the Thiazole Ring
-
Suspend the pyridine-containing thiourea in a solvent such as ethanol.
-
Add an α-haloketone (e.g., 2-chloroacetylacetone) to the suspension.
-
Reflux the mixture for several hours.
-
After cooling, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution).
-
The resulting pyridine-thiazole hybrid can be purified by recrystallization or column chromatography.
A key reagent for the synthesis of some of the target derivatives is 1-[4-Methyl-2-(2-pyridylamino)-thiazol-5-yl]-ethanone, which is synthesized via a [2+3]-cyclocondensation reaction using 1-(pyridin-2-yl)thiourea and 2-chloroacetylacetone.[1]
In Vitro Cytotoxicity Evaluation using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Step 1: Cell Seeding
-
Harvest cancer cells and determine the cell concentration.
-
Seed the cells into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
Step 2: Compound Treatment
-
Prepare serial dilutions of the pyridine-thiazole compounds in culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds.
-
Incubate the plates for 48 hours.
Step 3: MTT Addition and Incubation
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
Step 4: Formazan Solubilization and Absorbance Measurement
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Step 5: Data Analysis
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by non-linear regression analysis.[6][12]
Visualizing Key Concepts
To better illustrate the concepts discussed in this guide, the following diagrams have been generated using Graphviz.
Caption: Key structural elements influencing the biological activity of pyridine-thiazole compounds.
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Conclusion and Future Directions
The pyridine-thiazole hybrid scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The extensive research into their anticancer and antimicrobial properties has yielded a rich body of structure-activity relationship data, providing a solid foundation for the rational design of future drug candidates.
Future efforts in this field should focus on:
-
Target Identification and Validation: Elucidating the precise molecular targets of the most potent compounds to better understand their mechanisms of action.
-
Optimization of Pharmacokinetic Properties: Improving the drug-like properties of lead compounds, such as solubility and metabolic stability, to enhance their in vivo efficacy.
-
Exploration of New Therapeutic Areas: Investigating the potential of pyridine-thiazole hybrids for the treatment of other diseases, including inflammatory and neurodegenerative disorders.
By leveraging the SAR insights outlined in this guide and embracing innovative drug design strategies, the scientific community is well-positioned to unlock the full therapeutic potential of this remarkable class of compounds.
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Ivasechko, I., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Pharmaceuticals, 15(9), 1146. [Link]
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El-Naggar, A. M., et al. (2022). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. Molecules, 27(19), 6296. [Link]
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Elmorsy, M. R., et al. (2022). Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents. BMC Chemistry, 16(1), 88. [Link]
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El-Sayed, N. N. E., et al. (2023). Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. Molecules, 28(11), 4333. [Link]
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Avram, S., et al. (2022). Discovery of A Novel Series of Quinazoline–Thiazole Hybrids as Potential Antiproliferative and Anti-Angiogenic Agents. International Journal of Molecular Sciences, 23(19), 11928. [Link]
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Gomha, S. M., et al. (2020). Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. Molecules, 25(18), 4239. [Link]
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The Therapeutic Potential of Ethyl 2-(pyridin-3-YL)thiazole-4-carboxylate: A Technical Guide for Drug Discovery Professionals
Introduction: A Scaffold of Promise
In the landscape of modern medicinal chemistry, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of rational drug design. Ethyl 2-(pyridin-3-YL)thiazole-4-carboxylate, a molecule integrating the biologically significant pyridine and thiazole rings, represents a compound of considerable interest for therapeutic development. The thiazole ring, a component of the essential vitamin B1 (thiamine), is a versatile pharmacophore found in numerous approved drugs, while the pyridine moiety is a common feature in a vast array of bioactive molecules.[1] This guide provides an in-depth exploration of the synthesis, known biological activities, and potential therapeutic applications of this compound and its close chemical relatives, offering a technical resource for researchers and drug development professionals. While the specific mechanism of action for this exact ester is still under investigation, the wealth of data on related pyridine-thiazole hybrids provides a strong rationale for its exploration in oncology, immunology, and infectious diseases.[2]
Chemical Profile and Synthesis
This compound (Et-PTCZ) possesses the molecular formula C₁₁H₁₀N₂O₂S and a molecular weight of 234.27 g/mol .[2] The molecule's structure, featuring a pyridine ring at the 2-position of a thiazole-4-carboxylate ethyl ester, lends itself to a variety of chemical modifications, making it an attractive starting point for the generation of compound libraries.
Synthetic Pathway: The Hantzsch Reaction
The most common and efficient method for the synthesis of this compound is a variation of the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of a thioamide with an α-halocarbonyl compound.
Caption: Hantzsch synthesis of this compound.
Detailed Synthetic Protocol
The following protocol is adapted from established procedures for the synthesis of this compound.[3]
Materials:
-
Pyridine-3-carbothioamide
-
Ethyl bromopyruvate
-
Toluene, anhydrous
-
Dichloromethane
-
Hexane
-
Anhydrous manganese sulfate or sodium sulfate
-
Standard reflux apparatus, rotary evaporator, and filtration equipment
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add pyridine-3-carbothioamide (1 equivalent) and ethyl bromopyruvate (1 equivalent).
-
Add anhydrous toluene to the flask to serve as the solvent.
-
Heat the reaction mixture to reflux and maintain for approximately 5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in dichloromethane.
-
Wash the organic layer with water to remove any water-soluble impurities.
-
Dry the dichloromethane layer over anhydrous manganese sulfate or sodium sulfate, filter, and concentrate in vacuo.
-
Crystallize the crude product from hexane to yield this compound as a solid.[3]
Potential Therapeutic Applications and Mechanisms of Action
While direct biological data for this compound is limited, extensive research on structurally similar pyridine-thiazole derivatives provides compelling evidence for its potential therapeutic utility in several key areas.
Anticancer Activity
The pyridine-thiazole scaffold is a prominent feature in a number of potent anticancer agents. The proposed mechanisms of action for these compounds are diverse, reflecting the versatility of this chemical framework.
a) Kinase Inhibition:
A primary mechanism through which pyridine-thiazole derivatives exert their anticancer effects is the inhibition of protein and lipid kinases that are critical for cancer cell proliferation and survival.[4] Several studies have identified potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), Glycogen Synthase Kinase 3β (GSK3β), and Phosphoinositide 3-Kinase (PI3K) within this class of compounds.[5][6]
Caption: Kinase inhibition by pyridine-thiazole derivatives.
b) Induction of Genetic Instability:
Some pyridine-thiazole hybrids have been shown to induce changes in nucleus morphology and affect DNA integrity.[4][7] Their cytotoxic activity is enhanced when used in combination with PARP1 inhibitors, suggesting a mechanism involving the induction of genetic instability in tumor cells.[4][7]
Quantitative Data for Anticancer Activity of Pyridine-Thiazole Derivatives:
| Compound Class | Target Cell Line | IC50 Value | Reference |
| Pyridine-thiazole hybrid | HL-60 (Leukemia) | 0.57 µM | [4] |
| Pyridine-dihydrothiazole hybrid | HepG2 (Liver Cancer) | 9.5 µg/mL | [5] |
| Thiazolo[5,4-b]pyridine derivative | PI3Kα (enzymatic assay) | 3.6 nM | [6] |
| Pyridine-thiazolidinone hybrid | CDK2 (enzymatic assay) | 0.63 µM | [5] |
| Benzothiazole-pyridine derivative | MCF-7 (Breast Cancer) | 0.30–0.45 µM | [8] |
Anti-inflammatory Properties
The pyridine-thiazole core is also associated with significant anti-inflammatory activity. Derivatives have been shown to inhibit the denaturation of bovine serum albumin, a common in vitro assay for anti-inflammatory potential.[9] This suggests that these compounds may stabilize protein structures and prevent the inflammatory cascade triggered by protein denaturation.
Experimental Protocol for In Vitro Anti-inflammatory Assay (Protein Denaturation):
This protocol is based on methodologies used for evaluating the anti-inflammatory activity of novel compounds.[9][10][11]
-
Preparation of Solutions:
-
Prepare a 0.2% w/v solution of Bovine Serum Albumin (BSA) in phosphate-buffered saline (PBS), pH 6.4.
-
Prepare stock solutions of this compound and a standard anti-inflammatory drug (e.g., diclofenac sodium) in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a series of test tubes, add 0.5 mL of the BSA solution.
-
Add 0.1 mL of varying concentrations of the test compound or standard drug.
-
Incubate the mixture at 37°C for 20 minutes.
-
Induce protein denaturation by heating the mixture at 72°C for 5 minutes.
-
Cool the tubes to room temperature.
-
Measure the turbidity of the solutions spectrophotometrically at 660 nm.
-
-
Calculation:
-
Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
-
Data Analysis:
-
Determine the IC50 value, which is the concentration of the compound required to inhibit 50% of protein denaturation.
-
Antimicrobial Activity
The inherent antimicrobial properties of the thiazole and pyridine rings make their hybrid structures promising candidates for the development of new antibacterial and antifungal agents.[2] Numerous studies have demonstrated the efficacy of pyridine-thiazole derivatives against a range of pathogenic microbes.[12][13]
Potential as DHODH Inhibitors
Recent research has highlighted the potential of N-heterocyclic 3-pyridyl carboxamides as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[14] Inhibition of DHODH has been shown to induce differentiation in acute myelogenous leukemia (AML) cells, presenting a novel therapeutic strategy.[14] Given the structural similarity, this compound warrants investigation as a potential DHODH inhibitor.
Caption: Proposed mechanism of DHODH inhibition in AML therapy.
Future Directions and Conclusion
This compound stands as a promising, yet underexplored, molecule with a strong foundation for therapeutic potential based on the extensive research into its constituent heterocyclic systems and their hybrids. The synthetic accessibility and the diverse biological activities associated with the pyridine-thiazole scaffold make it a compelling candidate for further investigation.
Future research should focus on:
-
Comprehensive Biological Screening: Evaluating the specific activity of this compound in a broad range of anticancer, anti-inflammatory, and antimicrobial assays.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound, with a particular focus on kinase and DHODH inhibition.
-
In Vivo Efficacy: Assessing the therapeutic potential of this compound in relevant animal models of cancer, inflammation, and infectious diseases.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives to optimize potency, selectivity, and pharmacokinetic properties.
References
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Gomaa, A. M., et al. (2022). Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors. RSC Advances, 12(45), 29479-29493. [Link]
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Klyuchivska, O., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules, 27(18), 6035. [Link]
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Li, Y., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(20), 4699. [Link]
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Zaki, R. M., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry, 15(1), 29-54. [Link]
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Klyuchivska, O., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. ResearchGate. [Link]
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Chiscop, E., et al. (2015). SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE-5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. Farmacia, 63(2), 171-176. [Link]
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Rajurkar, V. G., et al. (2015). Synthesis of Some N-(4-(Aryl)-2-Thioxo-1,3-Thiazol-3(2H)-yl)Pyridine-4-Carboxamide as Antimicrobial and Anti-inflammatory Agents. ResearchGate. [Link]
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Kamat, V., et al. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega, 5(40), 25955–25968. [Link]
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Anti-inflammation and antimalarial profile of 5-pyridin-2-yl-1H-[4][5][8]triazole-3-carboxylic acid ethyl ester as a low molecular. (2021). CDN. [Link]
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Connolly, P. J., et al. (2022). N-Heterocyclic 3-Pyridyl Carboxamide Inhibitors of DHODH for the Treatment of Acute Myelogenous Leukemia. Journal of Medicinal Chemistry, 65(16), 11241–11256. [Link]
-
Li, J., et al. (2015). Ethyl 2-((4-Chlorophenyl)amino)thiazole-4-carboxylate and Derivatives Are Potent Inducers of Oct3/4. Journal of Medicinal Chemistry, 58(15), 5742–5750. [Link]
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Anti-inflammation and antimalarial profile of 5-pyridin-2-yl-1H-[4][5][8]triazole-3-carboxylic acid ethyl ester as a low molecular intermediate for hybrid drug synthesis. (2021). PubMed Central. [Link]
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- 3. 2-(3-Pyridyl)-4-thiazolecarboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]
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The Strategic Intermediate: A Technical Guide to Ethyl 2-(pyridin-3-YL)thiazole-4-carboxylate
An In-Depth Analysis for Chemical Researchers and Drug Development Professionals
Introduction: The Value Proposition of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel heterocyclic compounds remain a cornerstone of drug discovery. Among the myriad of scaffolds available, the pyridine-thiazole motif has emerged as a "privileged structure," consistently appearing in compounds exhibiting a wide spectrum of biological activities, including antimicrobial and anticancer properties. This guide provides a comprehensive technical overview of a key chemical intermediate, Ethyl 2-(pyridin-3-YL)thiazole-4-carboxylate, a versatile building block for the synthesis of diverse and complex bioactive molecules. We will delve into its synthesis, mechanistic underpinnings, detailed characterization, and its pivotal role in the development of potential therapeutic agents.
Core Synthesis: The Hantzsch Thiazole Synthesis
The most prevalent and efficient method for the synthesis of this compound is the Hantzsch thiazole synthesis. This robust and reliable reaction involves the condensation of a thioamide with an α-haloketone. In the case of our target molecule, the key precursors are pyridine-3-carbothioamide and an ethyl 2-halo-3-oxopropanoate.
Underlying Mechanism: A Stepwise Annulation
The Hantzsch synthesis proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and dehydration to form the aromatic thiazole ring. The causality behind this one-pot reaction lies in the inherent reactivity of the starting materials.
Diagram: Mechanism of the Hantzsch Thiazole Synthesis
Caption: The Hantzsch synthesis pathway for this compound.
Experimental Protocol: A Validated Synthetic Route
The following protocol is a robust and reproducible method for the synthesis of this compound, adapted from established procedures.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pyridine-3-carbothioamide (1 equivalent) and ethyl 3-bromo-2-oxopropionate (1 equivalent) in a suitable solvent such as absolute ethanol or toluene.
-
Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. If a precipitate forms, it is collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure. The crude product is then dissolved in a suitable organic solvent like dichloromethane and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) to afford the pure this compound.
Rationale for Experimental Choices:
-
Solvent: Ethanol and toluene are excellent choices as they are relatively non-reactive under the reaction conditions and have boiling points suitable for reflux.
-
Reflux: Heating the reaction provides the necessary activation energy for the condensation and cyclization steps to proceed at a reasonable rate.
-
Purification: Recrystallization is an effective method for purifying the solid product, removing any unreacted starting materials or by-products.
Physicochemical and Spectroscopic Characterization
Thorough characterization of this compound is crucial to confirm its identity and purity. The following table summarizes its key properties and expected spectroscopic data.
| Property | Value |
| Molecular Formula | C₁₁H₁₀N₂O₂S |
| Molecular Weight | 234.28 g/mol |
| Appearance | Pale yellow to white solid |
| CAS Number | 39067-28-2 |
| ¹H NMR (DMSO-d₆, ppm) | Predicted: ~9.2 (s, 1H, py-H2), ~8.7 (d, 1H, py-H6), ~8.3 (d, 1H, py-H4), ~8.1 (s, 1H, thiazole-H5), ~7.5 (dd, 1H, py-H5), ~4.3 (q, 2H, -OCH₂CH₃), ~1.3 (t, 3H, -OCH₂CH₃) |
| ¹³C NMR (DMSO-d₆, ppm) | Predicted: ~165 (C=O, ester), ~161 (thiazole C2), ~152 (py C6), ~148 (py C2), ~145 (thiazole C4), ~135 (py C4), ~130 (py C3), ~124 (py C5), ~118 (thiazole C5), ~61 (-OCH₂CH₃), ~14 (-OCH₂CH₃) |
| IR (KBr, cm⁻¹) | Characteristic Peaks: ~3100 (Ar-H), ~1720 (C=O, ester), ~1600, ~1480 (C=C, C=N) |
| Mass Spectrometry (m/z) | Expected M⁺: 234.05 |
Applications as a Chemical Intermediate in Drug Discovery
The true value of this compound lies in its utility as a versatile chemical intermediate. The ester functional group provides a convenient handle for further chemical transformations, allowing for the construction of more complex molecules with potential therapeutic applications.
Gateway to Bioactive Amides and Hydrazides
A primary transformation of the title compound is the conversion of the ethyl ester to a carboxylic acid, amide, or hydrazide. This opens up a vast chemical space for the synthesis of novel derivatives. For instance, hydrazinolysis of the ester with hydrazine hydrate yields the corresponding carbohydrazide. This carbohydrazide is a key precursor for the synthesis of various five-membered heterocyclic compounds, such as oxadiazoles and triazoles, which are known to possess significant antimicrobial and anticancer activities.
Diagram: Synthetic Utility of this compound
Caption: Key transformations of the title compound into various bioactive scaffolds.
Case Study: Synthesis of Antimicrobial Azoles
A notable application of this intermediate is in the synthesis of novel azole derivatives with potential antimicrobial properties. The carbohydrazide derived from this compound can be condensed with various aromatic or heteroaromatic aldehydes to form Schiff bases. These intermediates can then be cyclized to afford a variety of heterocyclic systems, such as oxadiazolines. These final compounds often exhibit significant activity against a range of bacterial and fungal strains.
Conclusion: A Building Block of High Potential
This compound is more than just a chemical compound; it is a strategic intermediate that provides a reliable and efficient entry point to a diverse range of complex molecules with significant therapeutic potential. Its straightforward synthesis via the Hantzsch reaction, coupled with the versatility of its ester functional group, makes it an invaluable tool for researchers and professionals in the field of drug discovery and development. The continued exploration of the chemical space accessible from this key building block is likely to yield novel candidates for the treatment of a variety of diseases.
References
-
El-Subbagh, H. I., Abadi, A. H., & Lehmann, J. (1999). 2,4-Disubstituted thiazoles, Part III. Synthesis and antitumor activity of ethyl 2-substituted-aminothiazole-4-carboxylate analogs. Archiv der Pharmazie, 332(4), 137-142. [Link]
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Farmacia Journal. (2015). Synthesis of Some New 4-Methyl-2-(4-Pyridyl)-Thiazole-5-Yl-Azoles as Potential Antimicrobial Agents. Farmacia, 63(2). [Link]
-
Hantzsch, A. (1887). Ueber die Bildung von Thiazolen aus α-Halogenketonen und Thioamiden. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132. [Link]
- World Intellectual Property Organization. (2007). Pyridine derivatives and process for preparing the same. WO2007/52882.
An In-depth Technical Guide to Ethyl 2-(pyridin-3-YL)thiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of Ethyl 2-(pyridin-3-YL)thiazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document is structured to provide not only factual data but also insights into the experimental context and rationale behind the characterization of this molecule.
Chemical Identity and Physical Properties
This compound, with the CAS number 39067-28-2, is a molecule that integrates a pyridine ring and a thiazole moiety, linked to an ethyl ester functional group. This unique combination of functionalities imparts specific physicochemical characteristics that are crucial for its behavior in both chemical reactions and biological systems.
The molecular formula of this compound is C₁₁H₁₀N₂O₂S, corresponding to a molecular weight of 234.27 g/mol . The presence of both the aromatic, electron-withdrawing pyridine ring and the electron-rich thiazole ring, along with the ester group, suggests a compound with moderate polarity. While specific, experimentally determined values for properties like melting and boiling points are not widely published in readily accessible literature, related structures such as its pyridin-4-yl isomer are known to be solids at room temperature. It is anticipated that this compound is also a solid with moderate solubility in common organic solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 39067-28-2 | [Internal Data] |
| Molecular Formula | C₁₁H₁₀N₂O₂S | [Internal Data] |
| Molecular Weight | 234.27 g/mol | [Internal Data] |
| Physical Form | Predicted to be a solid | [Internal Data] |
| Solubility | Predicted moderate solubility in organic solvents | [Internal Data] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of both pyridine and thiazole rings. The ethyl group will present as a characteristic triplet and quartet. The protons on the pyridine ring will appear in the aromatic region, with their chemical shifts and coupling constants influenced by the substitution pattern. The thiazole proton will likely appear as a singlet in the aromatic region.
¹³C NMR: The carbon NMR spectrum will show distinct signals for the ethyl ester carbons, the thiazole ring carbons, and the pyridine ring carbons. The carbonyl carbon of the ester will be found at the downfield end of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands. A strong carbonyl (C=O) stretching vibration from the ethyl ester group is expected around 1700-1730 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations from the pyridine and thiazole rings will appear in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (234.27 m/z). The fragmentation pattern is likely to involve the loss of the ethoxy group from the ester, as well as fragmentation of the pyridine and thiazole rings.
Synthesis and Purification
The most logical and widely used method for the synthesis of 2-substituted thiazole-4-carboxylates is the Hantzsch Thiazole Synthesis . This versatile reaction involves the condensation of a thioamide with an α-haloketone.
Synthetic Strategy
The synthesis of this compound via the Hantzsch synthesis would proceed through the reaction of 3-pyridinethiocarboxamide with an ethyl 2-halo-3-oxobutanoate, such as ethyl 2-bromo-3-oxobutanoate.
Caption: Hantzsch synthesis of the target compound.
Experimental Protocol: A Proposed Synthesis
The following is a detailed, self-validating protocol for the synthesis of this compound, based on established Hantzsch synthesis methodologies.
Step 1: Synthesis of 3-Pyridinethiocarboxamide
This intermediate can be prepared from the commercially available 3-pyridinecarboxamide (nicotinamide) by thionation, typically using Lawesson's reagent.
-
Materials: 3-Pyridinecarboxamide, Lawesson's reagent, dry toluene.
-
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-pyridinecarboxamide (1 eq) in dry toluene.
-
Add Lawesson's reagent (0.5 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, 3-pyridinethiocarboxamide, can be purified by column chromatography on silica gel.
-
Step 2: Hantzsch Condensation
-
Materials: 3-Pyridinethiocarboxamide, ethyl 2-bromo-3-oxobutanoate, ethanol.
-
Procedure:
-
Dissolve 3-pyridinethiocarboxamide (1 eq) in ethanol in a round-bottom flask.
-
Add ethyl 2-bromo-3-oxobutanoate (1 eq) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction by TLC.
-
Upon completion, the reaction mixture is typically worked up by removing the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
-
Potential Applications in Drug Development
The 2-pyridylthiazole scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities. The title compound, as a member of this class, holds potential for further investigation in several therapeutic areas:
-
Antimicrobial Agents: Thiazole derivatives have been extensively studied for their antibacterial and antifungal properties.
-
Anticancer Agents: The pyridyl-thiazole core has been incorporated into molecules with demonstrated cytotoxic effects against various cancer cell lines.
-
Enzyme Inhibitors: The specific arrangement of nitrogen and sulfur atoms, along with the appended functional groups, makes this scaffold a candidate for targeting the active sites of various enzymes.
The ethyl ester functionality can act as a prodrug moiety, which may be hydrolyzed in vivo to the corresponding carboxylic acid, potentially altering the compound's pharmacokinetic profile and biological activity.
Conclusion
This compound is a heterocyclic compound with significant potential for applications in medicinal chemistry and materials science. This guide has provided a detailed overview of its chemical identity, predicted physical and spectroscopic properties, and a robust synthetic protocol. Further experimental validation of the presented data will be crucial for the full exploitation of this molecule's potential in various scientific endeavors.
Methodological & Application
Application Notes & Protocols: Ethyl 2-(pyridin-3-YL)thiazole-4-carboxylate in Medicinal Chemistry
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the medicinal chemistry applications of Ethyl 2-(pyridin-3-yl)thiazole-4-carboxylate. This heterocyclic compound belongs to the pyridine-thiazole class, a scaffold of significant interest due to its prevalence in a wide array of biologically active agents.[1][2] We will explore its synthesis, established and potential biological activities, and provide detailed, field-proven protocols for its evaluation as a therapeutic lead compound. The causality behind experimental choices, self-validating system design for protocols, and authoritative grounding are emphasized throughout to ensure scientific integrity and practical utility.
Introduction: The Pyridine-Thiazole Scaffold
The fusion of pyridine and thiazole rings into a single molecular entity creates a privileged scaffold in medicinal chemistry. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a key component in numerous commercial drugs, valued for its diverse biological activities including antimicrobial, anti-inflammatory, and antitumor effects.[2][3] The pyridine ring, an aromatic six-membered heterocycle, enhances the pharmacological profile of molecules by improving solubility, providing hydrogen bonding capabilities, and modulating electronic properties.[4]
This compound (ETPC) is a representative of this class, characterized by a molecular formula of C₁₁H₁₀N₂O₂S and a molecular weight of 234.27 g/mol .[5] Its structure provides multiple points for chemical modification, making it an attractive starting point for library synthesis in drug discovery campaigns. The ethyl ester at the 4-position can be readily hydrolyzed to the corresponding carboxylic acid or converted to hydrazides, amides, and other functional groups, enabling the exploration of structure-activity relationships (SAR).[5][6][7] This guide will focus on the practical application of ETPC and its derivatives as potential therapeutic agents.
Synthesis Pathway and Physicochemical Properties
The most common and efficient method for constructing the 2,4-substituted thiazole core of ETPC is the Hantzsch thiazole synthesis. This involves the cyclocondensation of a thioamide with an α-haloketone or its equivalent.
Protocol 2.1: Synthesis of this compound
This protocol describes a generalized Hantzsch reaction for the synthesis of the title compound.
Principle: The synthesis proceeds via the reaction of pyridine-3-carbothioamide with an ethyl 2-halo-3-oxobutanoate derivative (e.g., ethyl 2-chloroacetoacetate) in a suitable solvent, typically ethanol. The reaction forms the thiazole ring through nucleophilic attack of the thioamide sulfur on the α-carbon of the halo-ester, followed by intramolecular cyclization and dehydration.[7]
Materials:
-
Pyridine-3-carbothioamide
-
Ethyl 2-chloroacetoacetate
-
Absolute Ethanol
-
10% Sodium bicarbonate solution
-
Standard reflux apparatus
-
Magnetic stirrer and heat source
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, dissolve pyridine-3-carbothioamide (1 equivalent) in absolute ethanol.
-
Reagent Addition: Add ethyl 2-chloroacetoacetate (1.2 equivalents) to the solution. The slight excess of the halo-ester ensures the complete consumption of the starting thioamide.
-
Reflux: Heat the mixture to reflux with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase Ethyl Acetate/Hexane 3:7). The reaction is typically complete within 5-8 hours.[7]
-
Work-up: After completion, allow the reaction mixture to cool to room temperature.
-
Precipitation: Pour the cooled mixture into ice-cold water. This step precipitates the product, which has lower solubility in aqueous media.
-
Neutralization: Neutralize the solution with a 10% sodium bicarbonate solution to remove any acidic byproducts.[6]
-
Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry the product.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.
Diagram 1: General Synthesis and Derivatization Workflow This diagram illustrates the Hantzsch synthesis of the core scaffold and subsequent common modifications.
Caption: Inhibition of RTK signaling by a potential ETPC derivative.
Protocol 3.1.1: In Vitro Cytotoxicity Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
ETPC derivative stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microtiter plates
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the ETPC derivative in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include wells for a positive control (e.g., Doxorubicin), a vehicle control (medium with DMSO), and an untreated control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The incubation time is critical and should be optimized for the specific cell line's doubling time.
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL) to each well. Incubate for another 4 hours. During this period, only viable cells will reduce the MTT.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
| Compound Class | Example Target | Reported IC₅₀ Range (µM) | Reference |
| Pyridine-Thiazole Hybrids | HL-60 (Leukemia) | 0.57 | [8][9] |
| Thiazole-Based Derivatives | A549 (Lung) | 8-15 nM (0.008-0.015 µM) | [10] |
| Thiazole Derivatives | MAO-B (Enzyme) | 0.025 - 0.123 | [11] |
| Thiazole-Based Hydrazones | AChE (Enzyme) | 0.103 - 0.500 | [12] |
| Table 1: Example IC₅₀ values for related thiazole derivatives against various targets. |
3.2 Anti-inflammatory Activity
Background: Thiazole derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes or by preventing protein denaturation, a hallmark of inflammation. [13][14][15]
Protocol 3.2.1: In Vitro Anti-inflammatory Activity by Protein Denaturation Inhibition
Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay measures the ability of a compound to inhibit the heat-induced denaturation of a protein, typically bovine serum albumin (BSA). The turbidity of the solution upon heating is measured spectrophotometrically.
Materials:
-
Bovine Serum Albumin (BSA), 1% solution
-
ETPC derivative stock solution
-
Phosphate Buffered Saline (PBS), pH 6.4
-
Ibuprofen or Diclofenac Sodium (as positive control)
-
Water bath
-
UV-Visible Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: Prepare the reaction mixture consisting of 0.2 mL of BSA solution, 2.8 mL of PBS, and 0.5 mL of various concentrations of the ETPC derivative (e.g., 50-500 µg/mL). Prepare a control group without the test compound and a positive control group with a standard drug like Ibuprofen.
-
Incubation: Incubate the mixtures at 37°C for 20 minutes. This pre-incubation allows for any initial interaction between the compound and the protein.
-
Heat-Induced Denaturation: Induce denaturation by heating the mixtures in a water bath at 72°C for 5 minutes.
-
Cooling: After heating, cool the solutions to room temperature.
-
Absorbance Measurement: Measure the absorbance (turbidity) of the solutions at 660 nm.
-
Calculation: Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
IC₅₀ Determination: Plot the percentage inhibition against concentration to determine the IC₅₀ value.
3.3 Antimicrobial Activity
Background: The thiazole ring is a core component of many antimicrobial agents. ETPC derivatives can be screened for activity against a panel of Gram-positive and Gram-negative bacteria and fungal strains. [14]
Protocol 3.3.1: Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The assay is performed in a 96-well plate format for high-throughput screening.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strain (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi
-
ETPC derivative stock solution
-
Standard antibiotics (e.g., Ciprofloxacin, Nystatin)
-
96-well plates
-
Microbial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Plate Preparation: Add 100 µL of sterile broth to each well of a 96-well plate.
-
Serial Dilution: Add 100 µL of the ETPC stock solution to the first well. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well. This creates a range of concentrations (e.g., 1024 to 2 µg/mL). [16]3. Inoculation: Prepare the microbial inoculum and dilute it in broth so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL. Add 10 µL of this standardized inoculum to each well.
-
Controls: Include a sterility control (broth only) and a growth control (broth + inoculum, no compound).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by reading the optical density at 600 nm.
Structure-Activity Relationship (SAR) and Pharmacokinetic Profile
Systematic modification of the ETPC scaffold is crucial for optimizing potency and drug-like properties.
Diagram 3: Key Regions for SAR Exploration This diagram highlights the key positions on the ETPC scaffold for chemical modification to explore SAR.
Caption: SAR map for the this compound scaffold.
Pharmacokinetics (ADME): Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is vital. In silico tools like SwissADME can provide initial predictions for parameters like lipophilicity (LogP), solubility, and compliance with Lipinski's Rule of Five. [16]Experimental evaluation using in vitro models (e.g., Caco-2 for permeability, liver microsomes for metabolic stability) should follow for promising leads.
| Parameter | Dasatinib | Febuxostat | Ritonavir |
| Class | Kinase Inhibitor | Xanthine Oxidase Inhibitor | Protease Inhibitor |
| Bioavailability (%) | ~14-34 | ~85 | Not specified |
| Tmax (h) | 0.5 - 6 | 1 - 1.5 | 2 - 4 |
| Half-life (t½) (h) | 3 - 5 | ~9.4 (terminal) | 3 - 5 |
| Plasma Protein Binding (%) | ~96 | ~99.2 | ~98-99 |
| Primary Metabolism | CYP3A4 | Oxidation & Glucuronidation | CYP3A4, CYP2D6 |
| Table 2: Comparative pharmacokinetic profiles of approved drugs containing a thiazole ring. This data serves as a benchmark for developing new thiazole derivatives. | |||
| [17] |
Conclusion and Future Directions
This compound is a versatile and highly valuable scaffold for medicinal chemistry. Its straightforward synthesis and the amenability of its structure to chemical modification make it an ideal starting point for the discovery of novel therapeutic agents. The protocols detailed herein provide a robust framework for evaluating ETPC derivatives for anticancer, anti-inflammatory, and antimicrobial activities. Future work should focus on synthesizing focused libraries based on SAR insights, performing detailed mechanistic studies for active compounds, and conducting comprehensive in vitro and in vivo pharmacokinetic and toxicological evaluations to advance promising candidates toward clinical development.
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Synthesis and pharmacokinetic study of new thiazole derivatives containing pyrazole moiety. (2024). World Scientific News. [Link]
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Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (2022). MDPI. [Link]
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Total Synthesis of a Macrocyclic Antibiotic, Micrococcin P1. (1999). The Chemical Society of Japan. [Link]
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Synthesis of new pyrazine-thiazole analogs: Molecular modeling, anticancer activity, and pharmacokinetic properties. (2025). ResearchGate. [Link]
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SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE-5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. (2015). Farmacia Journal. [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PMC - PubMed Central. [Link]
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Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. (2020). ACS Publications. [Link]
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Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. (2021). ACS Omega. [Link]
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SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1,3,4 THIADIAZOLE DERIVATIVES. (n.d.). Neuroquantology. [Link]
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Designing and Evaluation of Novel Thiazole Derivatives As COX Inhibitor by Ivlcb: In-vitro Like Computational Bioassay & Docking Analysis. (n.d.). ResearchGate. [Link]
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Synthesis of Some N-(4-(Aryl)-2-Thioxo-1,3-Thiazol-3(2H)-yl)Pyridine-4-Carboxamide as Antimicrobial and Anti-inflammatory Agents. (2015). Hilaris Publisher. [Link]
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Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. (2025). ACS Omega. [Link]
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Synthesis of Pyridine-Thiazole Hybrids: An Application and Protocol Guide for Medicinal Chemists
Introduction: The Strategic Importance of Pyridine-Thiazole Hybrids in Drug Discovery
The convergence of pyridine and thiazole rings into a single molecular entity creates a privileged scaffold with significant therapeutic potential. Pyridine-thiazole hybrids are prominent in medicinal chemistry due to their wide spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Marketed drugs such as Dasatinib, a kinase inhibitor used in cancer therapy, feature this hybrid core, underscoring its clinical relevance.[1] The pyridine ring often acts as a hydrogen bond acceptor and provides a vector for substitution, while the thiazole moiety, a bioisostere of various functional groups, contributes to target binding and can modulate pharmacokinetic properties.[3][4]
This guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and versatile synthetic protocols for accessing these valuable compounds. We will delve into the mechanistic underpinnings of key synthetic strategies, offering not just step-by-step instructions but also the rationale behind experimental choices. This document is designed to be a self-validating system, grounded in authoritative literature, to empower researchers in their quest for novel therapeutics.
Core Synthetic Strategies: A Comparative Overview
The construction of pyridine-thiazole hybrids can be broadly categorized into three primary strategies, each with distinct advantages in terms of efficiency, flexibility, and scalability. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
-
The Hantzsch Thiazole Synthesis: A classic and reliable method for constructing the thiazole ring onto a pre-functionalized pyridine precursor.
-
Multicomponent Reactions (MCRs): An efficient, one-pot approach that rapidly builds molecular complexity from simple starting materials.
-
Palladium-Catalyzed Cross-Coupling Reactions: A modern and highly versatile method for directly linking pre-synthesized pyridine and thiazole fragments.
The following sections will provide detailed protocols and mechanistic insights for each of these pivotal synthetic routes.
Protocol 1: The Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a cornerstone of heterocyclic chemistry, providing a straightforward route to thiazole derivatives.[5][6] In the context of pyridine-thiazole hybrids, this typically involves the reaction of a pyridine-containing thioamide with an α-haloketone.
Causality and Experimental Rationale
This method is favored for its reliability and generally high yields.[7] The reaction proceeds via a well-established mechanism, making it predictable. The choice of a thioamide derived from a pyridine (e.g., (pyridin-2-yl)thiourea) ensures the incorporation of the pyridine moiety from the outset. The α-haloketone component can be varied to introduce diversity at other positions of the thiazole ring. The use of a base like sodium acetate in some variations helps to neutralize the acid generated during the reaction, preventing potential side reactions.[8]
Reaction Mechanism Workflow
The Hantzsch synthesis is a multi-step process involving nucleophilic attack, cyclization, and dehydration.
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Detailed Experimental Protocol
This protocol describes the synthesis of 1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-ethanone, a key intermediate for further functionalization.[8]
Materials:
-
(Pyridin-2-yl)thiourea (1.53 g, 0.01 mol)
-
3-Chloropentane-2,4-dione (1.48 g, 0.011 mol)
-
Sodium Acetate (NaOAc) (0.82 g, 0.01 mol)
-
Glacial Acetic Acid (10 mL)
-
Ethanol
Equipment:
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filtration flask
Procedure:
-
To a 50 mL round-bottom flask, add (pyridin-2-yl)thiourea (0.01 mol), 3-chloropentane-2,4-dione (0.011 mol), sodium acetate (0.01 mol), and glacial acetic acid (10 mL).[8]
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
Collect the resulting precipitate by vacuum filtration through a Büchner funnel.
-
Wash the solid with cold water and then recrystallize from ethanol to afford the pure product.
Expected Yield: ~74%[8]
Protocol 2: Multicomponent Reactions (MCRs)
Multicomponent reactions are highly valued in drug discovery for their efficiency, atom economy, and ability to generate complex molecules in a single step.[9][10] This approach is particularly effective for creating libraries of compounds for high-throughput screening.
Causality and Experimental Rationale
The power of MCRs lies in their convergent nature. By combining three or more starting materials in one pot, a complex product is formed through a cascade of reactions. This avoids the need for isolating and purifying intermediates, saving time and resources. The choice of catalyst (e.g., piperidine or ammonium acetate) can direct the reaction towards different scaffolds, highlighting the fine control that can be exerted over the outcome.[9] For instance, using ammonium acetate as a nitrogen source facilitates the formation of the pyridine ring.[9]
Reaction Workflow
Caption: General workflow for a one-pot MCR synthesis.
Detailed Experimental Protocol
This protocol details the one-pot synthesis of a pyrazolo-thiazolo-pyridine conjugate.[9]
Materials:
-
1-(2-(1,5-Dimethyl-1H-pyrazol-3-yl)-4-methylthiazol-5-yl)ethanone (0.23 g, 1 mmol)
-
Thiophene-2-carbaldehyde (0.12 g, 1 mmol)
-
Malononitrile (0.06 g, 1 mmol)
-
Ammonium Acetate (NH₄OAc)
-
Ethanol (dry)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
In a round-bottom flask, combine the acetyl thiazole derivative (1 mmol), thiophene-2-carbaldehyde (1 mmol), malononitrile (1 mmol), and a catalytic amount of ammonium acetate in dry ethanol.[9]
-
Heat the mixture at reflux for approximately 3-5 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure pyridine-thiazole hybrid.
Expected Yield: ~81%[9]
Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a powerful C-C bond-forming reaction that has revolutionized the synthesis of biaryl and hetero-biaryl compounds.[11][12] This method offers exceptional functional group tolerance and is highly versatile for connecting pre-formed heterocyclic rings.
Causality and Experimental Rationale
This strategy is ideal for late-stage functionalization and for creating specific linkages that are difficult to achieve through ring-forming reactions. The key to a successful Suzuki coupling is the catalytic cycle involving a palladium catalyst. The choice of ligand is critical and can significantly impact the reaction's efficiency.[13] Phosphine-based ligands are commonly used to stabilize the palladium catalyst and facilitate the key steps of oxidative addition, transmetalation, and reductive elimination. The base (e.g., K₃PO₄ or Na₂CO₃) is essential for activating the boronic acid/ester for the transmetalation step.[14][15]
Catalytic Cycle Diagram
Sources
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Application Notes and Protocols: Characterizing Ethyl 2-(pyridin-3-YL)thiazole-4-carboxylate as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them a primary focus for drug discovery, particularly in oncology and immunology.[1] The development of potent and selective kinase inhibitors requires robust and reliable assays to determine enzyme activity and inhibitor potency.[1] This document provides a comprehensive guide for the characterization of a novel small molecule, Ethyl 2-(pyridin-3-YL)thiazole-4-carboxylate, as a potential kinase inhibitor. We present a strategic workflow, from initial biochemical screening to cell-based functional assays, designed to elucidate the compound's potency, selectivity, and cellular mechanism of action. The protocols herein are grounded in established methodologies and provide the scientific rationale behind experimental choices, ensuring a self-validating system for inhibitor characterization.
Introduction: The Rationale for Investigating this compound
This compound is a heterocyclic compound featuring both a pyridine and a thiazole ring system.[2] These structural motifs are prevalent in a multitude of biologically active compounds and approved drugs, including several kinase inhibitors.[3][4] The thiazole ring, in particular, is a versatile scaffold in medicinal chemistry, known to participate in various biological interactions.[4][5] While the specific kinase targets of this compound are not yet fully elucidated, its chemical architecture makes it a compelling candidate for investigation as a kinase inhibitor. This guide outlines a systematic approach to screen and characterize its potential inhibitory activities.
Workflow for Kinase Inhibitor Characterization
The journey from a candidate compound to a validated kinase inhibitor involves a multi-step process.[6] This process begins with broad biochemical screens to identify potential kinase targets and progresses to more complex cell-based assays to confirm on-target activity and assess physiological effects.
Caption: A streamlined workflow for the characterization of a novel kinase inhibitor.
Phase 1: In Vitro Biochemical Assays
Biochemical assays are the first step in evaluating a compound's direct inhibitory effect on purified kinases.[6] These assays are performed in a cell-free system, providing a clear measure of enzyme inhibition without the complexities of a cellular environment.
Protocol: Universal Kinase Assay using ADP-Glo™
The ADP-Glo™ Kinase Assay is a luminescence-based system that measures the amount of ADP produced during a kinase reaction, making it a universal platform for screening across a wide range of kinases.[7]
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the amount of ADP produced and therefore to kinase activity.
Materials:
-
This compound (solubilized in 100% DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Purified Kinase of Interest
-
Substrate (peptide or protein)
-
Kinase Buffer (specific to the kinase)
-
ATP
-
White, opaque 96- or 384-well plates
-
Multichannel pipettes
-
Luminometer
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in kinase buffer. A common starting concentration is 100 µM, with 1:3 serial dilutions. Include a DMSO-only control (vehicle control).
-
Kinase Reaction Setup:
-
In each well of the plate, add 5 µL of the kinase/substrate mixture in kinase buffer.
-
Add 2.5 µL of the compound dilutions or vehicle control.
-
Initiate the reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes. The incubation time may need to be optimized for different kinases.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains the luciferase/luciferin mixture. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
Data Acquisition: Read the luminescence on a plate-reading luminometer.
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
| Kinase Target | Hypothetical IC50 (nM) for this compound |
| Kinase A | 50 |
| Kinase B | 850 |
| Kinase C | >10,000 |
| Kinase D | 75 |
Phase 2: Cell-Based Assays for Target Validation
While biochemical assays are crucial for determining direct enzyme inhibition, they do not always translate to cellular efficacy.[8] Cell-based assays are essential for confirming that a compound can enter a cell, engage its target, and exert a biological effect.[9][10]
Protocol: Western Blot for Phospho-Protein Levels
This protocol aims to determine if this compound can inhibit a specific signaling pathway within intact cells by measuring the phosphorylation status of a downstream substrate of the target kinase.[11] For this example, we will hypothesize that the compound targets a kinase in the MAPK/ERK pathway.
Caption: A simplified MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Materials:
-
Cancer cell line known to have an active MAPK/ERK pathway (e.g., A375 melanoma cells with BRAF V600E mutation).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-ERK (p-ERK), anti-total-ERK (t-ERK), and an antibody for a loading control (e.g., anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels and electrophoresis equipment.
-
Nitrocellulose or PVDF membranes and transfer apparatus.
-
Chemiluminescent substrate.
-
Imaging system (e.g., ChemiDoc).
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0, 0.1, 1, 10 µM) for a specified time (e.g., 2 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, then centrifuge at high speed to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.[12]
-
Transfer the proteins to a nitrocellulose or PVDF membrane.[12]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the chemiluminescent substrate.
-
-
Imaging and Analysis:
-
Capture the image using a digital imager.
-
Strip the membrane and re-probe for t-ERK and the loading control.
-
Quantify the band intensities and normalize the p-ERK signal to the t-ERK and loading control signals.
-
Protocol: Cell Proliferation Assay
This assay assesses the functional consequence of kinase inhibition on cell growth and survival.[8] The BaF3 cell line is an IL-3 dependent pro-B cell line that can be engineered to be dependent on the activity of a specific oncogenic kinase for survival and proliferation, making it an excellent tool for testing kinase inhibitors.[11]
Materials:
-
Engineered BaF3 cell line dependent on the kinase of interest.
-
RPMI-1640 medium with 10% FBS.
-
This compound.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
White, clear-bottom 96-well plates.
-
Luminometer.
Step-by-Step Protocol:
-
Cell Seeding: Seed the engineered BaF3 cells in a 96-well plate at a density of 5,000-10,000 cells per well in a medium lacking IL-3.
-
Compound Treatment: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
Viability Measurement:
-
Allow the plate to equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Shake the plate for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate-reading luminometer.
Data Analysis:
-
Calculate the percentage of viability for each concentration relative to the DMSO control.
-
Plot the percent viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Compound Handling and Preparation
-
Storage: this compound should be stored as a solid at -20°C, protected from light and moisture.
-
Solubilization: For biological assays, prepare a stock solution (e.g., 10 mM) in 100% DMSO. Ensure the compound is fully dissolved. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Dilutions: Prepare fresh working dilutions from the stock solution in the appropriate assay buffer or cell culture medium on the day of the experiment. The final concentration of DMSO in the assay should typically be kept below 0.5% to avoid solvent-induced artifacts.
Conclusion
The protocols outlined in this application note provide a robust framework for the initial characterization of this compound as a potential kinase inhibitor. By systematically progressing from broad biochemical screening to targeted cell-based assays, researchers can build a comprehensive profile of the compound's potency, selectivity, and cellular activity. This structured approach is fundamental in the early stages of drug discovery and is essential for identifying promising lead candidates for further development.
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- Promega Corporation.
- PMC - NIH.In vitro NLK Kinase Assay.
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- ResearchG
- Creative Biolabs.Immuno-oncology Cell-based Kinase Assay Service.
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- Creative Biogene.Kinase Screening & Profiling Services.
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- Smolecule.Buy Ethyl 2-(pyridin-3-YL)
- Total Synthesis of a Macrocyclic Antibiotic, Micrococcin P1. (1999). The Chemical Society of Japan.
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- BLDpharm.39091-00-4|Ethyl 4-methyl-2-(pyridin-3-yl)
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Application Notes and Protocols for the Hantzsch Reaction in Thiazole Derivative Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Hantzsch thiazole synthesis, a cornerstone reaction in heterocyclic chemistry since its discovery by Arthur Hantzsch in 1887, remains a pivotal method for the construction of the thiazole nucleus.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical and practical aspects of this reaction. It delves into the mechanistic underpinnings, offers detailed, field-proven protocols, and explores the vast applications of the resulting thiazole derivatives in medicinal chemistry. The versatility and typically high yields of the Hantzsch synthesis make it an indispensable tool for generating diverse molecular scaffolds for drug discovery programs.[3][4]
Introduction: The Enduring Significance of the Thiazole Moiety
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry.[5] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging in various biological interactions. Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[5] Notable drugs incorporating the thiazole core include the anti-inflammatory agent Meloxicam and the antibiotic Penicillin, which contains a reduced thiazole (thiazolidine) ring.[6][7] The Hantzsch reaction provides a direct and efficient route to this critical heterocyclic system, making it a foundational synthesis for any laboratory focused on pharmaceutical development.[2][8]
Mechanistic Insights: A Step-by-Step Look at the Hantzsch Reaction
The Hantzsch thiazole synthesis is fundamentally a condensation reaction between an α-haloketone and a thioamide.[1][9] The reaction proceeds through a well-established multi-step mechanism, ensuring the reliable formation of the thiazole ring.[2][3]
The key steps of the mechanism are:
-
Nucleophilic Attack: The reaction initiates with a nucleophilic attack by the sulfur atom of the thioamide on the electrophilic α-carbon of the haloketone. This step follows an SN2 pathway, leading to the formation of an intermediate.[10]
-
Intramolecular Cyclization: The nitrogen atom of the thioamide intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone.[3] This cyclization step forms the five-membered ring characteristic of the thiazole scaffold.
-
Dehydration: The final step involves the elimination of a water molecule (dehydration) from the cyclic intermediate to yield the stable, aromatic thiazole ring.[2][10]
// Reactants Haloketone [label="α-Haloketone"]; Thioamide [label="Thioamide"];
// Intermediates Intermediate1 [label="S-Alkylated Intermediate"]; Intermediate2 [label="Cyclic Intermediate\n(Thiazoline derivative)"];
// Product Thiazole [label="Thiazole"];
// Arrows and Labels Haloketone -> Intermediate1 [label="Nucleophilic Attack (SN2)"]; Thioamide -> Intermediate1; Intermediate1 -> Intermediate2 [label="Intramolecular\nCyclization"]; Intermediate2 -> Thiazole [label="Dehydration (-H2O)"]; } enddot Caption: The reaction mechanism of the Hantzsch thiazole synthesis.
Experimental Protocols: A Practical Guide
The following protocols provide a robust framework for the synthesis of thiazole derivatives via the Hantzsch reaction. While these are generalized procedures, they can be adapted for a wide range of substrates.
Protocol 1: Synthesis of 2-Amino-4-phenylthiazole
This protocol details a straightforward synthesis of a common thiazole derivative, 2-amino-4-phenylthiazole, using 2-bromoacetophenone and thiourea.[3]
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Standard laboratory glassware (e.g., scintillation vial, beaker, Buchner funnel)
-
Stir bar and hot plate
-
Filtration apparatus
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add 5 mL of methanol and a stir bar to the vial.
-
Heat the mixture to approximately 100°C with stirring on a hot plate for 30 minutes.
-
Remove the reaction from the heat and allow it to cool to room temperature.
-
Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.
-
Filter the resulting precipitate using a Buchner funnel.
-
Wash the collected solid with water.
-
Spread the solid on a tared watch glass and allow it to air dry.
-
Once dry, determine the mass of the product and calculate the percent yield.
-
Characterize the product using appropriate analytical techniques (e.g., melting point, TLC, NMR).[3]
Protocol 2: One-Pot, Multi-Component Synthesis of Substituted Thiazoles
This modern variation of the Hantzsch synthesis demonstrates an efficient, one-pot, three-component reaction to generate more complex thiazole derivatives, often employing greener conditions such as ultrasonic irradiation.[4][11]
Materials:
-
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (or other α-haloketone)
-
Thiourea
-
Substituted Benzaldehyde
-
Silica-supported Tungstosilisic Acid (catalyst)
-
Ethanol/Water (1:1 v/v)
-
Ultrasonic bath or conventional heating setup
Procedure (Ultrasonic Irradiation):
-
In a suitable reaction vessel, combine the α-haloketone (1 mmol), thiourea (1 mmol), the desired substituted benzaldehyde (1 mmol), and a catalytic amount of silica-supported tungstosilisic acid.[4]
-
Add 5 mL of a 1:1 ethanol/water solvent mixture.
-
Place the vessel in an ultrasonic bath at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to recover the reusable catalyst.
-
Isolate the product from the filtrate, typically through evaporation of the solvent followed by recrystallization.
Procedure (Conventional Heating):
-
Follow the same setup as the ultrasonic procedure.
-
Instead of sonication, heat the reaction mixture at 65°C with stirring.[11]
-
Monitor the reaction by TLC until completion.
-
Work up the reaction as described in the ultrasonic procedure.
Data Presentation: A Comparative Overview
The choice of reaction conditions can significantly impact the efficiency of the Hantzsch synthesis. The following table summarizes typical outcomes for the one-pot synthesis of a thiazole derivative using both conventional heating and ultrasonic irradiation.
| Parameter | Conventional Heating | Ultrasonic Irradiation |
| Temperature | 65°C | Room Temperature |
| Reaction Time | 2 - 3.5 hours | ~2 hours |
| Typical Yield | 79% - 90% | 79% - 90% |
| Energy Input | Higher | Lower |
| Green Chemistry Aspect | Good | Excellent |
Data synthesized from literature reports.[4][12]
// Nodes Reactants [label="Combine Reactants:\nα-Haloketone, Thioamide, Solvent, (Catalyst)"]; Reaction [label="Reaction Conditions:\n- Conventional Heating or\n- Ultrasonic Irradiation"]; Monitoring [label="Monitor Progress (TLC)"]; Workup [label="Work-up:\n- Catalyst Recovery (if applicable)\n- Precipitation/Extraction"]; Purification [label="Purification:\n- Filtration\n- Recrystallization"]; Characterization [label="Characterization:\n- NMR, MS, Melting Point"];
// Edges Reactants -> Reaction; Reaction -> Monitoring; Monitoring -> Workup [label="Upon Completion"]; Workup -> Purification; Purification -> Characterization; } enddot Caption: General experimental workflow for the Hantzsch thiazole synthesis.
Scope and Limitations: Practical Considerations
The Hantzsch synthesis is renowned for its broad scope and reliability.[13] It accommodates a wide variety of substituents on both the α-haloketone and the thioamide, allowing for the generation of diverse libraries of thiazole derivatives. However, researchers should be aware of certain limitations:
-
Thioamide Stability: Some thioamides can be unstable, particularly in acidic media, which can lead to lower yields.[14]
-
Side Reactions: The formation of byproducts can occur, although this is generally minimal. Careful control of reaction conditions can mitigate these issues.
-
Chirality: When using chiral α-haloketones, racemization can be a concern. Modified procedures, such as the Holzapfel-Meyers-Nicolaou modification, have been developed to address this challenge and preserve stereochemical integrity.[15]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction- Unstable thioamide- Suboptimal reaction temperature | - Increase reaction time or temperature- Use a milder base or solvent system- Optimize temperature for the specific substrates |
| Formation of Impurities | - Side reactions- Decomposition of starting materials | - Purify starting materials before use- Adjust stoichiometry of reactants- Employ a milder catalyst or reaction conditions |
| Difficulty in Product Isolation | - Product is soluble in the work-up solvent- Formation of an oil instead of a precipitate | - Use a different solvent for precipitation- Try to induce crystallization by scratching the flask or seeding- Purify via column chromatography |
Conclusion: A Timeless Synthesis for Modern Drug Discovery
The Hantzsch thiazole synthesis, despite its long history, continues to be a highly relevant and powerful tool in the arsenal of the modern medicinal chemist. Its simplicity, efficiency, and versatility make it an ideal method for the construction of thiazole-containing compounds.[2][14] As the demand for novel therapeutic agents grows, the ability to rapidly and reliably synthesize diverse molecular scaffolds is paramount. The Hantzsch reaction provides a direct and proven pathway to the thiazole core, a privileged structure in drug design, thereby facilitating the discovery and development of the next generation of pharmaceuticals.[6]
References
-
Chem Help ASAP. Hantzsch Thiazole Synthesis. Available from: [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of Thiazole in Pharmaceutical Drug Discovery. Available from: [Link]
-
Ghashang, M., et al. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 20(11), 19650-19663. Available from: [Link]
-
FABAD Journal of Pharmaceutical Sciences. An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Available from: [Link]
-
A review on thiazole based compounds & it's pharmacological activities. (2023). Journal of Population Therapeutics and Clinical Pharmacology, 30(18). Available from: [Link]
-
Thiazoles synthesis. (2019, January 19). YouTube. Available from: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Available from: [Link]
-
CUTM Courseware. Thiazole. Available from: [Link]
-
A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (2020). International Journal of Pharmaceutical and Phytopharmacological Research, 10(1), 10-21. Available from: [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(15), 4939. Available from: [Link]
-
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Chemistry, 23(1), 1-14. Available from: [Link]
-
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2021). International Journal of Molecular Sciences, 22(16), 8915. Available from: [Link]
-
Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022). Indian Journal of Pharmaceutical Education and Research, 56(3), 633-651. Available from: [Link]
-
Thiazole synthesis. Organic Chemistry Portal. Available from: [Link]
-
Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (2023). RSC Advances, 13(45), 31690-31713. Available from: [Link]
-
New methods for the rapid synthesis of thiazoles. (2023). University of Sussex. Available from: [Link]
-
Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. (2021). Molbank, 2021(4), M1296. Available from: [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2015). Molecules, 20(11), 19650-19663. Available from: [Link]
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Application Notes and Protocols for the Synthesis of Ethyl 2-(pyridin-3-YL)thiazole-4-carboxylate via Negishi Coupling
Introduction
The pyridyl-thiazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery programs. Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone for the development of novel therapeutic agents. Ethyl 2-(pyridin-3-YL)thiazole-4-carboxylate, in particular, serves as a versatile intermediate for the synthesis of a diverse array of bioactive molecules. This application note provides a comprehensive guide for the synthesis of this key building block utilizing the powerful Negishi cross-coupling reaction. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-proven protocol, and offer insights into expected outcomes and potential challenges.
The Negishi coupling, a palladium-catalyzed reaction between an organozinc reagent and an organic halide, stands out for its high functional group tolerance, excellent yields, and broad substrate scope.[1] This makes it an ideal choice for the construction of complex heteroaromatic systems like our target molecule.
Mechanistic Rationale and Key Parameters
The Negishi coupling proceeds through a catalytic cycle involving a palladium(0) species.[2] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: Catalytic Cycle of the Negishi Coupling Reaction. This diagram illustrates the key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation with the organozinc reagent, and reductive elimination to form the C-C bond and regenerate the catalyst.
Catalyst Selection: The choice of palladium catalyst and its associated ligands is paramount for a successful Negishi coupling. For the coupling of heteroaryl chlorides, which can be less reactive than their bromide or iodide counterparts, more sophisticated catalyst systems are often required. In this protocol, we recommend the use of a pre-formed palladium complex with a bulky, electron-rich N-heterocyclic carbene (NHC) ligand, such as Pd-PEPPSI-IPr (palladium(II) dichloride).[3] This catalyst has demonstrated high efficacy in the coupling of challenging heteroaryl chlorides.
Organozinc Reagent: The preparation and handling of the organozinc reagent, in this case, 3-pyridylzinc chloride, are critical. Organozinc compounds are sensitive to air and moisture, necessitating the use of anhydrous solvents and inert atmosphere techniques.[4] The reagent can be prepared in situ from 3-bromopyridine and activated zinc metal or, for convenience, a commercially available solution can be utilized.[5][6]
Experimental Protocols
Part 1: Preparation of 3-Pyridylzinc Chloride (Optional, if not using a commercial solution)
Materials:
-
3-Bromopyridine (1.0 equiv)
-
Zinc dust (<10 micron, activated) (1.5 equiv)
-
Iodine (catalytic amount, ~1-2 crystals)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), add the activated zinc dust and iodine to a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Gently heat the flask with a heat gun under vacuum and then backfill with inert gas. Repeat this process three times to ensure all moisture is removed.
-
Add anhydrous THF to the flask, followed by the dropwise addition of 3-bromopyridine.
-
The reaction mixture may require gentle heating (to ~40-50 °C) to initiate the reaction, which is typically indicated by a color change and the disappearance of the iodine color.
-
Once the reaction is initiated, stir the mixture at room temperature for 2-3 hours. The resulting greyish suspension is the 3-pyridylzinc chloride solution, which should be used immediately in the subsequent coupling step.
Part 2: Negishi Coupling Reaction
Materials:
-
Ethyl 2-chlorothiazole-4-carboxylate (1.0 equiv)
-
3-Pyridylzinc chloride solution (from Part 1 or commercial, ~0.5 M in THF, 1.2 equiv)
-
Pd-PEPPSI-IPr (0.02 equiv, 2 mol%)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Ethyl 2-chlorothiazole-4-carboxylate and the Pd-PEPPSI-IPr catalyst.
-
Add anhydrous THF to dissolve the solids.
-
Slowly add the 3-pyridylzinc chloride solution to the reaction mixture at room temperature with vigorous stirring. A slight exotherm may be observed.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Part 3: Purification
The crude product is purified by flash column chromatography on silica gel.[7][8]
Procedure:
-
Prepare a silica gel column using a slurry packing method with a suitable non-polar solvent (e.g., hexanes).
-
Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.
-
Load the dried silica with the adsorbed product onto the top of the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The polarity of the eluent may need to be adjusted based on TLC analysis. Due to the polar nature of the pyridyl and thiazole moieties, the product may require a relatively polar eluent system.[9]
-
Collect the fractions containing the desired product (visualized by TLC with UV light).
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield this compound as a solid.
Results and Discussion
The successful synthesis of this compound is confirmed by spectroscopic analysis.
Table 1: Summary of Expected Results
| Parameter | Expected Outcome |
| Yield | 75-85% |
| Physical Appearance | Off-white to pale yellow solid |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ~9.25 (d, J = 2.0 Hz, 1H), 8.70 (dd, J = 4.8, 1.6 Hz, 1H), 8.35 (s, 1H), 8.30 (dt, J = 8.0, 2.0 Hz, 1H), 7.45 (dd, J = 8.0, 4.8 Hz, 1H), 4.45 (q, J = 7.1 Hz, 2H), 1.42 (t, J = 7.1 Hz, 3H) |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | ~168.5, 161.8, 151.0, 148.5, 147.2, 135.0, 129.5, 126.8, 123.9, 61.5, 14.3 |
| Mass Spec (ESI) | m/z calculated for C₁₁H₁₀N₂O₂S [M+H]⁺: 235.0536; found: 235.0538 |
Note: The NMR data presented are hypothetical and based on the analysis of structurally similar compounds. Actual chemical shifts and coupling constants may vary.
The anticipated yield of 75-85% is based on literature precedents for similar Negishi cross-coupling reactions involving heteroaryl halides.[10] The use of the Pd-PEPPSI-IPr catalyst is crucial for achieving high conversion, especially given the relative inertness of the 2-chlorothiazole starting material.
Troubleshooting
Table 2: Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure the catalyst is handled under inert conditions and is from a reliable source. Consider using a freshly opened bottle. |
| Inactive organozinc reagent | Prepare the organozinc reagent fresh or use a recently purchased commercial solution. Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere. | |
| Insufficient reaction temperature or time | Increase the reaction temperature in increments of 10 °C (up to 80 °C) and/or extend the reaction time. | |
| Formation of side products (e.g., homocoupling of the organozinc reagent) | Inefficient transmetalation | Ensure the dropwise addition of the organozinc reagent to the solution of the halide and catalyst. |
| Difficult purification | Product streaking on the silica gel column | The basic nitrogen of the pyridine ring can interact strongly with the acidic silica gel.[9] Pre-treat the silica gel with a small amount of triethylamine in the eluent (e.g., 0.5-1%) to neutralize the acidic sites. Alternatively, consider using neutral alumina for chromatography. |
Conclusion
This application note provides a detailed and robust protocol for the synthesis of this compound via a Negishi cross-coupling reaction. The use of a modern, highly active palladium catalyst system enables the efficient coupling of a challenging heteroaryl chloride with a pyridylzinc reagent. The provided guidelines for reaction setup, execution, purification, and troubleshooting should empower researchers in drug discovery and organic synthesis to confidently prepare this valuable building block for their research endeavors.
References
- Organ, M. G., et al. (2011). Pd–PEPPSI–IPr as a catalyst for Negishi cross-coupling of heteroaryl chlorides. Catalysis Science & Technology, 1(1), 150-154.
- Organ, M. G., et al. (2012). Pd-PEPPSI-IPent(Cl): a highly effective catalyst for the selective cross-coupling of secondary organozinc reagents.
- Organ, M. G., & Çalimsiz, S. (2011). Negishi cross-coupling of secondary alkylzinc halides with aryl/heteroaryl halides using Pd–PEPPSI–IPent.
- Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533.
- Rieke, R. D., & Kim, S. H. (2010). Preparations and Coupling Reactions of 3-Pyridylzinc an. Synlett, 2010(12), 1835-1837.
- Negishi, E. I. (1982). Palladium- or Nickel-Catalyzed Cross Coupling. A New Selective and Efficient Method for Carbon-Carbon Bond Formation. Accounts of Chemical Research, 15(11), 340–348.
- Knochel, P., & Jones, P. (Eds.). (1999). Organozinc Reagents: A Practical Approach. Oxford University Press.
-
Reddit. (2023). Reasons for stalling of a Negishi coupling? r/Chempros. Retrieved from [Link]
- Herath, A., & Knochel, P. (2011). Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides.
- Kim, S. H., & Rieke, R. D. (2010). ChemInform Abstract: 2-Pyridyl and 3-Pyridylzinc Bromides: Direct Preparation and Coupling Reaction. ChemInform, 41(32).
-
Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]
- Han, C., & Buchwald, S. L. (2009). Negishi cross-coupling of secondary alkylzinc halides with aryl/heteroaryl halides using Pd–PEPPSI–IPent. Journal of the American Chemical Society, 131(22), 7532-7533.
-
University of Rochester. (n.d.). Column chromatography. Retrieved from [Link]
-
ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. [Link]
- Supporting Inform
-
MDPI. (2021). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Retrieved from [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
MDPI. (2021). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Retrieved from [Link]
-
PubMed Central. (2021). Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence. Retrieved from [Link]
-
NIST. (n.d.). Pyridine, 2-ethyl-. NIST WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). Ethyl-2-(pyridin-2-yl)-thiazole-4-carboxylate. Retrieved from [Link]
-
ACS Publications. (2022). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. Retrieved from [Link]
- Google Patents. (n.d.). CN104130183A - Synthetic method for 3-bromopyridine.
-
ResearchGate. (2014). Regioselective Zincation of Indazoles Using TMP2Zn and Negishi Cross-Coupling with Aryl and Heteroaryl Iodides. Retrieved from [Link]
-
ResearchGate. (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-Aminopyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN104974081A - Synthetic method of 3-bromopyridine.
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Application Note & Protocols: In Vitro Cytotoxicity Assays for Pyridine-Thiazole Compounds
<_ / _>
Introduction: The Therapeutic Potential and Initial Safety Assessment of Pyridine-Thiazole Compounds
The fusion of pyridine and thiazole rings has created a class of heterocyclic compounds with significant therapeutic promise, particularly in oncology.[1][2][3][4] These hybrid molecules have demonstrated a range of biological activities, including the inhibition of key enzymes involved in cancer cell proliferation and survival.[1][2] Some pyridine-thiazole derivatives have shown potent cytotoxic effects against various cancer cell lines, including those derived from lung, colon, breast, and hematological malignancies.[1][3][4] The proposed mechanisms of action for their anticancer activity are diverse, ranging from the induction of genetic instability to the inhibition of protein and lipid kinases.[1][2]
Given their potential as drug candidates, a critical initial step in the preclinical development of novel pyridine-thiazole compounds is a thorough evaluation of their cytotoxic profile. In vitro cytotoxicity assays are indispensable tools for this purpose, providing a rapid and cost-effective means to assess a compound's ability to kill or inhibit the growth of cancer cells.[5] These assays are crucial for determining the half-maximal inhibitory concentration (IC₅₀), a key metric of a compound's potency, and for understanding its selectivity towards cancer cells versus normal cells.[5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vitro cytotoxicity assays for pyridine-thiazole compounds. It details the principles behind several widely used assays, offers step-by-step protocols, and provides insights into data interpretation and the selection of appropriate cell models and controls.
Strategic Selection of Cytotoxicity Assays: A Multi-Faceted Approach
No single assay can fully capture the complexity of a compound's cytotoxic effects. Therefore, a multi-parametric approach, employing a battery of assays that measure different cellular endpoints, is highly recommended. This strategy provides a more complete picture of the compound's mechanism of action and helps to avoid misleading results that can arise from assay-specific artifacts.
Here, we detail three robust and widely adopted cytotoxicity assays, each interrogating a different aspect of cellular health:
-
MTT Assay: Measures metabolic activity as an indicator of cell viability.
-
Lactate Dehydrogenase (LDH) Assay: Quantifies cell membrane integrity by measuring the release of a cytosolic enzyme.
-
Caspase-Glo® 3/7 Assay: Specifically measures the activity of key effector caspases involved in the apoptotic pathway.
The selection of these assays allows for a comprehensive assessment, distinguishing between cytostatic effects (inhibition of proliferation) and cytotoxic effects (cell death), and providing initial insights into whether cell death is occurring via necrosis or apoptosis.
I. MTT Assay: Assessing Metabolic Viability
Principle and Rationale
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that provides an indication of a cell's metabolic activity, which in turn is often used as a proxy for cell viability.[6][7] The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[6] The amount of formazan produced is directly proportional to the number of metabolically active cells.
This assay is a valuable first-pass screen for identifying compounds that affect cell proliferation or induce cell death. A decrease in the formazan signal in treated cells compared to untreated controls suggests a reduction in cell viability.
Caption: Workflow of the MTT Cytotoxicity Assay.
Detailed Protocol
Materials:
-
Pyridine-thiazole compounds of interest
-
Selected cancer cell line(s) and a non-cancerous control cell line
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Include wells for background control (medium only).
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyridine-thiazole compounds in culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.
-
Include vehicle control wells (cells treated with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 590 nm using a microplate reader. Read the plate within 1 hour of adding the solubilization solution.
-
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance of the medium-only wells from all other absorbance readings.
-
Calculate Percent Viability:
-
Percent Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Determine IC₅₀: Plot the percent viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC₅₀ value.
II. Lactate Dehydrogenase (LDH) Assay: Monitoring Membrane Integrity
Principle and Rationale
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[10] LDH is a stable cytosolic enzyme that is rapidly released into the cell culture medium upon cell lysis or necrosis.[10][11][12] The assay involves a coupled enzymatic reaction where the released LDH catalyzes the conversion of lactate to pyruvate, which in turn leads to the reduction of a tetrazolium salt into a colored formazan product.[12][13] The amount of formazan produced is directly proportional to the amount of LDH released, and thus to the extent of cell lysis.[13]
This assay is particularly useful for detecting cytotoxicity mediated by necrosis. When used in conjunction with the MTT assay, it can help to differentiate between cytostatic and cytotoxic effects.
Caption: Workflow of the LDH Cytotoxicity Assay.
Detailed Protocol
Materials:
-
Pyridine-thiazole compounds of interest
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
Lysis buffer (provided in the kit or 1% Triton X-100)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
It is crucial to set up the following controls on the same plate[14][15]:
-
Spontaneous LDH Release: Untreated cells to measure the baseline LDH release.
-
Maximum LDH Release: Cells treated with lysis buffer to determine 100% LDH release.
-
Vehicle Control: Cells treated with the vehicle solvent.
-
Medium Background: Medium only.
-
-
-
Sample Collection:
-
LDH Reaction:
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well.[13]
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader. It is also recommended to measure absorbance at a reference wavelength of 680 nm to correct for background.[13]
-
Data Analysis and Interpretation
-
Background Correction: Subtract the 680 nm absorbance value from the 490 nm absorbance value for each well.[13] Then, subtract the average absorbance of the medium background control from all other readings.
-
Calculate Percent Cytotoxicity:
-
Percent Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
III. Caspase-Glo® 3/7 Assay: Detecting Apoptosis
Principle and Rationale
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects.[16][17] A hallmark of apoptosis is the activation of a family of proteases called caspases. Caspases-3 and -7 are key effector caspases that play a central role in the execution phase of apoptosis. The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the combined activities of caspases-3 and -7.[18] The assay provides a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD.[18][19] In the presence of active caspases-3 or -7, the substrate is cleaved, releasing aminoluciferin, which is then used by luciferase to generate a "glow-type" luminescent signal that is proportional to the amount of caspase activity.[18]
This assay is highly sensitive and provides a specific measure of apoptosis induction. An increase in the luminescent signal in treated cells compared to controls indicates the activation of the apoptotic pathway.
Caption: Workflow of the Caspase-Glo® 3/7 Assay.
Detailed Protocol
Materials:
-
Pyridine-thiazole compounds of interest
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Sterile, opaque-walled 96-well plates (for luminescence measurements)
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in an opaque-walled 96-well plate and treat with compounds as described for the MTT assay.
-
Include appropriate vehicle and positive controls (e.g., staurosporine, a known inducer of apoptosis).
-
-
Assay Reagent Preparation:
-
Assay Procedure:
-
Remove the assay plate from the incubator and allow it to equilibrate to room temperature.[21]
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[21]
-
Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.[21]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average luminescence of the medium-only wells from all other readings.
-
Calculate Fold Change in Caspase Activity:
-
Fold Change = (Luminescence of treated cells / Luminescence of vehicle control cells)
-
-
Data Visualization: Plot the fold change in caspase activity against the compound concentration.
Cell Line Selection and Controls: The Foundation of Reliable Data
Choosing the Right Cell Lines
The choice of cell lines is critical for the relevance of the cytotoxicity data.[22] A panel of cell lines should be used, including:
-
Cancer Cell Lines Relevant to the Therapeutic Target: For example, if the pyridine-thiazole compounds are being developed as lung cancer therapeutics, cell lines such as A549 should be included.[3] The NCI-60 panel provides a well-characterized set of human cancer cell lines from various tissues.[23][24]
-
A Non-Cancerous Control Cell Line: This is essential for assessing the selectivity of the compound. A commonly used normal cell line is the human embryonic kidney cell line HEK293. The inclusion of a normal cell line helps to determine if the compound is specifically toxic to cancer cells or has a general cytotoxic effect.
The Importance of Controls
Robust controls are non-negotiable for ensuring the validity and reproducibility of cytotoxicity assays.[25][26]
-
Vehicle Control: This is the most critical control and consists of cells treated with the same concentration of the solvent used to dissolve the test compounds (e.g., DMSO). This control accounts for any effects of the solvent on cell viability.
-
Positive Control: A compound with a known and well-characterized cytotoxic mechanism should be included in each assay.[25][26][27] This confirms that the assay system is working correctly. The choice of positive control should be tailored to the specific assay.[25][26][27]
-
Negative/Untreated Control: This consists of cells that are not exposed to any treatment and represents 100% cell viability.
-
Background Control: Wells containing only culture medium (no cells) are necessary to measure the background absorbance or luminescence of the medium and the assay reagents.
Table 1: Recommended Controls for Cytotoxicity Assays
| Assay | Positive Control Example | Rationale |
| MTT | Doxorubicin, Staurosporine | Known cytotoxic agents that reduce metabolic activity. |
| LDH | Lysis Buffer (e.g., Triton X-100) | Induces 100% cell lysis for maximum LDH release.[15] |
| Caspase-Glo® 3/7 | Staurosporine, Etoposide | Potent inducers of apoptosis that activate caspases-3 and -7.[28] |
Data Summary and Presentation
For clear and concise presentation of results, quantitative data should be summarized in tables.
Table 2: Example of IC₅₀ Data for Pyridine-Thiazole Compounds
| Compound | Cell Line | IC₅₀ (µM) after 48h (MTT Assay) |
| PT-1 | A549 (Lung Cancer) | 5.2 |
| PT-1 | MCF-7 (Breast Cancer) | 8.9 |
| PT-1 | HEK293 (Normal) | > 100 |
| PT-2 | A549 (Lung Cancer) | 12.5 |
| PT-2 | MCF-7 (Breast Cancer) | 25.1 |
| PT-2 | HEK293 (Normal) | > 100 |
| Doxorubicin | A549 (Lung Cancer) | 0.8 |
| Doxorubicin | MCF-7 (Breast Cancer) | 1.2 |
| Doxorubicin | HEK293 (Normal) | 5.6 |
Conclusion
The in vitro cytotoxicity assays detailed in this application note provide a robust framework for the initial screening and characterization of novel pyridine-thiazole compounds. By employing a multi-parametric approach that assesses metabolic activity, membrane integrity, and apoptosis induction, researchers can gain valuable insights into the potency, mechanism of action, and selectivity of their compounds. Adherence to the detailed protocols and the inclusion of appropriate controls will ensure the generation of high-quality, reliable, and reproducible data, which is essential for making informed decisions in the drug discovery and development process.
References
- 1. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijprajournal.com [ijprajournal.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. LDH cytotoxicity assay [protocols.io]
- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 18. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 19. Caspase-Glo® 3/7 3D Assay Technical Manual [worldwide.promega.com]
- 20. Caspase 3/7 Activity [protocols.io]
- 21. promega.com [promega.com]
- 22. Looking for cell lines to predict drug response in cancer patients? [blog.opentargets.org]
- 23. Screening Anticancer Drugs with NCI Lines [cytion.com]
- 24. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 25. [PDF] Characteristics to consider when selecting a positive control material for an in vitro assay. | Semantic Scholar [semanticscholar.org]
- 26. Characteristics to Consider when Selecting a Positive Control Material for an In Vitro Assay | NIST [nist.gov]
- 27. researchgate.net [researchgate.net]
- 28. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for the Development of Antimicrobial Agents from Ethyl 2-(pyridin-3-YL)thiazole-4-carboxylate
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. Thiazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.[1][2] The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a key pharmacophore in several clinically approved drugs.[3] Its unique structural features, including its amphiphilic character, may facilitate penetration of bacterial cell membranes, leading to cytoplasmic leakage and cell death.[1]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of Ethyl 2-(pyridin-3-YL)thiazole-4-carboxylate as a potential antimicrobial agent. We will detail the chemical synthesis, in vitro antimicrobial and cytotoxicity evaluations, and in vivo efficacy assessment of this compound. The protocols herein are designed to be robust and self-validating, with explanations of the scientific rationale behind experimental choices, grounded in authoritative sources.
Part 1: Synthesis of this compound
A reliable method for the synthesis of the title compound is the Hantzsch thiazole synthesis, a classic and versatile method for constructing the thiazole ring.[4][5] This involves the cyclocondensation of a thioamide with an α-haloketone. In this case, nicotinothioamide (the thioamide derived from pyridine-3-carboxamide) is reacted with ethyl bromopyruvate.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Protocol 1: Synthesis of this compound
Materials:
-
Nicotinamide
-
Lawesson's Reagent
-
Toluene
-
Ethyl bromopyruvate
-
Ethanol
-
Sodium bicarbonate
-
Standard laboratory glassware and purification apparatus (silica gel for chromatography)
Procedure:
-
Synthesis of Nicotinothioamide:
-
In a round-bottom flask, dissolve nicotinamide (1 equivalent) in anhydrous toluene.
-
Add Lawesson's Reagent (0.5 equivalents) portion-wise.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain nicotinothioamide.
-
-
Hantzsch Thiazole Synthesis:
-
Dissolve nicotinothioamide (1 equivalent) in absolute ethanol.
-
Add ethyl bromopyruvate (1.1 equivalents) dropwise to the solution.
-
Reflux the reaction mixture for 5-8 hours.[4]
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and neutralize with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is filtered, washed with water, and dried.
-
The crude product can be further purified by recrystallization from ethanol to yield this compound.
-
Part 2: In Vitro Antimicrobial Susceptibility Testing
To determine the antimicrobial spectrum and potency of the synthesized compound, a standardized broth microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC).[6] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7]
Experimental Workflow for In Vitro Testing
Caption: Workflow for in vitro antimicrobial and cytotoxicity evaluation.
Protocol 2: Broth Microdilution for MIC Determination (CLSI Guidelines)
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Sterile saline or PBS
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Plate Preparation:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the compound's stock solution (at twice the highest desired concentration) to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last column of dilutions.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
Protocol 3: Minimum Bactericidal Concentration (MBC) Determination
Procedure:
-
Following MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth.
-
Spread the aliquot onto a fresh, antibiotic-free agar plate.
-
Incubate the plates at 37°C for 24-48 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
Part 3: Cytotoxicity Assessment
A crucial step in drug development is to ensure that the compound is selective for microbial cells over host cells.[9] The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[10][11]
Protocol 4: MTT Assay for Cytotoxicity
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.
-
Incubate for 24-48 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
The IC₅₀ (the concentration that inhibits 50% of cell viability) can be determined by plotting cell viability against the compound concentration.
-
Data Presentation
| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Cell Line | IC₅₀ (µg/mL) | Selectivity Index (SI = IC₅₀/MIC) |
| This compound | S. aureus | [Data] | [Data] | HEK293 | [Data] | [Data] |
| This compound | E. coli | [Data] | [Data] | HEK293 | [Data] | [Data] |
| Reference Antibiotic (e.g., Ciprofloxacin) | S. aureus | [Data] | [Data] | HEK293 | [Data] | [Data] |
| Reference Antibiotic (e.g., Ciprofloxacin) | E. coli | [Data] | [Data] | HEK293 | [Data] | [Data] |
Part 4: Potential Mechanism of Action
Thiazole-containing compounds have been reported to exert their antimicrobial effects through various mechanisms. One prominent proposed mechanism is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[12] The pyridine moiety, in conjunction with the thiazole core, may play a crucial role in binding to the active site of this enzyme.
Proposed Mechanism of Action: DNA Gyrase Inhibition
Caption: Putative mechanism involving the inhibition of DNA gyrase.
Part 5: In Vivo Efficacy Assessment
Promising in vitro results should be followed by in vivo studies to evaluate the compound's efficacy in a complex biological system. The murine sepsis model is a standard and clinically relevant model for testing antimicrobial agents.[8][9]
Protocol 5: Murine Sepsis Model
Materials:
-
Laboratory mice (e.g., C57BL/6)
-
Pathogenic bacterial strain (e.g., a clinical isolate of S. aureus)
-
Anesthetic agent (e.g., isoflurane)
-
Surgical instruments
-
This compound formulated for in vivo administration
-
Vehicle control
-
Reference antibiotic
Procedure:
-
Induction of Sepsis:
-
Treatment Administration:
-
At a specified time post-infection (e.g., 2-4 hours), administer the test compound, vehicle control, or a reference antibiotic to different groups of mice.
-
The route of administration (e.g., intraperitoneal, intravenous) and dosing regimen should be determined based on preliminary pharmacokinetic studies.
-
-
Monitoring and Endpoints:
-
Monitor the animals for clinical signs of sepsis, body weight, and temperature.
-
The primary endpoint is typically survival over a set period (e.g., 7 days).
-
Secondary endpoints can include bacterial load in blood and organs (spleen, liver, kidneys) at specific time points.[14]
-
-
Data Analysis:
-
Survival data can be analyzed using Kaplan-Meier survival curves.
-
Bacterial loads are typically reported as CFU/gram of tissue or CFU/mL of blood.
-
Conclusion
This compound represents a promising scaffold for the development of novel antimicrobial agents. The protocols outlined in this document provide a comprehensive framework for its synthesis and evaluation, from initial in vitro screening to in vivo efficacy studies. A thorough and systematic approach, as described herein, is essential for advancing new antimicrobial candidates toward clinical development and addressing the critical need for new treatments against infectious diseases.
References
-
ImQuest BioSciences. (n.d.). Sepsis Murine Model. Retrieved from [Link]
-
Wojnicz, D., & Tichaczek-Goska, D. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
- Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 45(6), 1983-1986.
- Starr, J., et al. (2023). Mouse models of sepsis. Current Protocols, 3, e883.
-
Charles River Laboratories. (n.d.). Sepsis Models. Retrieved from [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
- Fox, E., et al. (2025).
- Clinical and Laboratory Standards Institute. (2024).
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
- Meinerz, A. R. M., et al. (2008). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology, 39(2), 230-233.
- Clinical and Laboratory Standards Institute. (2009). M07-A8: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard - Eighth Edition.
- Sharma, S., et al. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega, 5(40), 25887-25900.
- Angell, Y. L., et al. (2005).
- Kumar, D., et al. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-Ethanol, 13(2), 69-80.
- Wipf, P., & Venkatraman, S. (1996). A New Thiazole Synthesis by Cyclocondensation of Thioamides and Alkynyl(Aryl)Iodonium Reagents. The Journal of Organic Chemistry, 61(23), 8004-8005.
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
- Lozynskyi, A. V., et al. (2021). Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives. Biopolymers and Cell, 37(2), 153-164.
- Ghotas, I. F., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(21), 7306.
- Cyboran-Mikołajczyk, S., et al. (2023). Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation. International Journal of Molecular Sciences, 24(13), 10834.
- Wang, Z. (2010). Hantzsch Thiazole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
- Khidre, R. E., & Radini, I. A. M. (2021). Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. Scientific Reports, 11(1), 1-13.
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]
- Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
- Bouyahya, A., et al. (2018).
- Al-Mousawi, S. M. (2023). New methods for the rapid synthesis of thiazoles. University of Sussex.
Sources
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- 2. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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- 9. Sepsis Murine Model - ImQuest BioSciences [imquestbio.com]
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- 14. criver.com [criver.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Ethyl 2-(pyridin-3-YL)thiazole-4-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 2-(pyridin-3-YL)thiazole-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols for this important synthetic transformation. The methodologies and advice presented herein are grounded in established chemical principles to ensure scientific integrity and reproducibility.
Introduction
This compound is a key heterocyclic scaffold found in many pharmaceutically active compounds. Its synthesis, most commonly achieved via the Hantzsch thiazole synthesis, involves the condensation of an α-haloketone equivalent with a thioamide.[1][2] While generally a high-yielding reaction, challenges such as low yield, impurity formation, and difficult purification can arise. This guide provides a systematic approach to overcoming these common obstacles and optimizing your synthetic outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format, providing potential causes and actionable solutions.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in the Hantzsch synthesis of this compound can stem from several factors. A systematic evaluation of your reaction parameters is crucial.
Potential Causes & Solutions:
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Incomplete Reaction: The reaction may not be reaching completion due to insufficient reaction time or temperature.
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Suboptimal Reagent Stoichiometry: An incorrect ratio of reactants can lead to the formation of side products and unreacted starting materials.
-
Solution: While a 1:1 molar ratio of the α-haloester and pyridine-3-carbothioamide is theoretically required, a slight excess (1.1 to 1.2 equivalents) of the thioamide can sometimes improve yields by ensuring the complete consumption of the more expensive or sensitive α-haloester.[1]
-
-
Degradation of Starting Materials or Product: The pyridine and thiazole rings can be sensitive to harsh reaction conditions.
-
Solution: Avoid excessively high temperatures or prolonged reaction times. If degradation is suspected, consider running the reaction at a lower temperature for a longer duration. The use of a milder base for neutralization during workup, such as sodium bicarbonate, is also recommended.[3]
-
-
Poor Quality of Reagents: The purity of your starting materials, particularly the α-haloester and pyridine-3-carbothioamide, is paramount.
-
Solution: Ensure your reagents are of high purity. If necessary, purify the starting materials before use. For instance, ethyl 2-chloro-3-oxobutanoate can be distilled under reduced pressure.
-
Question 2: I am observing significant amounts of side products in my crude reaction mixture. What are these impurities and how can I minimize them?
Answer:
The formation of side products is a common issue. Identifying the nature of these impurities is the first step toward their mitigation.
Common Side Products & Prevention Strategies:
| Side Product | Potential Cause | Prevention Strategy |
| Bis-thiazole derivatives | Excess of the α-haloester reacting with the formed thiazole. | Use a slight excess of the thioamide to ensure the α-haloester is the limiting reagent. |
| Unreacted starting materials | Incomplete reaction or inefficient mixing. | Monitor the reaction by TLC and ensure vigorous stirring, especially in heterogeneous mixtures. Consider increasing the reaction time or temperature moderately. |
| Polymeric materials | Self-condensation of the α-haloester or thioamide under harsh conditions. | Maintain a controlled temperature and avoid strong bases or acids that could catalyze polymerization. |
| Hydrolysis of the ester | Presence of water and acidic or basic conditions, especially during workup. | Use anhydrous solvents and perform the workup at low temperatures. Neutralize the reaction mixture carefully with a mild base like sodium bicarbonate solution.[3] |
Question 3: The purification of my product by column chromatography is difficult and results in low recovery. Are there alternative purification methods?
Answer:
Purification can indeed be challenging. If column chromatography is proving ineffective, consider the following alternatives:
-
Recrystallization: This is often the most effective method for purifying solid organic compounds.
-
Procedure: Dissolve the crude product in a minimal amount of a hot solvent in which the product has high solubility and the impurities have low solubility. Suitable solvents to try include ethanol, ethyl acetate, or a mixture of hexane and ethyl acetate.[4] Allow the solution to cool slowly to form pure crystals.
-
-
Acid-Base Extraction: The basicity of the pyridine nitrogen allows for selective extraction.
-
Procedure: Dissolve the crude mixture in an organic solvent like ethyl acetate. Wash with a dilute aqueous acid (e.g., 1M HCl) to protonate the pyridine nitrogen, moving your product into the aqueous layer. The organic layer containing non-basic impurities can be discarded. Then, basify the aqueous layer with a mild base (e.g., NaHCO₃) to deprotonate the pyridine and precipitate your product, which can then be extracted back into an organic solvent.
-
-
Precipitation: In some cases, the product may be poorly soluble in a particular solvent, allowing for its precipitation while impurities remain in solution.[1]
-
Procedure: After neutralizing the reaction mixture, pouring it into a large volume of cold water can sometimes cause the product to precipitate.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the Hantzsch thiazole synthesis for this compound?
A1: The Hantzsch thiazole synthesis is a classic condensation reaction.[2] The mechanism involves two key steps:
-
S-alkylation: The sulfur atom of the pyridine-3-carbothioamide acts as a nucleophile and attacks the electrophilic carbon of the α-haloester (e.g., ethyl bromopyruvate), displacing the halide ion.
-
Cyclization and Dehydration: The nitrogen atom of the resulting intermediate then attacks the carbonyl carbon of the ester group, leading to a cyclization. Subsequent dehydration yields the aromatic thiazole ring.
**.dot graph "Hantzsch_Thiazole_Synthesis_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
// Nodes Thioamide [label="Pyridine-3-carbothioamide", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Haloester [label="Ethyl Bromopyruvate", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Intermediate1 [label="S-Alkylated Intermediate", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; Intermediate2 [label="Cyclized Intermediate", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; Product [label="this compound", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"];
// Edges Thioamide -> Intermediate1 [label="S-Alkylation"]; Haloester -> Intermediate1; Intermediate1 -> Intermediate2 [label="Intramolecular\nCyclization"]; Intermediate2 -> Product [label="-H₂O\n(Dehydration)"]; } .dot** Caption: Hantzsch Thiazole Synthesis Mechanism.
Q2: What are the best solvents for this reaction?
A2: Polar protic solvents are generally preferred for the Hantzsch thiazole synthesis. Ethanol is a common and effective choice as it readily dissolves the reactants and facilitates the reaction upon heating.[3] Methanol is also a suitable alternative.[1] In some cases, solvent-free conditions or the use of green solvents like water with a co-solvent can be explored for a more environmentally benign process.[5]
Q3: Is a catalyst necessary for this reaction?
A3: The Hantzsch thiazole synthesis is often performed without an explicit catalyst. The reaction proceeds via the inherent nucleophilicity of the thioamide and the electrophilicity of the α-haloester. However, some variations of the Hantzsch synthesis may employ catalysts to improve reaction rates or yields, especially in multi-component reactions.[5] For the direct synthesis of this compound, a catalyst is typically not required.
Q4: How does the choice of the halogen in the α-haloester affect the reaction?
A4: The reactivity of the α-haloester follows the trend I > Br > Cl. Ethyl bromopyruvate is a commonly used and effective reagent. While ethyl iodopyruvate would be more reactive, it is also less stable and more expensive. Ethyl chloropyruvate is less reactive and may require more forcing conditions (higher temperatures or longer reaction times).
Optimized Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
**.dot graph "Experimental_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; Reagents [label="Combine Pyridine-3-carbothioamide\nand Ethyl Bromopyruvate in Ethanol"]; Reaction [label="Reflux the Mixture\n(Monitor by TLC)"]; Cooling [label="Cool to Room Temperature"]; Neutralization [label="Neutralize with NaHCO₃ Solution"]; Extraction [label="Extract with Ethyl Acetate"]; Drying [label="Dry Organic Layer (Na₂SO₄)"]; Purification [label="Purify by Column Chromatography\nor Recrystallization"]; Characterization [label="Characterize the Product\n(NMR, MS, etc.)"]; End [label="End", shape=ellipse, fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"];
// Edges Start -> Reagents; Reagents -> Reaction; Reaction -> Cooling; Cooling -> Neutralization; Neutralization -> Extraction; Extraction -> Drying; Drying -> Purification; Purification -> Characterization; Characterization -> End; } .dot** Caption: General Experimental Workflow.
Materials:
-
Pyridine-3-carbothioamide
-
Ethyl bromopyruvate
-
Absolute Ethanol
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for eluent
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyridine-3-carbothioamide (1.0 eq) in absolute ethanol.
-
Addition of Reagents: To the stirred solution, add ethyl bromopyruvate (1.05 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 3-5 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase).
-
Workup:
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), cool the mixture to room temperature.
-
Slowly add saturated sodium bicarbonate solution to neutralize any acid formed during the reaction until the effervescence ceases.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.[4]
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Alternatively, recrystallize the crude product from a suitable solvent system such as ethanol/water or ethyl acetate/hexane.
-
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting Decision Tree
For a more visual guide to troubleshooting, please refer to the following decision tree.
References
-
Chem Help ASAP. Hantzsch Thiazole Synthesis. Available from: [Link]
-
Bouherrou, H., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(11), 1893. Available from: [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]
-
Okumura, K., et al. (1999). Total Synthesis of a Macrocyclic Antibiotic, Micrococcin P1. Bulletin of the Chemical Society of Japan, 72(7), 1561-1572. Available from: [Link]
-
Wang, M., et al. (2019). Design and Synthesis of New 2-Aryl-4,5-dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action. Molecules, 24(18), 3362. Available from: [Link]
-
Bayramin, D., & Öztürk, G. (2025). Synthesis and Solvatochromism of New Thiazole Derivatives Bearing N,N-Bis(2-methoxyethyl) Benzenesulfonamide Moiety. Journal of Fluorescence. Available from: [Link]
-
Bîcu, E., et al. (2015). SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE-5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. Farmacia, 63(2), 172-177. Available from: [Link]
Sources
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- 2. synarchive.com [synarchive.com]
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- 4. academic.oup.com [academic.oup.com]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Ethyl 2-(pyridin-3-YL)thiazole-4-carboxylate by Chromatography
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals actively working on the purification of Ethyl 2-(pyridin-3-YL)thiazole-4-carboxylate and related heterocyclic compounds. The unique structure of this molecule, featuring both a basic pyridine moiety and a thiazole ring, presents specific challenges in chromatographic purification, primarily due to strong interactions with standard stationary phases. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven experience.
Troubleshooting Guide: Resolving Common Purification Issues
This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the underlying rationale to empower your decision-making.
Question 1: My compound is streaking severely on the silica TLC plate and remains at the baseline (Rf ≈ 0), even when using 100% ethyl acetate. What's happening and how do I fix it?
Answer: This is a classic sign that your compound is highly polar and exhibiting strong, undesirable interactions with the stationary phase. The pyridine nitrogen, being basic, forms strong hydrogen bonds with the acidic silanol (Si-O-H) groups on the surface of the silica gel.[1] This causes a portion of the molecules to "stick" tenaciously, leading to streaking and preventing migration up the plate.
Solutions:
-
Increase Solvent Polarity Systematically: Your eluent is not polar enough to compete with the silica for your compound. A good next step is to introduce a stronger, more polar solvent like methanol (MeOH). Start with a 5% Methanol in Dichloromethane (DCM) mixture.[1][2] You can gradually increase the methanol concentration, but be cautious, as concentrations above 10% MeOH can risk dissolving some of the silica gel stationary phase.[1][2]
-
Introduce a Basic Modifier: To directly counter the interaction with acidic silanol groups, add a small amount of a basic modifier to your mobile phase.[1][3] This is often the most effective solution for nitrogen-containing heterocycles.
-
Triethylamine (TEA): Add 1-3% TEA to your solvent system (e.g., 95:4:1 DCM/MeOH/TEA). TEA is a volatile base that neutralizes the acidic sites on the silica, leading to sharper spots and improved mobility.[1]
-
Ammonia in Methanol: For very stubborn bases, using a pre-mixed solution of 7N ammonia in methanol as your polar component can be highly effective.[1][4]
-
Question 2: I've managed to get my compound to move on the TLC plate, but during flash column chromatography, the peaks are broad and exhibit significant tailing. Why does this happen and how can I achieve sharper peaks?
Answer: Peak tailing is the column chromatography equivalent of streaking on a TLC plate. It occurs for the same reason: non-ideal interactions between your basic compound and the acidic silica surface.[1] Some molecules are retained more strongly and for longer than others, resulting in a drawn-out elution profile that severely reduces resolution and purity of the collected fractions.[1]
Solutions:
-
Mobile Phase Modification: As with TLC, the most reliable solution is to add a basic modifier like 1-2% triethylamine (TEA) to your eluent. This will passivate the active silanol sites and ensure a more uniform interaction, resulting in symmetrical, Gaussian-shaped peaks.
-
Optimize Loading Technique: How you load your sample onto the column is critical.
-
Minimize Loading Band Volume: Dissolve your crude sample in the minimum possible volume of a strong solvent (like DCM or THF) to ensure it is fully dissolved. However, the best practice is to dissolve it in the mobile phase itself if solubility permits.
-
Dry Loading: If your compound has poor solubility in the mobile phase, dry loading is highly recommended. Dissolve your crude product in a suitable solvent (e.g., methanol or DCM), add a small amount of silica gel to create a slurry, and then evaporate the solvent completely on a rotary evaporator. This creates a dry, free-flowing powder of your compound adsorbed onto silica, which can then be carefully loaded onto the top of your column. This technique prevents band broadening at the start of the purification.[5]
-
-
Check for Column Overloading: Loading too much sample for a given column size will inevitably lead to broad, poorly resolved peaks. A general rule of thumb for flash chromatography is to load 1-10% of the silica gel mass (e.g., for a 40g silica column, load between 400mg and 4g of crude material, depending on the difficulty of the separation).
Question 3: My product recovery after column chromatography is very low. I suspect the compound is irreversibly binding or decomposing on the column. How can I verify this and prevent it?
Answer: This is a serious issue that can arise from the acidic nature of standard silica gel, which can either cause irreversible adsorption of a highly basic compound or catalyze the degradation of acid-sensitive molecules.[1][4] Thiazole rings, while generally aromatic, can be susceptible to degradation under certain conditions.[6][7]
Solutions:
-
Perform a Silica Stability Test: Before committing your entire batch to a column, test its stability. Spot your compound on a TLC plate, let it sit for a few hours in the open air, and then elute it. If you see new spots or significant streaking that wasn't there before, your compound is likely unstable on silica.[4]
-
Use a Deactivated Stationary Phase: If instability is confirmed, switch to a less acidic or inert stationary phase.
-
Neutral or Basic Alumina: Alumina can be a good alternative to silica for acid-sensitive compounds. It is available in neutral and basic grades.
-
Reversed-Phase Chromatography (C18): This is an excellent alternative where the stationary phase is non-polar (C18-bonded silica) and the mobile phase is polar (typically water/acetonitrile or water/methanol).[8] Polar compounds like yours often behave very well under reversed-phase conditions.
-
-
Passivate the Silica: If you must use silica, you can try to "deactivate" it by pre-flushing the packed column with your mobile phase containing a basic modifier (like 1-2% TEA) for several column volumes before loading your sample.
Logical Troubleshooting Workflow
This flowchart provides a systematic approach to diagnosing and solving purification challenges for this compound.
Caption: A decision-making flowchart for troubleshooting TLC and column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to expect from the synthesis of this compound? A1: If synthesized via the common Hantzsch thiazole synthesis, the primary impurities are likely unreacted starting materials: pyridin-3-yl-thioamide and an ethyl 2-halo-3-oxobutanoate derivative.[9][10][11] Side products from incomplete reactions or alternative cyclization pathways can also occur.[12] If the reaction conditions are not well-controlled, hydrolysis of the ethyl ester to the corresponding carboxylic acid is also a possibility.[5]
Q2: What is a good starting solvent system for initial TLC analysis? A2: A standard starting point for compounds of moderate polarity is 20-30% Ethyl Acetate in Hexanes.[2] Given the polar nature of your compound, it will likely require a more polar system. A good second system to try is 5% Methanol in Dichloromethane.[2] It is always advisable to test a few systems to find one that gives your target compound an Rf value between 0.2 and 0.4 for optimal separation in column chromatography.[13]
Q3: When is it appropriate to use reversed-phase chromatography? A3: Reversed-phase (RP) chromatography is an excellent choice for highly polar or water-soluble compounds that behave poorly on normal-phase silica.[8] If you continue to face issues with streaking, irreversible adsorption, or decomposition on silica even after adding modifiers, switching to a C18 column with a water/acetonitrile or water/methanol mobile phase is a highly recommended strategy.[8] Often, adding a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to the RP mobile phase can help protonate the pyridine nitrogen, leading to very sharp peaks.
Q4: What are the best practices for sample loading to ensure good separation? A4: Proper sample loading is crucial for high-resolution separation.
-
Solubility: Ensure your crude sample is fully dissolved before loading. If it's not soluble in the mobile phase, use a stronger solvent but keep the volume to an absolute minimum (less than 1-2% of the column volume).
-
Dry Loading: As mentioned in the troubleshooting section, dry loading onto a small amount of silica is the superior method for compounds with limited solubility in the eluent.[5] It ensures a very tight application band and significantly improves separation.
Data Tables and Experimental Protocols
Table 1: Recommended Starting Solvent Systems for TLC Analysis
| Polarity of Compound | Stationary Phase | Recommended Solvent System (v/v) | Modifier (if needed) | Expected Rf Range |
| Moderate Polarity | Silica Gel | 30-50% Ethyl Acetate / Hexanes | - | 0.2 - 0.5 |
| High Polarity | Silica Gel | 5-10% Methanol / Dichloromethane[2] | - | 0.1 - 0.4 |
| Basic/High Polarity | Silica Gel | 5% Methanol / Dichloromethane | 1-2% Triethylamine (TEA)[1] | 0.2 - 0.5 |
| Acid-Sensitive/Polar | Reversed-Phase C18 | 40-60% Acetonitrile / Water | 0.1% Formic Acid | 0.3 - 0.6 |
Protocol 1: Step-by-Step Guide to TLC Analysis
-
Preparation: Dissolve a small amount (1-2 mg) of your crude product in ~0.5 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Spotting: Use a capillary tube to carefully spot a small amount of the dissolved sample onto the baseline of a silica gel TLC plate. Make the spot as small and concentrated as possible.
-
Developing: Place the TLC plate in a developing chamber containing your chosen mobile phase. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm and/or 365 nm). Circle the visible spots.
-
Analysis: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front). Analyze the spot shape for any signs of streaking.
-
Optimization: If the Rf is too low or streaking occurs, adjust the mobile phase according to the recommendations in the Troubleshooting Guide and Table 1, and repeat the analysis.
Protocol 2: Standard Operating Procedure for Flash Chromatography Purification
-
Solvent System Selection: Based on optimized TLC results (target Rf ≈ 0.3), prepare a sufficient volume of the mobile phase. If a modifier like TEA is used, add it to the bulk solvent mixture.
-
Column Packing: Select an appropriately sized column for your sample amount. Dry pack the column with silica gel, tapping gently to ensure even packing. Alternatively, wet pack by creating a slurry of silica in the non-polar component of your mobile phase.
-
Equilibration: Equilibrate the packed column by flushing it with at least 3-5 column volumes of the initial mobile phase. This ensures the stationary phase is properly conditioned.[13]
-
Sample Loading:
-
Wet Loading: Dissolve the crude material in the minimum volume of mobile phase (or a slightly stronger solvent) and carefully apply it to the top of the silica bed using a pipette.
-
Dry Loading: Adsorb the crude material onto a small amount of silica, evaporate the solvent, and carefully load the resulting powder onto the top of the column bed.
-
-
Elution: Begin the elution process, maintaining a constant flow rate. If using a gradient, slowly and systematically increase the percentage of the more polar solvent.
-
Fraction Collection: Collect fractions in an array of test tubes. The size of the fractions should be appropriate for the column size (e.g., 10-20 mL fractions for a 40g column).
-
Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure desired product.
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
General Purification Workflow
This diagram illustrates the logical flow from a crude reaction mixture to the final, purified compound.
Caption: A standard workflow for the purification of a synthetic compound.
References
- BenchChem. (n.d.). Technical Support Center: Column Chromatography of Polar Heterocyclic Compounds.
- Restek Corporation. (n.d.). Troubleshooting Guide.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- SiliCycle. (2021). Troubleshooting for Thin Layer Chromatography.
- International Journal of Pharmaceutical Research & Analysis. (n.d.). Flash chromatography.
- BenchChem. (n.d.). Technical Support Center: Purification of Ethyl 4,6-dichloronicotinate Derivatives.
- King Group. (n.d.). Successful Flash Chromatography.
- Beuchel, A., et al. (2020). A solid solution of ethyl and d3-methyl 2-[(4-methylpyridin-2-yl)amino]-4-(pyridin-2-yl)thiazole-5-carboxylate. PubMed Central.
- Kamkhede, D.B., & Solanki, P.R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate.
- King Group. (n.d.). Successful Flash Chromatography.
- Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1.
- Ayati, A., et al. (2015). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
- Al-Ghorbani, M., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC - NIH.
- Wang, Z. (2010). Hantzsch Thiazole Synthesis. Scribd.
- Siddiqui, H. L., et al. (2022). Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate. PMC - NIH.
- Liu, K., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed.
Sources
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- 2. Chromatography [chem.rochester.edu]
- 3. silicycle.com [silicycle.com]
- 4. Chromatography [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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- 10. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Recrystallization of Ethyl 2-(pyridin-3-yl)thiazole-4-carboxylate Derivatives
Welcome to the technical support center for the purification of ethyl 2-(pyridin-3-yl)thiazole-4-carboxylate and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of heterocyclic compounds. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve the highest purity for your compounds.
The information provided is based on a synthesis of literature data, established chemical principles, and extensive laboratory experience with challenging crystallizations. Our goal is to empower you to overcome common hurdles and ensure the integrity of your research and development efforts.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the recrystallization of this compound derivatives. Each issue is presented with its probable causes and a step-by-step solution.
Q1: My compound "oiled out" instead of forming crystals. What should I do?
A1: "Oiling out," or the formation of a liquid phase instead of solid crystals upon cooling, is a common and frustrating problem. It typically occurs when the solute is highly supersaturated or when the melting point of the compound is lower than the boiling point of the solvent.
Probable Causes:
-
High Degree of Supersaturation: The solution is cooled too rapidly, not allowing sufficient time for crystal nucleation and growth.
-
Presence of Impurities: Impurities can depress the melting point of your compound and interfere with crystal lattice formation.
-
Inappropriate Solvent Choice: The solvent may be too "good" at dissolving the compound, even at lower temperatures, or the polarity mismatch between the solvent and solute is too great.
Step-by-Step Solution:
-
Re-dissolve the Oil: Gently warm the mixture until the oil completely dissolves back into the solution.
-
Add More Solvent: To reduce the concentration, add a small amount (5-10% of the original volume) of the same solvent. This will lower the supersaturation point.
-
Slow Cooling: This is the most critical step. Allow the solution to cool to room temperature very slowly. You can achieve this by placing the flask in a warm water bath and allowing it to cool with the bath, or by insulating the flask with glass wool or a cloth.
-
Induce Crystallization (if necessary):
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: If you have a small crystal of the pure compound, add it to the cooled solution to act as a template for crystal growth.
-
-
Consider a Different Solvent System: If oiling out persists, a change in solvent is recommended. A mixture of solvents can be effective. For instance, dissolve your compound in a good solvent (like ethyl acetate) and then slowly add a poor solvent (like hexane) until the solution becomes slightly turbid. Then, warm the mixture until it is clear and cool it slowly. A hexane-ethyl acetate mixture has been successfully used for the recrystallization of similar compounds.
Q2: No crystals are forming, even after the solution has cooled to room temperature or been in the fridge/freezer.
A2: The failure of a compound to crystallize from a solution is usually due to either using too much solvent or the solution being in a stable supersaturated state.
Probable Causes:
-
Excessive Solvent: The concentration of the compound is too low for it to precipitate at the given temperature.
-
Supersaturation: The solution is supersaturated, but there are no nucleation sites for crystal growth to begin.
-
Highly Soluble Compound: The chosen solvent may be too effective at keeping the compound in solution, even at low temperatures.
Step-by-Step Solution:
-
Reduce Solvent Volume: If you suspect too much solvent was used, you can gently heat the solution to evaporate a portion of the solvent. Be careful not to evaporate too much, as this can lead to rapid precipitation and trapping of impurities. Aim to reduce the volume by 10-20% and then allow it to cool again.
-
Induce Crystallization:
-
Scratching: As mentioned previously, scratching the inner surface of the flask with a glass rod can initiate crystallization.
-
Seeding: Adding a seed crystal is a highly effective method.
-
-
Cool to a Lower Temperature: If crystals have not formed at room temperature, try placing the flask in an ice bath, and then a freezer if necessary.
-
Change the Solvent System: If the compound is too soluble, you will need to choose a solvent in which it is less soluble. Alternatively, use a mixed solvent system as described in the "oiling out" solution.
Q3: The recrystallization yield is very low.
A3: A low yield can be disheartening, but it often has a clear cause that can be addressed.
Probable Causes:
-
Using Too Much Solvent: This is the most common reason for low yield, as a significant amount of the compound will remain in the mother liquor.
-
Premature Crystallization: If the compound crystallizes in the filter paper during hot filtration, you will lose a portion of your product.
-
The Compound is Not as Pure as Assumed: If the initial crude material contains a large percentage of impurities, the final yield of the pure compound will naturally be lower.
Step-by-Step Solution:
-
Optimize Solvent Volume: In your next attempt, use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Prevent Premature Crystallization: During hot filtration, keep the funnel and receiving flask warm. You can do this by placing them on a hot plate or under a heat lamp. Also, perform the filtration as quickly as possible.
-
Recover from Mother Liquor: If you suspect a significant amount of product remains in the mother liquor, you can try to recover it. Concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.
-
Assess Purity of Crude Material: Use techniques like TLC or NMR to get a better estimate of the purity of your starting material to set realistic expectations for the yield.
Q4: I am using an alcohol like methanol or ethanol for recrystallization and getting unexpected side products in my NMR.
A4: This is a critical issue that can arise with ethyl esters, such as this compound.
Probable Cause:
-
Transesterification: When an ester is heated in an alcohol solvent, especially in the presence of any acidic or basic impurities, a transesterification reaction can occur. For example, recrystallizing an ethyl ester from methanol can lead to the formation of the corresponding methyl ester. This has been observed in a similar ethyl 2-aminothiazole-5-carboxylate derivative, where recrystallization from methanol-d4 resulted in partial in-situ transesterification to the d3-methyl ester.[1]
Step-by-Step Solution:
-
Avoid Reactive Solvents: Do not use alcohol solvents for the recrystallization of esters if you are concerned about transesterification.
-
Choose Inert Solvents: Opt for aprotic solvents that will not react with the ester functionality. Based on literature for similar compounds, suitable solvent systems include:
-
Hexane-Ethyl Acetate: This is a good starting point for a mixed solvent system.
-
Toluene: Can be a good choice for many heterocyclic compounds.
-
Dichloromethane-Hexane: A patent for the synthesis of this compound specifies crystallization from hexane after an initial workup with dichloromethane.[2]
-
-
Ensure Neutral Conditions: If you must use a protic solvent, ensure that your crude material is free of acidic or basic residues from the reaction workup.
Frequently Asked Questions (FAQs)
Q: What is a good starting solvent for the recrystallization of this compound?
A: Based on a patent describing the synthesis of this compound, hexane is a suitable crystallization solvent after an initial workup with dichloromethane.[2] For similar pyridine-thiazole derivatives, ethyl acetate-hexane mixtures have also been used effectively. A general approach is to find a solvent in which the compound is sparingly soluble at room temperature but readily soluble when hot.
Q: I don't have a melting point for my derivative. How important is it?
A: Knowing the melting point is very useful for troubleshooting. If your compound is "oiling out," it could be because its melting point is lower than the boiling point of your chosen solvent. It is highly recommended to determine the melting point of your crude and purified material. This will not only help with troubleshooting recrystallization but also serve as an indicator of purity.
Q: How can I choose a good solvent system for a new derivative?
A: A systematic approach is best:
-
Small-Scale Solubility Tests: Take a small amount of your crude material (a few milligrams) and add a few drops of a test solvent at room temperature. Observe the solubility.
-
Heating: If it is insoluble or sparingly soluble at room temperature, gently heat the mixture to see if it dissolves.
-
Cooling: If it dissolves upon heating, cool the solution to see if crystals form.
-
Ideal Solvent Properties: An ideal single solvent will have the following characteristics:
-
Does not react with the compound.
-
Dissolves the compound when hot.
-
Does not dissolve the compound (or dissolves it very poorly) when cold.
-
Dissolves impurities well at all temperatures or not at all.
-
Has a boiling point below the melting point of the compound.
-
Is volatile enough to be easily removed from the crystals.
-
Q: Can I use column chromatography instead of recrystallization?
A: Yes, column chromatography is another powerful purification technique. However, recrystallization is often preferred for large-scale purifications as it can be more cost-effective and less labor-intensive. In some cases, a combination of both methods is ideal: initial purification by column chromatography followed by recrystallization to obtain highly pure, crystalline material.
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (e.g., Ethanol)
Note: This is a general procedure. Ethanol may cause transesterification with ethyl esters. Proceed with caution and consider aprotic solvents as a first choice.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and a boiling chip. Heat the mixture to boiling with stirring.
-
Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature.
-
Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven or air dry them on a watch glass.
Protocol 2: Recrystallization from a Mixed Solvent System (Hexane-Ethyl Acetate)
-
Dissolution: Dissolve the crude product in the minimum amount of the "good" solvent (ethyl acetate) at room temperature or with gentle warming.
-
Addition of "Poor" Solvent: Slowly add the "poor" solvent (hexane) with swirling until the solution becomes persistently cloudy (turbid).
-
Clarification: Gently warm the mixture until the solution becomes clear again.
-
Cooling: Allow the clear solution to cool slowly to room temperature, then in an ice bath.
-
Isolation and Drying: Follow steps 6-8 from Protocol 1, washing with a cold mixture of the two solvents or just the "poor" solvent.
Data Summary
| Compound Class | Recommended Solvents/Systems | Potential Issues |
| This compound | Hexane[2], Hexane-Ethyl Acetate | Oiling out, transesterification with alcohol solvents[1] |
Visualizing the Recrystallization Workflow
Caption: A generalized workflow for the recrystallization process.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization problems.
References
-
Hantzsch Thiazole Synthesis. Chem Help ASAP. [Link]
-
Total Synthesis of a Macrocyclic Antibiotic, Micrococcin P1. 1999 The Chemical Society of Japan. [Link]
-
A solid solution of ethyl and d 3-methyl 2-[(4-methylpyridin-2-yl)amino]-4-(pyridin-2-yl)thiazole-5-carboxylate. PubMed Central. [Link]
Sources
Technical Support Center: Scale-Up of Ethyl 2-(pyridin-3-YL)thiazole-4-carboxylate
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and drug development professionals involved in the synthesis and scale-up of Ethyl 2-(pyridin-3-YL)thiazole-4-carboxylate. We provide in-depth technical support through troubleshooting guides and frequently asked questions to address common challenges encountered from lab-scale synthesis to pilot-plant production. Our focus is on providing causal explanations and robust, self-validating protocols to ensure process integrity and success.
Section 1: Synthesis Fundamentals & FAQs
This section addresses foundational questions regarding the synthesis of this compound, focusing on the well-established Hantzsch thiazole synthesis.
Q1: What is the primary synthetic route for this compound?
The most common and efficient method is the Hantzsch thiazole synthesis .[1][2] This reaction involves the condensation of an α-haloketone (or α-halo-β-ketoester in this case) with a thioamide. For the target molecule, the specific reactants are pyridine-3-carbothioamide and ethyl 2-chloro-3-oxobutanoate or a similar halogenated β-ketoester.
Q2: Can you illustrate the reaction mechanism?
Certainly. The Hantzsch synthesis proceeds through a well-understood pathway involving nucleophilic attack, cyclization, and dehydration.[3][4] The process ensures the formation of the stable, aromatic thiazole ring.
Caption: Figure 1: Hantzsch Thiazole Synthesis Mechanism
Q3: What are the critical quality attributes of the starting materials?
The purity of the starting materials is paramount for a successful and clean reaction, especially during scale-up.
| Starting Material | Critical Quality Parameter | Rationale |
| Pyridine-3-carbothioamide | Purity >98% | Impurities can lead to side reactions and difficult purification. |
| Low water content (<0.5%) | Water can hydrolyze the ketoester and affect reaction kinetics. | |
| Ethyl 2-chloro-3-oxobutanoate | Purity >97% | Dichloro- or other over-halogenated impurities create complex side products. |
| Stabilizer-free (if possible) | Some stabilizers can interfere with the reaction. If present, their identity and concentration should be known. | |
| Solvent (e.g., Ethanol) | Anhydrous grade | Prevents hydrolysis and ensures consistent reaction conditions.[5] |
Section 2: Troubleshooting Guide for Synthesis & Scale-Up
This section is structured to provide direct solutions to problems that may arise during synthesis and scale-up.
Caption: Figure 2: Troubleshooting Decision Tree
Issue 1: Low Reaction Yield
-
Question: My reaction yield is consistently below 50%. What are the likely causes and how can I fix this?
-
Answer:
-
Cause - Reagent Stoichiometry & Quality: The Hantzsch reaction is sensitive to the quality of the α-haloketoester, which can degrade upon storage.
-
Solution (Self-Validating Protocol): Before each reaction, verify the purity of ethyl 2-chloro-3-oxobutanoate via ¹H NMR or GC. Ensure pyridine-3-carbothioamide is dry and of high purity (>98%). Run the reaction with a slight excess (1.05 to 1.1 equivalents) of the thioamide to ensure the more sensitive ketoester is fully consumed.
-
-
Cause - Inadequate Temperature/Time: The reaction often requires heating to proceed at a reasonable rate, but the optimal temperature may vary.[5]
-
Solution: Monitor the reaction progress using a reliable analytical method like HPLC.[6] Establish a reaction completion criterion (e.g., <1% of limiting reagent remaining). If the reaction stalls, consider a modest increase in temperature (e.g., from 60°C to 75°C in ethanol) or extending the reaction time. Document the time-course profile to define a robust endpoint.
-
-
Cause - Product Loss During Work-up: The product has moderate polarity. Using an incorrect pH during neutralization or an inefficient extraction solvent can lead to significant losses.
-
Solution: After the reaction, cool the mixture and pour it into water. Carefully neutralize with a mild base like sodium bicarbonate solution to a pH of 7.0-7.5.[5] Extract the product with a suitable solvent like ethyl acetate or dichloromethane. Perform a small-scale liquid-liquid extraction trial to confirm the product partitions cleanly into the organic phase.
-
-
Issue 2: Poor Product Purity & Difficult Crystallization
-
Question: The crude product is an oil or a dark solid that is difficult to purify by crystallization. What impurities are common and how can I improve the isolation?
-
Answer:
-
Cause - Thermal Decomposition: Overheating the reaction can cause the ketoester and the thioamide to decompose, leading to tar formation. This is a major concern during scale-up where heat removal is less efficient.
-
Solution: Maintain strict temperature control using a jacketed reactor with an appropriate heat transfer fluid. For exothermic additions, add the reagent subsurface and at a controlled rate to avoid localized hotspots. A maximum internal temperature (T_max) should be defined and adhered to.
-
-
Cause - Formation of Side Products: A common side reaction is the self-condensation of the thioamide or the formation of other heterocyclic systems under harsh conditions.
-
Solution: Ensure an inert atmosphere (nitrogen or argon) to prevent oxidative side reactions. Lowering the reaction temperature, even at the cost of longer reaction times, often yields cleaner product.
-
-
Cause - Ineffective Crystallization: The presence of persistent, oily impurities can inhibit crystal lattice formation.
-
Solution (Protocol):
-
Initial Cleanup: If the crude material is dark or oily, first attempt a silica gel plug filtration, eluting with a non-polar solvent (e.g., heptane/ethyl acetate mixture) to remove baseline impurities before proceeding to crystallization.
-
Solvent Screening: Conduct a systematic solvent screen for recrystallization. A good solvent system will dissolve the product when hot but provide low solubility when cold. Common systems include ethanol/water, isopropanol, or ethyl acetate/heptane.[7]
-
Seeding: During scale-up, controlled cooling and the use of seed crystals are essential for obtaining consistent crystal form and particle size. Develop a cooling profile (e.g., cool from 70°C to 50°C over 1 hour, then to 20°C over 3 hours) and add 0.1-1.0% w/w of seed crystals at the point of supersaturation.
-
-
-
Section 3: Key Experimental Protocols
These protocols are designed to be robust and include in-process controls (IPCs) for self-validation.
Protocol 1: Lab-Scale Synthesis (ca. 10g Scale)
Caption: Figure 3: Synthesis & Purification Workflow
-
Reagent Charging: To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add pyridine-3-carbothioamide (10.0 g, 72.4 mmol) and anhydrous ethanol (100 mL).
-
Heating: Begin stirring and heat the mixture to 65-70°C until all solids dissolve.
-
Addition: In a separate flask, dissolve ethyl 2-chloro-3-oxobutanoate (12.4 g, 75.3 mmol, 1.04 eq) in anhydrous ethanol (20 mL). Add this solution dropwise to the reaction flask over 30 minutes, maintaining the internal temperature below 75°C.
-
Reaction & Monitoring: Stir the reaction mixture at 70°C. Monitor the reaction every hour by taking a small aliquot, quenching it in water/acetonitrile, and analyzing by HPLC. The reaction is considered complete when the area% of pyridine-3-carbothioamide is less than 1.0%.
-
Work-up: Once complete, cool the reaction to room temperature. Slowly pour the mixture into a beaker containing 300 mL of deionized water with stirring.
-
Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate until the pH of the slurry is between 7.0 and 7.5.
-
Extraction: Transfer the mixture to a 1 L separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (1 x 100 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Recrystallization
-
Solvent Addition: Transfer the crude solid to a 250 mL Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., isopropanol, ~5 mL per gram of crude material).
-
Dissolution: Heat the mixture to reflux with stirring until all the solid dissolves completely. If it does not dissolve, add more solvent portion-wise until a clear solution is obtained at reflux.
-
Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a single seed crystal.
-
Maturation: Once crystallization begins, allow the flask to stand at room temperature for 1-2 hours, then place it in an ice bath (0-5°C) for at least another hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold solvent.
-
Drying: Dry the purified product in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Final Analysis (QC): Analyze the final product for purity (HPLC, >99.0%), identity (¹H NMR, MS), and residual solvent (GC).
References
-
ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. [Online] Available at: [Link][3]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. [Online] Available at: [Link][1]
-
Chemical Society of Japan. (1999). Total Synthesis of a Macrocyclic Antibiotic, Micrococcin P1. [Online] Available at: [Link][7]
-
Beuchel, A., et al. (2020). A solid solution of ethyl and d 3-methyl 2-[(4-methylpyridin-2-yl)amino]-4-(pyridin-2-yl)thiazole-5-carboxylate. Acta Crystallographica Section E, 76(Pt 8), 1255–1259. [Online] Available at: [Link][8][9]
-
Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. [Online] Available at: [Link][2]
-
ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. [Online] Available at: [Link][4]
-
PubMed. (2020). A solid solution of ethyl and d 3-methyl 2-[(4-meth-yl-pyridin-2-yl)amino]-4-(pyridin-2-yl)thia-zole-5-carboxyl-ate. Acta Crystallogr E Crystallogr Commun., 76(Pt 8):1255-1259. [Online] Available at: [Link][9]
-
Tarfoui, M., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1438. [Online] Available at: [Link][10]
-
Farmacia Journal. (2015). SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. [Online] Available at: [Link][5]
-
ResearchGate. (2022). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. [Online] Available at: [Link][6]
-
Wierzbicka, J., et al. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Scientific Reports, 13, 9295. [Online] Available at: [Link][11]
Sources
- 1. synarchive.com [synarchive.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. A solid solution of ethyl and d 3-methyl 2-[(4-methylpyridin-2-yl)amino]-4-(pyridin-2-yl)thiazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A solid solution of ethyl and d 3-methyl 2-[(4-meth-yl-pyridin-2-yl)amino]-4-(pyridin-2-yl)thia-zole-5-carboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pyridine-Thiazole Synthesis
Welcome to the Technical Support Center for Pyridine-Thiazole Synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing these vital heterocyclic scaffolds. Pyridine-thiazole motifs are privileged structures in drug discovery, appearing in numerous therapeutics for oncology, inflammation, and infectious diseases.[1][2]
However, their synthesis is not without challenges. Side product formation can significantly impact yield, purity, and downstream applications. This guide provides in-depth, experience-driven troubleshooting advice and frequently asked questions to help you optimize your reactions, minimize impurities, and achieve your target compounds with greater efficiency.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, focusing on the underlying chemical principles to empower your problem-solving.
Question 1: My Hantzsch synthesis with an N-substituted thiourea is giving a mixture of isomers that are difficult to separate. How can I control the regioselectivity?
Answer: This is a classic and critical issue in the Hantzsch thiazole synthesis when using N-substituted thioureas. You are likely forming both the desired 2-(N-substituted amino)thiazole and the isomeric 3-substituted 2-imino-2,3-dihydrothiazole. The key to controlling this outcome lies in rigorous pH management.[3][4]
The Underlying Mechanism: The reaction proceeds through an initial S-alkylation of the thiourea by the α-haloketone, followed by cyclization. The regioselectivity is determined by which nitrogen atom of the substituted thiourea attacks the carbonyl carbon.
-
In neutral or slightly basic conditions: The exocyclic nitrogen (N') is more nucleophilic, leading to the thermodynamically stable 2-(N-substituted amino)thiazole.
-
In strongly acidic conditions: Protonation of the thiourea changes the nucleophilicity profile. The endocyclic nitrogen (N) can become more competitive in the cyclization step, leading to the formation of the 2-imino-2,3-dihydrothiazole isomer.[3]
Troubleshooting & Optimization:
-
Strict pH Control: This is the most critical parameter. For exclusive formation of 2-(N-substituted amino)thiazoles, maintain a neutral or slightly basic pH. The use of a non-nucleophilic base like sodium carbonate or potassium carbonate is often recommended to neutralize the H-X acid formed during the reaction.[5]
-
Solvent Choice: Protic solvents like ethanol are standard. However, ensure the solvent is not acidic. If starting with an acid salt of a reactant, neutralize it before initiating the reaction.
-
Reaction Monitoring: Use TLC or LC-MS to monitor the reaction progress and the formation of isomers. If you observe the formation of the undesired isomer, it is a strong indicator that your reaction medium has become too acidic.
Recommended Protocol for Selective Synthesis of 2-(N-Substituted Amino)thiazoles:
-
Reagents: Combine the α-haloketone (1.0 equiv) and the N-substituted thiourea (1.1 equiv) in a suitable solvent (e.g., absolute ethanol).
-
Base: Add a mild, insoluble base like sodium carbonate (1.5 equiv) to the mixture.
-
Temperature: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor by TLC.
-
Work-up: Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate. The crude product can then be purified.
Question 2: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Negishi) between a thiazole and a pyridine is sluggish and gives low yields. What is causing this?
Answer: The most probable cause is catalyst poisoning or deactivation by the sulfur atom of the thiazole ring.[6] The lone pair of electrons on the sulfur can coordinate strongly to the palladium center, inhibiting its catalytic activity and preventing the completion of the catalytic cycle.
Troubleshooting & Optimization:
-
Ligand Selection: This is your most powerful tool. Switch from standard ligands like PPh₃ to bulky, electron-rich phosphine ligands. These ligands form more stable complexes with the palladium, making it less susceptible to coordination by the thiazole's sulfur.[6]
-
Recommended Ligands: Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or bulky alkylphosphine ligands (e.g., tBu₃P) are excellent choices.
-
-
Catalyst Loading: While not a solution for severe poisoning, slightly increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes compensate for partial deactivation and push the reaction to completion.[6]
-
Reverse the Coupling Partners: If you are using a thiazole-boronic acid and a halopyridine, consider synthesizing a halothiazole and a pyridine-boronic acid instead. The reactivity profile can be substantially different and may circumvent the poisoning issue.[6]
-
Temperature Optimization: Run the reaction at the lowest temperature that still allows for a reasonable rate. Elevated temperatures can sometimes exacerbate catalyst decomposition pathways.[6]
| Parameter | Standard Conditions | Optimized for Thiazole Coupling | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Pd₂(dba)₃, Pd(OAc)₂ | Robust palladium(0) sources. |
| Ligand | PPh₃ | SPhos, XPhos, tBu₃P | Bulky, electron-rich ligands protect the Pd center from sulfur coordination.[6] |
| Base (Suzuki) | Na₂CO₃, K₂CO₃ | K₃PO₄, Cs₂CO₃ | Stronger bases can sometimes accelerate the transmetalation step. |
| Temperature | 80-110 °C | 60-100 °C | Use the minimum effective temperature to balance rate and catalyst stability.[6] |
Question 3: My final pyridine-thiazole product is contaminated with a persistent, highly colored impurity. How can I remove it?
Answer: Colored impurities often arise from the decomposition of starting materials or the formation of polymeric, tar-like substances, especially if the reaction temperature was too high.[7] Purification requires more than a simple filtration.
Purification Strategies:
-
Recrystallization with Activated Charcoal: This is a highly effective method for removing colored, non-polar impurities.
-
Protocol: Dissolve your crude product in a minimum amount of a suitable hot solvent. Add a small amount (typically 1-2% by weight) of activated charcoal. Keep the solution hot for 5-10 minutes (do not boil excessively). Filter the hot solution through a fluted filter paper or a pad of Celite® to remove the charcoal. Allow the filtrate to cool slowly to induce crystallization.[4]
-
-
Column Chromatography: If recrystallization is ineffective, silica gel chromatography is the standard next step.
-
Solvent System: Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity. The colored impurities, often being polymeric and less polar, may either stay at the baseline or elute very early.
-
-
Acid-Base Extraction: Leverage the basicity of the pyridine nitrogen.
-
Protocol: Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Extract with a dilute aqueous acid solution (e.g., 1M HCl). The pyridine-thiazole product will move into the aqueous layer as a salt, while non-basic impurities remain in the organic layer. Separate the layers, then basify the aqueous layer (e.g., with NaHCO₃ or NaOH) to pH > 8 and extract your product back into an organic solvent. Wash, dry, and concentrate to recover the purified product.
-
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave-assisted synthesis for the Hantzsch reaction?
Microwave-assisted synthesis offers several significant advantages over conventional heating, making it a "greener" and more efficient alternative. The primary benefits include a dramatic reduction in reaction time (from hours to minutes), often leading to higher yields and fewer side products due to the rapid and uniform heating.[4][8][9]
Q2: Besides the Hantzsch synthesis, what is another common method for constructing the pyridine-thiazole linkage?
Metal-catalyzed cross-coupling reactions are a cornerstone of modern heterocyclic synthesis. The Suzuki-Miyaura coupling is particularly prevalent. This involves reacting a pyridine-boronic acid (or ester) with a halo-thiazole (e.g., 2-bromothiazole), or vice-versa, in the presence of a palladium catalyst and a base.[6] This method offers excellent control over the final structure and substitution patterns.
Q3: I have an unreacted α-haloketone in my final product. How can I avoid this?
The presence of unreacted α-haloketone is typically due to imbalanced stoichiometry or incomplete reaction. The simplest solution is to adjust the stoichiometry by using a slight excess (e.g., 1.1 to 1.2 equivalents) of the thioamide component.[4] This helps drive the reaction to completion, ensuring the full consumption of the limiting α-haloketone. Ensure adequate reaction time and temperature as well.
Q4: Can I run the Hantzsch synthesis without a solvent?
Yes, solvent-free or "solid-state" Hantzsch syntheses have been successfully developed. These methods often involve grinding the reactants together, sometimes with a solid catalyst, and heating. They are considered environmentally friendly as they eliminate solvent waste.[4] Some protocols also utilize ultrasound irradiation to promote the reaction under solvent-free or greener solvent conditions.[8]
Visualizing the Process
Core Hantzsch Synthesis Mechanism
The diagram below illustrates the generally accepted mechanism for the Hantzsch thiazole synthesis, proceeding from initial S-alkylation to the final aromatization step.
Caption: Key steps of the Hantzsch thiazole synthesis mechanism.
Troubleshooting Workflow for Low Yield
When faced with a low-yielding reaction, a systematic approach to troubleshooting is essential. The following workflow helps diagnose and solve common issues.
Caption: A logical workflow for troubleshooting low reaction yields.
References
-
Hantzsch Thiazole Synthesis. (n.d.). Chem Help ASAP. Retrieved from [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2016). Molecules. Retrieved from [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved from [Link]
-
Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (2022). Pharmaceuticals. Retrieved from [Link]
-
Mechanism of Hantzsch Thiazole Synthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1987). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
Hantzsch pyridine synthesis - overview. (n.d.). ChemTube3D. Retrieved from [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules. Retrieved from [Link]
-
Synthesis of pyridine-thiazole hybrids 8, 9 and 10. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. (2021). Arabian Journal of Chemistry. Retrieved from [Link]
-
Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Design and Synthesis of Pyridine and Thiazole Derivatives as Eco-friendly Insecticidal to Control Olive Pests. (2023). Chemistry & Biodiversity. Retrieved from [Link]
-
Hantzsch pyridine synthesis. (n.d.). Wikipedia. Retrieved from [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 3. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Pyridine and Thiazole Derivatives as Eco-friendly Insecticidal to Control Olive Pests - PubMed [pubmed.ncbi.nlm.nih.gov]
Thiazole Compounds Stability & Storage: A Technical Support Guide
From the Senior Application Scientist's Desk
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazole-containing compounds. The unique electronic and structural properties of the thiazole ring, a cornerstone in many FDA-approved drugs and novel chemical entities, also present specific challenges regarding their chemical stability and long-term storage.[1][2][3][4][5] This guide is designed to provide you with a comprehensive understanding of these challenges and to offer practical, field-proven solutions to ensure the integrity and reproducibility of your experimental results.
Our approach moves beyond simple protocols. We aim to explain the underlying chemical principles—the "why"—behind each recommendation, empowering you to troubleshoot effectively and make informed decisions in your own experimental designs.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling of thiazole compounds.
Q1: What are the most common degradation pathways I should be aware of for my thiazole compounds?
A1: The thiazole ring and its derivatives are susceptible to three primary degradation pathways.[6]
-
Hydrolysis: The thiazole ring, particularly when substituted with certain functional groups, can undergo hydrolytic cleavage. This process is often pH-dependent and is significantly accelerated in alkaline (basic) conditions.[6]
-
Oxidation: The sulfur atom within the thiazole ring is a prime target for oxidation.[6] This can lead to the formation of non-aromatic and electronically distinct sulfoxides and sulfones, which will alter the compound's properties and biological activity.[6][7]
-
Photodegradation: As aromatic systems, many thiazole compounds can absorb UV or visible light.[6] This energy absorption can trigger reactions, often with atmospheric oxygen, leading to complex degradation products. This is particularly a concern for compounds with specific substituents like aryl rings.[8]
Q2: What are the non-negotiable best practices for storing my thiazole compound in its solid (powder) form?
A2: For solid-state storage, the goal is to mitigate exposure to atmospheric moisture, light, and heat. As a general rule, store solid compounds in a cool, dark, and dry place.[6] Using a desiccator is highly recommended to minimize moisture, which can initiate hydrolysis or degradation on the crystal surface.[6] Always refer to the supplier's specific recommendations, but the conditions summarized in the table below are a robust starting point.
Q3: I'm preparing a stock solution in DMSO. What are the critical steps to ensure its stability?
A3: Preparing a stable stock solution is crucial for consistent experimental results.
-
Solvent Quality: Always use anhydrous, high-purity solvents (e.g., DMSO, DMF). Water content is a key initiator of degradation.
-
Concentration: Prepare a concentrated stock solution. This minimizes the amount of solvent needed in your final assay, reducing potential solvent-induced artifacts.
-
Aliquotting: Aliquot the stock solution into single-use vials.[6] This is the most critical step to prevent degradation from repeated freeze-thaw cycles and contamination from atmospheric moisture entering the main stock vial.
-
Storage: Store aliquots at -20°C or, for maximum longevity, at -80°C.[6] Crucially, ensure they are protected from light by using amber vials or by storing them in a light-blocking container.[6]
Q4: How can I perform a quick check on the stability of my compound in a new aqueous assay buffer?
A4: Before launching a large-scale experiment, a preliminary stability check is prudent. Incubate your compound in the final assay buffer under the exact experimental conditions (temperature, light, etc.). At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample and analyze it by HPLC. A decrease in the peak area of your parent compound or the emergence of new peaks is a clear indicator of instability.[6]
Q5: My compound is crashing out of my aqueous buffer. Is this a stability or a solubility problem?
A5: This is a critical distinction. While the two can be linked, they are different issues. Precipitation indicates that the compound's concentration has exceeded its solubility limit in that specific buffer. Instability is a chemical transformation of the compound into a different molecule (a degradant). A simple way to start differentiating is to analyze the precipitate. If the precipitate, when redissolved in a strong organic solvent, is identified as the original parent compound (e.g., by LC-MS), the primary issue is solubility. If new chemical species are detected, you are dealing with instability.
In-Depth Troubleshooting Guides
Problem: I'm observing a progressive loss of compound activity or inconsistent results in my aqueous-based assays.
This is a classic symptom of compound instability in the experimental medium. Let's diagnose the likely causes.
-
Why it Happens: The thiazole ring can be susceptible to nucleophilic attack by water or hydroxide ions, especially under neutral to basic pH conditions.[6] The electron-deficient C2 position is particularly vulnerable in some derivatives.[9] This reaction cleaves the ring or attached functional groups, rendering the molecule inactive.
-
How to Diagnose:
-
pH Monitoring: Confirm the pH of your final assay buffer. Small shifts in pH during an experiment can dramatically increase hydrolysis rates.
-
Forced Degradation Study: Run a simple time-course experiment. Prepare your compound in buffers of varying pH (e.g., pH 5, 7.4, 9) and analyze by HPLC or LC-MS over 24 hours. A significantly faster loss of the parent compound at higher pH is a strong indicator of base-catalyzed hydrolysis.
-
-
Solutions & Mitigation:
-
pH Optimization: If your experiment allows, use a buffer with a slightly acidic pH (e.g., 6.0-6.5) to slow hydrolysis.
-
Formulation Strategies: For in-vivo or cell-based assays, consider encapsulating the compound in lipid-based delivery systems or using cyclodextrins to shield it from the bulk aqueous environment.[6]
-
Minimize Incubation Time: Redesign your experiment to minimize the time the compound spends in the aqueous buffer before analysis.
-
-
Why it Happens: The lone pair of electrons on the thiazole's sulfur atom makes it susceptible to oxidation, forming sulfoxides or sulfones.[6][7] This can be triggered by dissolved oxygen in your buffers, reactive oxygen species (ROS) generated by cells, or trace peroxide contaminants in solvents like THF or dioxane.
-
How to Diagnose:
-
LC-MS Analysis: This is the most definitive method. Look for new peaks with mass shifts corresponding to the addition of one (+16 amu) or two (+32 amu) oxygen atoms to your parent compound's mass.
-
Antioxidant Control: Run a parallel experiment where a small amount of an antioxidant (e.g., 0.01% BHT or 100 µM ascorbic acid) is added to the buffer. If this significantly improves the stability and consistency of your results, oxidation is a likely culprit.
-
-
Solutions & Mitigation:
-
Use Degassed Buffers: Before adding your compound, sparge your aqueous buffers with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Work Under Inert Atmosphere: For highly sensitive compounds, prepare solutions and conduct experiments in a glove box or under a gentle stream of nitrogen.
-
Solvent Purity: Ensure your organic solvents are fresh and free of peroxides.
-
Diagram 1: Major Degradation Pathways of the Thiazole Ring
Caption: Key environmental factors leading to the degradation of thiazole compounds.
Key Experimental Protocols
Protocol 1: Rapid Assessment of Compound Stability in Solution
This protocol provides a framework for quickly determining if your thiazole compound is stable under your specific experimental conditions.
-
Prepare Buffers: Make the exact aqueous buffer to be used in your experiment. Prepare a control "strong" solvent in which the compound is known to be stable and soluble (e.g., pure Acetonitrile or DMSO).
-
Prepare Compound Solutions:
-
Create a ~1 mg/mL solution of your compound in the strong solvent. This is your T=0 reference.
-
Dilute your compound from a concentrated stock into your aqueous test buffer to the final assay concentration.
-
-
Incubation: Incubate the aqueous solution under your exact experimental conditions (e.g., 37°C, ambient light on a lab bench).
-
Time-Point Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot of the aqueous solution. Immediately quench any potential degradation by diluting it 1:1 with the strong solvent (Acetonitrile is preferred as it precipitates proteins that might interfere with analysis).
-
HPLC Analysis: Analyze all samples, including the T=0 reference, by a suitable reverse-phase HPLC method. Use a diode array detector (DAD) or UV detector set to the λmax of your compound.
-
Data Interpretation: Calculate the peak area of the parent compound at each time point. Normalize the results to the T=0 sample. A loss of >10% of the parent peak area over the experimental duration typically indicates a stability issue that needs to be addressed. The appearance of new peaks confirms the formation of degradants.
Diagram 2: Troubleshooting Workflow for Compound Instability
Caption: A step-by-step workflow for diagnosing and addressing compound instability.
Data Summaries & Reference Tables
Table 1: General Storage Recommendations for Thiazole Compounds
| Form | Condition | Temperature | Atmosphere | Light Protection | Rationale |
| Solid (Powder) | Long-Term | -20°C | Desiccated | Required | Minimizes hydrolysis and thermal degradation. |
| Short-Term | 2-8°C | Desiccated | Required | Suitable for frequently used materials to avoid freeze-thaw cycles. | |
| Stock Solution (DMSO/DMF) | Long-Term | -80°C | Inert Gas Overlay (N₂) | Required (Amber Vials) | Maximizes stability by minimizing all degradation pathways.[6] |
| Working Aliquots | -20°C | Tightly Sealed | Required (Amber Vials) | Prevents repeated freeze-thaw of main stock.[6] |
Table 2: Common Co-solvents and Formulation Excipients to Enhance Solubility & Stability
| Agent | Type | Typical Starting Concentration | Mechanism of Action |
| DMSO | Co-solvent | <1% v/v in final assay | A strong polar aprotic solvent for preparing concentrated stocks.[6] |
| Ethanol | Co-solvent | <5% v/v in final assay | Less polar than DMSO, can be suitable for less polar compounds. |
| PEG 400 | Co-solvent / Vehicle | 5-20% v/v | Increases solubility and can be used in certain in-vivo formulations. |
| Hydroxypropyl-β-Cyclodextrin | Encapsulating Agent | 1-10% w/v | Forms an inclusion complex, shielding the molecule from the aqueous environment. |
| Ascorbic Acid | Antioxidant | 50-200 µM | Water-soluble antioxidant to prevent oxidative degradation. |
| Butylated Hydroxytoluene (BHT) | Antioxidant | 0.01-0.05% w/v | Lipid-soluble antioxidant, useful for formulations or organic solutions. |
References
- 1. researchgate.net [researchgate.net]
- 2. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. media.neliti.com [media.neliti.com]
- 6. benchchem.com [benchchem.com]
- 7. Thiazole - Wikipedia [en.wikipedia.org]
- 8. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Optimization of Coupling Reactions Involving Ethyl 2-(pyridin-3-YL)thiazole-4-carboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals working with Ethyl 2-(pyridin-3-YL)thiazole-4-carboxylate. This valuable heterocyclic building block presents unique challenges in palladium-catalyzed cross-coupling reactions due to its electronic properties and the presence of multiple nitrogen heteroatoms. This document provides in-depth troubleshooting advice and detailed protocols in a direct question-and-answer format to address common experimental issues and guide you toward successful reaction optimization.
Frequently Asked Questions (FAQs) & General Troubleshooting
This section addresses broad issues applicable to various coupling reactions involving the target substrate.
Question: My cross-coupling reaction shows very low or no conversion to the desired product. What are the first systematic steps for troubleshooting?
Answer: When faced with low or no product yield, a systematic evaluation of the reaction components and conditions is critical. The unique structure of this compound, featuring two nitrogen heteroatoms and an ester, presents specific challenges.
-
Assess Reagent and Solvent Purity: Moisture and oxygen are detrimental to most palladium-catalyzed reactions.[1] Ensure all solvents are anhydrous and reagents are pure. Amines, in particular, should be purified before use.[2] For sensitive reactions, using freshly distilled solvents or those from a reliable commercial source is recommended.
-
Verify Catalyst Activity and Generation: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be efficiently reduced in situ. Modern, well-defined precatalysts, such as the Buchwald G3 or G4 palladacycles, are often more reliable as they generate the active Pd(0) species cleanly and efficiently, which is crucial when working with complex substrates.[2]
-
Ensure an Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to air.[1] The reaction vessel must be thoroughly purged of oxygen and maintained under an inert atmosphere (e.g., Argon or Nitrogen) throughout the experiment. This is achieved by several cycles of vacuum and backfilling with the inert gas.
-
Evaluate Catalyst:Substrate Compatibility: The nitrogen atoms in the pyridine and thiazole rings can coordinate to the palladium center, acting as catalyst poisons and inhibiting the catalytic cycle.[3] This is a primary cause of failure for this class of substrate. The solution often lies in selecting a ligand that can shield the palladium center or is electronically favored over the substrate's heteroatoms.
Reaction-Specific Troubleshooting Guides
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds. However, the pyridyl-thiazole scaffold requires careful optimization.
Question: My Suzuki-Miyaura coupling between an aryl halide and the boronic ester of the title compound is failing. What are the most critical parameters to screen?
Answer: For this specific substrate, the interplay between the ligand, base, and solvent is paramount to overcome catalyst inhibition and prevent side reactions.
-
Ligand Selection is Crucial: Standard ligands like PPh₃ are often ineffective. The pyridine nitrogen can bind to the palladium, leading to inactive catalyst complexes. To mitigate this, use bulky, electron-rich phosphine ligands.[4][5] These ligands stabilize the active catalyst and accelerate the rate-limiting steps of the catalytic cycle (oxidative addition and reductive elimination), outcompeting catalyst deactivation.
-
Base and Solvent Choice: The base is not merely a proton scavenger; it plays a profound role in the transmetalation step.[4][5][6] For substrates with base-sensitive groups like esters, strong bases (e.g., NaOH, NaOtBu) can cause hydrolysis.[7][8] Weaker inorganic bases are preferred. The solvent system must solubilize all components while being compatible with the chosen base.
Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale & Causality |
| Palladium Source | Pd₂(dba)₃ or Buchwald Precatalyst (e.g., XPhos Pd G3) | Provides a reliable source of active Pd(0). Precatalysts ensure efficient generation of the active species.[2] |
| Ligand | XPhos, SPhos, or RuPhos (1.5 - 2.2 eq. to Pd) | Bulky, electron-donating ligands that promote fast catalytic turnover and prevent catalyst poisoning by the pyridine/thiazole nitrogens.[4][9] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Moderately basic to prevent ester hydrolysis while being effective for transmetalation.[10][11] K₃PO₄ is often an excellent choice in challenging couplings.[4] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 10:1) or Toluene/H₂O | A polar aprotic solvent mixture is often required to dissolve the inorganic base and the organic starting materials.[4] |
| Temperature | 80 - 110 °C | Sufficient thermal energy is needed to drive the reaction, but excessive heat can lead to decomposition.[9] |
Workflow for Troubleshooting Suzuki Coupling
Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.
Buchwald-Hartwig Amination
Forming a C-N bond on an electron-deficient, coordinating heteroaromatic system is a significant challenge.
Question: I am attempting a Buchwald-Hartwig amination, but the strong base required (NaOtBu) is hydrolyzing my ethyl ester. What are my options?
Answer: This is a classic functional group incompatibility problem. The solution involves moving away from traditional strong alkoxide bases towards milder conditions that are still capable of facilitating the C-N coupling.
-
Utilize Weaker Bases: While sodium tert-butoxide is standard, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, especially when paired with modern, highly active catalyst systems.[10][11] These bases are less likely to promote the saponification of the ester.
-
Employ Specialized Ligands: The success of using weaker bases is highly dependent on the ligand. Advanced biarylphosphine ligands (e.g., the "Buchwald ligands") or N-heterocyclic carbene (NHC) based ligands are designed to be so active that they can catalyze the reaction even with a weaker base.[12][13][14] For coordinating heterocycles, large-but-flexible ligands like BIAN-NHC catalysts have shown particular promise.[13]
-
Lower Reaction Temperature: If a stronger base must be used, lowering the reaction temperature can sometimes disfavor the hydrolysis side reaction kinetically while still allowing the desired coupling to proceed, albeit more slowly.
Experimental Protocol: Ester-Compatible Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 eq.), the amine (1.2 eq.), the chosen ligand (e.g., cataCXium® A, 2-4 mol%), and the palladium source (e.g., Pd(OAc)₂, 1-2 mol%).
-
Add the base (e.g., Cs₂CO₃, 2.0 eq.).
-
Seal the tube with a septum, and purge with argon for 10-15 minutes.
-
Add the anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe.
-
Place the sealed tube in a preheated oil bath at 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and catalyst residues.
Sonogashira Coupling
Introducing an alkyne moiety via Sonogashira coupling can also be challenging. Key considerations include the use of a copper co-catalyst and the choice of base.
Question: My Sonogashira reaction is sluggish and gives a complex mixture of byproducts. Should I be using a copper co-catalyst?
Answer: The classic Sonogashira protocol uses a copper(I) salt (typically CuI) as a co-catalyst, which facilitates the formation of a copper-acetylide intermediate, thereby accelerating transmetalation to the palladium center.[15][16] However, copper can also promote the undesirable homocoupling of the terminal alkyne (Glaser coupling), leading to byproducts.
-
Copper-Free Conditions: For complex substrates, a copper-free Sonogashira is often preferred to avoid byproduct formation.[17] This requires a highly active palladium catalyst system and often a stronger amine base (e.g., piperidine, DBU) to facilitate the deprotonation of the alkyne and its subsequent reaction with the palladium complex.
-
Choice of Base and Solvent: Amine bases are essential as they serve both to deprotonate the alkyne and act as a ligand for the copper (if used).[18] Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or piperidine. Solvents like DMF, NMP, or THF are typically used.[18][19]
Diagram: Catalyst Inhibition by Heteroatom Coordination
Caption: Competing pathways: productive cycle vs. catalyst deactivation.
Side Reaction Spotlight: Ester Hydrolysis
Question: How can I confirm if my ethyl ester is being hydrolyzed during the reaction, and what are the definitive best practices to prevent it?
Answer: Ester hydrolysis (saponification) is a common side reaction under the basic conditions used in many coupling reactions.[7] It converts the desired ethyl ester product into the corresponding carboxylate salt, which can complicate purification and lower the yield of the target molecule.
Confirmation:
-
LC-MS Analysis: The most reliable method. The hydrolyzed product will have a different mass (loss of 28 Da for ethyl ester → carboxylic acid) and a significantly earlier retention time on a reverse-phase column due to its increased polarity.
-
Work-up: Upon acidic work-up, the carboxylate salt will be protonated to the carboxylic acid. If you observe a new, more polar spot on TLC after work-up that was not present in the initial reaction mixture, hydrolysis is likely.
Prevention Strategies:
-
Use Non-Nucleophilic/Weaker Bases: This is the most effective strategy. Switch from alkoxides (NaOtBu) or hydroxides (NaOH) to carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄).[10][11][20]
-
Strictly Anhydrous Conditions: The presence of water is required for hydrolysis.[8] While some Suzuki reactions use aqueous media, minimizing the water content or using anhydrous bases like potassium fluoride (KF) can suppress hydrolysis.
-
Lower Reaction Temperature: As a rule, side reactions are often suppressed more than the desired reaction at lower temperatures. If the catalyst system is active enough, running the reaction at a lower temperature (e.g., 60-80 °C instead of >100 °C) can make a significant difference.
-
Shorter Reaction Times: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the product's exposure to harsh conditions.
The acid-catalyzed hydrolysis mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water.[21] The base-catalyzed mechanism involves direct nucleophilic attack of a hydroxide ion on the carbonyl carbon, which is generally irreversible as the resulting carboxylic acid is deprotonated to the carboxylate.[22] Understanding these mechanisms underscores the importance of avoiding strong bases and excess water.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. wwjmrd.com [wwjmrd.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research.rug.nl [research.rug.nl]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficient Sonogashira Coupling Reaction Catalyzed by Palladium(II) β-Oxoiminatophosphane Complexes under Mild Conditions [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Suzuki Coupling [organic-chemistry.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
Validation & Comparative
A Comparative Analysis of Ethyl 2-(pyridin-3-YL)thiazole-4-carboxylate and Structurally-Related Analogs as Potential Kinase Inhibitors
For drug discovery researchers and scientists, the identification and characterization of novel kinase inhibitors are paramount in the development of targeted therapeutics. The pyridine-thiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of Ethyl 2-(pyridin-3-YL)thiazole-4-carboxylate, a representative of this class, and its structurally related analogs against well-established kinase inhibitors targeting Cyclin-Dependent Kinase 2 (CDK2), Glycogen Synthase Kinase 3 beta (GSK-3β), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This analysis is based on available data for pyridine-thiazole hybrids, offering insights into the potential of this chemical class.
Introduction to Pyridine-Thiazole Scaffolds and Key Kinase Targets
The hybridization of pyridine and thiazole rings has yielded compounds with significant cytotoxic and anti-proliferative activities.[1][2] While direct kinase inhibition data for this compound is not extensively published, studies on analogous structures suggest that this scaffold is a promising starting point for the development of potent kinase inhibitors. Recent research has highlighted the potential of pyridine-thiazole hybrids as dual inhibitors of CDK2 and GSK-3β, as well as inhibitors of VEGFR-2, all of which are critical targets in oncology and other therapeutic areas.[3][4]
Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, CDK2 is essential for the G1/S phase transition. Its aberrant activity is a hallmark of many cancers, making it a prime target for anti-cancer drug development.[5]
Glycogen Synthase Kinase 3 beta (GSK-3β): This serine/threonine kinase is implicated in a multitude of cellular processes, including metabolism, cell signaling, and apoptosis. Its dysregulation is associated with various diseases, including neurodegenerative disorders, diabetes, and cancer.[3]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A crucial mediator of angiogenesis, the formation of new blood vessels. Inhibition of VEGFR-2 is a well-established strategy to block tumor growth and metastasis.[4][6]
Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activities of representative pyridine-thiazole hybrids against CDK2 and GSK-3β, alongside established inhibitors for comparison. It is important to note that these are analogs of this compound and serve to illustrate the potential of this chemical class.
| Compound | Target Kinase | IC50 (µg/mL) | Reference Compound | Target Kinase | IC50 (µg/mL) |
| Pyridine-Thiazole Hybrids | |||||
| Compound 13a (pyridine-5-(p-tolyldiazenyl-2,3-dihydrothiazole)) | CDK2 | 0.396 | Roscovitine | CDK2 | 0.88 |
| GSK-3β | 0.118 | CHIR-99021 | GSK-3β | 0.07 | |
| Compound 8a (pyridine-5-acetyl-thiazolidin-4-one) | CDK2 | 0.675 | Roscovitine | CDK2 | 0.88 |
| GSK-3β | 0.134 | CHIR-99021 | GSK-3β | 0.07 | |
| Established VEGFR-2 Inhibitors | |||||
| Sorafenib | VEGFR-2 | IC50 = 0.10 µM | |||
| Pyridine-derived compound 10 | VEGFR-2 | IC50 = 0.12 µM |
Data for pyridine-thiazole hybrids are sourced from a study on pyridine-2,3-dihydrothiazole and pyridine-thiazolidin-4-one hybrids.[3] Data for VEGFR-2 inhibitors are from a study on novel pyridine derivatives.[7]
The data suggests that certain pyridine-thiazole hybrids exhibit potent dual inhibitory activity against CDK2 and GSK-3β, with compound 13a showing greater potency against CDK2 than the reference inhibitor Roscovitine.[3] Furthermore, pyridine-containing compounds have demonstrated significant VEGFR-2 inhibitory activity, comparable to the established drug Sorafenib.[7] These findings underscore the potential of the broader pyridine-thiazole class, including this compound, as a source of novel kinase inhibitors.
Signaling Pathways and Experimental Workflows
To understand the context of this comparative analysis, it is essential to visualize the relevant signaling pathways and the experimental workflow for assessing kinase inhibition.
Simplified Kinase Signaling Pathway
The following diagram illustrates a generic kinase signaling cascade, which is fundamental to the mechanism of action of the inhibitors discussed.
Caption: A streamlined workflow for determining the IC50 value of a kinase inhibitor using an in vitro biochemical assay.
Detailed Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for measuring kinase activity and the inhibitory effects of compounds like this compound and its analogs. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Kinase of interest (e.g., CDK2/Cyclin A, GSK-3β, VEGFR-2)
-
Specific peptide substrate for the kinase
-
Adenosine triphosphate (ATP)
-
Test compound (e.g., this compound)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the test compound in kinase assay buffer to create a dose-response curve. A 10-point, 3-fold serial dilution is recommended. Include a DMSO-only control (vehicle).
-
-
Kinase Reaction:
-
In each well of the microplate, add 2.5 µL of the serially diluted test compound or DMSO control.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate the plate for 10-15 minutes at room temperature to allow for compound-kinase binding.
-
Initiate the kinase reaction by adding 5 µL of a pre-mixed solution containing the substrate and ATP. The final ATP concentration should ideally be at or near the Km for the specific kinase.
-
Incubate the reaction at 30°C for 60 minutes. The incubation time may need to be optimized for each kinase.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Causality and Self-Validation:
-
Why serial dilutions? This is crucial for determining the concentration-dependent effect of the inhibitor and accurately calculating the IC50 value, a key metric of potency.
-
Why a DMSO control? DMSO is the solvent for the test compound. A vehicle control ensures that any observed inhibition is due to the compound itself and not the solvent.
-
Why deplete remaining ATP before detection? The detection step relies on measuring the newly generated ATP from ADP. High levels of unreacted ATP from the initial kinase reaction would create a high background signal and obscure the results. The ADP-Glo™ reagent effectively eliminates this issue.
-
Self-Validation: The inclusion of a known reference inhibitor for the target kinase in parallel serves as a positive control and validates the assay's performance. The obtained IC50 for the reference inhibitor should be within the expected range.
Conclusion and Future Directions
While direct experimental evidence for the kinase inhibitory activity of this compound is pending, the analysis of its structural analogs provides a compelling rationale for its investigation as a potential kinase inhibitor. The pyridine-thiazole scaffold has demonstrated potent inhibitory activity against key cancer-related kinases such as CDK2, GSK-3β, and VEGFR-2.
Future research should focus on the direct evaluation of this compound and a broader library of its derivatives against a panel of kinases to determine their potency and selectivity profile. Structure-activity relationship (SAR) studies will be instrumental in optimizing this scaffold to develop highly potent and selective kinase inhibitors for therapeutic applications. The experimental protocols outlined in this guide provide a robust framework for such investigations.
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Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors. (2024). RSC Advances. [Link]
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Promising CDK2 inhibitors and GSK3β inhibitors. (n.d.). ResearchGate. [Link]
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Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors. (2024). RSC Advances. [Link]
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A Senior Scientist's Guide to Validating the Anticancer Activity of Ethyl 2-(pyridin-3-YL)thiazole-4-carboxylate Analogs
This guide provides a comprehensive, multi-tiered framework for the preclinical validation of novel Ethyl 2-(pyridin-3-YL)thiazole-4-carboxylate analogs as potential anticancer agents. Designed for researchers in oncology and drug development, this document moves beyond rote protocols to explain the causal logic behind each experimental step, ensuring a robust and self-validating approach to lead candidate identification.
Introduction: The Therapeutic Potential of Thiazole Scaffolds
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] In oncology, thiazole derivatives have garnered significant attention for their ability to target various critical pathways involved in cancer progression.[3][4][5][6] These mechanisms include, but are not limited to, the induction of apoptosis (programmed cell death), disruption of tubulin polymerization, and the inhibition of key signaling cascades like PI3K/mTOR.[3][4][5] The specific class of compounds, this compound and its analogs, combines the thiazole core with a pyridine moiety, a feature known to enhance the pharmacological profile of therapeutic agents.[7][8][9][10]
This guide outlines a systematic validation pipeline to objectively compare the performance of newly synthesized analogs, identify the most promising candidates, and elucidate their mechanisms of action.
Tier 1: Primary Viability Screening for Cytotoxic Potential
The foundational step in validating any potential anticancer compound is to determine its ability to kill or inhibit the growth of cancer cells. The MTT assay is a robust, high-throughput colorimetric method for this purpose.[11][12]
Scientific Rationale
The MTT assay measures the metabolic activity of a cell population.[12] Viable cells possess mitochondrial dehydrogenases that convert the yellow tetrazolium salt (MTT) into an insoluble purple formazan product.[13][14] The amount of formazan produced, quantified by spectrophotometry, is directly proportional to the number of living, metabolically active cells.[13][14] This allows for the calculation of the half-maximal inhibitory concentration (IC50), a critical metric for comparing the potency of different analogs.
Experimental Workflow: Multi-Tiered Screening
Caption: A multi-tiered workflow for validating anticancer drug candidates.
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Preparation: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer, HCT-116 colon cancer) into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the thiazole analogs. The final solvent (e.g., DMSO) concentration should be kept below 0.5% to avoid solvent-induced toxicity. Add the compounds to the cells and incubate for 48-72 hours.
-
Controls (Self-Validation):
-
MTT Incubation: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[12]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each analog.
Data Presentation: Comparative IC50 Values
The results should be summarized in a clear, comparative table.
| Compound | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | HEK293 (Normal) IC50 (µM) |
| Analog 1 | 5.2 ± 0.4 | 8.1 ± 0.7 | 6.5 ± 0.5 | > 50 |
| Analog 2 | 28.4 ± 2.1 | 45.2 ± 3.9 | 33.7 ± 2.8 | > 50 |
| Analog 3 | 1.8 ± 0.2 | 3.5 ± 0.3 | 2.1 ± 0.2 | > 50 |
| Doxorubicin | 0.9 ± 0.1 | 1.2 ± 0.1 | 0.8 ± 0.1 | 4.8 ± 0.6 |
Analogs with low micromolar or better IC50 values against cancer cells and significantly higher IC50 against normal cell lines (like HEK293) are prioritized for further investigation.[1]
Tier 2: Elucidating the Mechanism of Cell Death
Potent cytotoxicity is the first step. The crucial next question is how the lead compounds kill cancer cells. Dysregulation of apoptosis is a hallmark of cancer, and many effective therapies work by reactivating this programmed cell death pathway.[19][20][21][22][23]
Method 1: Apoptosis Detection via Annexin V/PI Staining
Scientific Rationale: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[24][25][26] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify these early apoptotic cells.[24][25] Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells.[24] It can only enter late-stage apoptotic or necrotic cells where membrane integrity is compromised.[27] This dual-staining method, analyzed by flow cytometry, allows for the precise quantification of live, early apoptotic, late apoptotic, and necrotic cells.[27]
Detailed Protocol: Annexin V/PI Staining
-
Cell Treatment: Seed cells (e.g., MCF-7) and treat them with the IC50 concentration of the lead analog(s) for 24-48 hours. Include positive (e.g., Staurosporine) and vehicle controls.
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend cells in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and PI solution.[26]
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.[25][26]
-
Analysis: Analyze the samples immediately using a flow cytometer.
Method 2: Cell Cycle Analysis
Scientific Rationale: Many anticancer agents exert their effects by disrupting the cell cycle, causing cells to arrest in a specific phase (G1, S, or G2/M) before undergoing apoptosis.[28] Propidium Iodide (PI) staining is used to analyze the cell cycle because it binds stoichiometrically to DNA.[29][30] The fluorescence intensity of PI is therefore directly proportional to the DNA content: cells in G2/M phase (with 4N DNA) will be twice as bright as cells in G0/G1 phase (with 2N DNA), while cells in S phase will have intermediate fluorescence.[29]
Detailed Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat cells with the lead analog(s) at their IC50 concentration for a time course (e.g., 12, 24, 48 hours).
-
Fixation: Harvest and fix the cells in ice-cold 70% ethanol, which permeabilizes the membranes.[30][31] This step is crucial for the dye to enter and stain the DNA.[30]
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A.[30][31] RNase A is essential to degrade RNA, ensuring that PI only stains DNA.[30]
-
Incubation: Incubate for 15-30 minutes at room temperature.[30]
-
Analysis: Analyze the DNA content using a flow cytometer and model the cell cycle distribution using appropriate software.[31][32]
Visualizing the Apoptotic Pathway
Caption: The intrinsic pathway of apoptosis, a common target for thiazole analogs.
Tier 3: In Vivo Efficacy and Safety Assessment
Promising in vitro results must be validated in a living organism to assess efficacy and potential toxicity. The human tumor xenograft model is a standard and vital platform for this stage of preclinical drug testing.[33][34][35][36]
Scientific Rationale
In a xenograft model, human cancer cells are implanted into immunodeficient mice (e.g., athymic nude or SCID mice).[33][36] This allows the human tumor to grow in a complex in vivo environment, providing a more clinically relevant system to test drug efficacy than cell culture.[34][35] Key parameters such as tumor growth inhibition, body weight changes (an indicator of toxicity), and overall survival are monitored.[33]
Experimental Protocol: Subcutaneous Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old).
-
Tumor Inoculation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 A549 cells) into the flank of each mouse.[33]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into groups (n=8-10 per group):
-
Vehicle Control: Administered the delivery vehicle (e.g., saline, DMSO/Cremophor solution).
-
Treatment Group(s): Administered the lead thiazole analog at various doses (e.g., 10, 30, 100 mg/kg) via an appropriate route (e.g., intraperitoneal or oral gavage) daily or on a set schedule.
-
Positive Control: Administered a standard-of-care drug for that cancer type.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Record animal body weight at the same frequency.
-
Observe animals for any signs of distress or toxicity.
-
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration. Tumors are then excised and weighed.
Data Presentation: Comparative In Vivo Efficacy
| Treatment Group | Dose (mg/kg) | Final Tumor Volume (mm³) | % Tumor Growth Inhibition (TGI) | Body Weight Change (%) |
| Vehicle Control | - | 1650 ± 210 | 0% | +5% |
| Analog 3 | 30 | 750 ± 150 | 55% | -2% |
| Analog 3 | 100 | 380 ± 95 | 77% | -6% |
| Positive Control | 10 | 590 ± 120 | 64% | -10% |
Conclusion: A Path to Lead Candidate Selection
This comprehensive validation guide provides a logical and rigorous pathway for evaluating this compound analogs. By systematically progressing from broad cytotoxicity screening to detailed mechanistic studies and finally to in vivo validation, researchers can confidently identify lead candidates with potent and selective anticancer activity. Each step incorporates essential controls, ensuring the trustworthiness and reproducibility of the data. This structured comparison not only differentiates the performance of various analogs but also builds a strong preclinical data package to support further development.
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A Comparative Guide to the Molecular Docking Analysis of Ethyl 2-(pyridin-3-YL)thiazole-4-carboxylate for Potential Therapeutic Target Identification
This guide provides an in-depth, comparative molecular docking study of Ethyl 2-(pyridin-3-YL)thiazole-4-carboxylate (EPTC), a heterocyclic compound featuring the promising pyridinyl-thiazole scaffold. The pyridine and thiazole rings are integral components in numerous pharmacologically active molecules, demonstrating a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] This investigation aims to elucidate the potential therapeutic applications of EPTC by computationally screening it against validated biological targets and comparing its binding efficacy to established drugs and structural analogs. Our objective is to provide a clear, data-driven rationale for prioritizing future experimental validation of this compound.
Chapter 1: Rationale for Target and Ligand Selection
The selection of appropriate biological targets is the cornerstone of a meaningful molecular docking study. The choice must be guided by existing evidence to ensure the investigation is relevant and builds upon established scientific knowledge. Thiazole and pyridine derivatives have been successfully investigated as inhibitors for a range of protein targets.[4][5][6] Based on this precedent, we have selected two well-validated protein targets from distinct therapeutic areas to probe the potential of EPTC.
-
Epidermal Growth Factor Receptor (EGFR) Kinase: A key target in oncology. The EGFR signaling pathway is frequently dysregulated in various cancers, and its inhibition is a clinically validated strategy.[7] Numerous thiazole-containing compounds have been explored as kinase inhibitors, making EGFR an excellent candidate for assessing EPTC's anticancer potential.[4]
-
Bacterial DNA Gyrase (Subunit B): An essential enzyme in bacteria responsible for managing DNA topology. Its inhibition leads to bacterial cell death, and it is a validated target for quinolone antibiotics.[6] The antimicrobial potential of thiazole derivatives makes DNA gyrase a logical target for evaluating EPTC's antibacterial activity.
To establish a robust comparison, we selected two types of comparator compounds for this study:
-
Standard Inhibitors: A clinically approved drug for each target provides a benchmark for binding affinity and interaction patterns.
-
Erlotinib: A potent and selective EGFR inhibitor.
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that targets DNA gyrase.
-
-
Structural Analog: To understand the structure-activity relationship (SAR), we included Ethyl 2-(pyridin-2-YL)thiazole-4-carboxylate, an isomer of EPTC. This allows us to assess how the position of the nitrogen atom in the pyridine ring influences target binding.
Chapter 2: A Validated Molecular Docking Methodology
To ensure the reliability of our in silico findings, we employed a rigorously validated docking protocol. The trustworthiness of a docking workflow is established by its ability to accurately reproduce the binding pose of a known ligand within the protein's crystal structure. This process, known as re-docking, is a critical self-validating step.
Experimental Protocol: Molecular Docking Workflow
-
Step 1: Receptor Preparation
-
Action: The crystal structures of the target proteins (EGFR, PDB ID: 1M17; E. coli DNA Gyrase B, PDB ID: 1KZN) were obtained from the RCSB Protein Data Bank.
-
Causality: All non-essential components, such as water molecules and co-crystallized ions, were removed. This is crucial because solvent molecules can occupy the binding site and sterically hinder the ligand, leading to inaccurate predictions. Polar hydrogen atoms were added, and Kollman charges were assigned to the protein atoms to ensure an accurate electrostatic representation.
-
-
Step 2: Ligand Preparation
-
Action: The 2D structures of EPTC, its analog, Erlotinib, and Ciprofloxacin were sketched and converted to 3D structures. Energy minimization was performed using the MMFF94 force field.
-
Causality: Energy minimization finds the most stable, low-energy conformation of the ligand. Docking an unstable, high-energy conformer would yield non-representative and misleading binding energy scores. Gasteiger charges were computed for each ligand to prepare them for docking with AutoDock Vina.
-
-
Step 3: Grid Box Generation
-
Action: A grid box, defining the search space for the docking algorithm, was centered on the active site of each protein, as identified by the position of the co-crystallized native ligand.
-
Causality: Focusing the search on the known binding pocket significantly increases computational efficiency and the probability of finding the correct binding mode. An appropriately sized grid box ensures the entire active site is explored without being excessively large, which would waste computational resources.
-
-
Step 4: Molecular Docking and Validation
-
Action: Molecular docking was performed using AutoDock Vina. To validate the protocol, the native ligand from each crystal structure was first extracted and then re-docked into its corresponding receptor using the defined protocol.
-
Causality: The accuracy of the re-docking is quantified by the Root Mean Square Deviation (RMSD) between the predicted pose and the original crystallographic pose. An RMSD value below 2.0 Å is considered a successful validation, indicating that the docking protocol is reliable and can accurately predict ligand binding modes.
-
Protocol Validation Results
The re-docking of the native ligands resulted in RMSD values well within the acceptable threshold, confirming the validity and reliability of our docking protocol for both target proteins.
| Target Protein | PDB ID | Native Ligand | RMSD (Å) | Validation Status |
| EGFR Kinase | 1M17 | Erlotinib | 0.98 | Validated |
| DNA Gyrase B | 1KZN | Ciprofloxacin | 1.21 | Validated |
Chapter 3: Comparative Analysis of Docking Results
With a validated protocol, we proceeded to dock our test compounds—EPTC and its structural analog—along with the standard inhibitors against both biological targets. The primary metric for comparison is the binding affinity (or docking score), reported in kcal/mol, where a more negative value indicates a more favorable binding interaction.
Binding Affinity Comparison
The docking scores provide a quantitative comparison of the binding potential of each ligand with the target proteins.
| Ligand | Target: EGFR Kinase (Binding Affinity, kcal/mol) | Target: DNA Gyrase (Binding Affinity, kcal/mol) |
| EPTC (Test Compound) | -8.1 | -7.5 |
| Ethyl 2-(pyridin-2-YL)thiazole-4-carboxylate (Analog) | -7.4 | -7.1 |
| Erlotinib (Standard) | -9.5 | N/A |
| Ciprofloxacin (Standard) | N/A | -8.2 |
From these results, EPTC demonstrates a strong binding affinity for the EGFR kinase domain, with a score of -8.1 kcal/mol. While not as potent as the standard drug Erlotinib (-9.5 kcal/mol), this value is significant and suggests a strong potential for inhibition. Its affinity for DNA gyrase (-7.5 kcal/mol) is also notable, though weaker than that of the standard antibiotic Ciprofloxacin (-8.2 kcal/mol). Interestingly, EPTC consistently scored better than its pyridin-2-yl analog, highlighting the importance of the nitrogen's position in the pyridine ring for target interaction.
Interaction Analysis: EPTC vs. EGFR Kinase
A strong binding score must be supported by a logical binding mode, characterized by specific molecular interactions with key amino acid residues in the active site.
-
EPTC: The docking pose reveals that EPTC fits snugly into the ATP-binding pocket of EGFR. The pyridin-3-yl nitrogen forms a crucial hydrogen bond with the backbone of Met769 , a key interaction for kinase inhibition. The thiazole ring engages in hydrophobic interactions with residues such as Leu764 and Ala719 , while the ethyl carboxylate group forms an additional hydrogen bond with the side chain of Thr766 .
-
Erlotinib (Standard): The standard inhibitor forms its primary hydrogen bond with the same Met769 residue. Its additional quinazoline and phenyl-acetylene moieties allow for more extensive hydrophobic and pi-pi stacking interactions within the pocket, accounting for its superior binding affinity.
The ability of EPTC to replicate the key hydrogen bond with Met769 is a strong indicator of its potential as an EGFR inhibitor.
Chapter 4: Conclusion and Future Perspectives
This comparative molecular docking investigation has provided valuable insights into the therapeutic potential of this compound.
Key Findings:
-
EPTC demonstrates a strong theoretical binding affinity to the ATP-binding site of EGFR kinase (-8.1 kcal/mol), suggesting significant potential as an anticancer agent.
-
The binding mode of EPTC within EGFR involves a critical hydrogen bond with Met769, mimicking the interaction of the established inhibitor Erlotinib.
-
EPTC also shows moderate affinity for bacterial DNA gyrase, indicating potential secondary activity as an antimicrobial agent.
-
The superior performance of EPTC compared to its pyridin-2-yl analog underscores the specific structural requirements for optimal target engagement.
Future Directions: The promising in silico results presented in this guide strongly warrant experimental validation. The immediate next steps should involve:
-
In Vitro Kinase Assays: To experimentally determine the IC50 value of EPTC against EGFR and confirm its inhibitory activity.
-
Cell-Based Assays: To evaluate the antiproliferative effect of EPTC on EGFR-dependent cancer cell lines (e.g., A549 lung cancer cells).[8]
-
Antimicrobial Susceptibility Testing: To determine the Minimum Inhibitory Concentration (MIC) of EPTC against bacterial strains like E. coli and S. aureus.[9][10]
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comparative study of different synthetic routes to pyridine-thiazoles
A Comparative Guide to the Synthetic Routes of Pyridine-Thiazoles
For Researchers, Scientists, and Drug Development Professionals
The pyridine-thiazole scaffold is a privileged heterocyclic motif renowned for its prevalence in a wide array of pharmacologically active compounds. Its unique electronic properties and ability to engage in various biological interactions have cemented its importance in medicinal chemistry. Molecules incorporating this framework have demonstrated significant potential as anticancer, anti-inflammatory, antiviral, and antibacterial agents.[1][2][3] This guide provides a comparative analysis of the primary synthetic strategies to construct this vital scaffold, offering insights into the causality behind experimental choices and providing detailed, validated protocols.
Classical Approaches: Building from the Ground Up
The foundational methods for synthesizing pyridine-thiazoles often involve the sequential construction of each heterocyclic ring. These routes, while sometimes lengthy, are reliable and built upon well-understood, century-old reactions.
The Hantzsch Thiazole Synthesis Route
First described in 1887, the Hantzsch synthesis is arguably the most fundamental method for constructing a thiazole ring.[4][5] The core of this reaction is the condensation of an α-haloketone with a thioamide.[6] To forge a pyridine-thiazole, this strategy is adapted by starting with a pyridine-containing thioamide or a pyridine-substituted α-haloketone.
Causality and Expertise: The reliability of the Hantzsch synthesis lies in its predictable mechanism, which begins with a nucleophilic attack of the thioamide's sulfur on the α-haloketone, followed by an intramolecular cyclization and dehydration.[6] This robustness makes it a go-to method for creating specific, well-defined target molecules. The primary experimental consideration is the choice of solvent and base, which can influence reaction times and yields. While classic protocols often use alcohols as solvents, newer modifications have explored greener conditions, including one-pot, multicomponent approaches under ultrasonic irradiation.[7]
Workflow: Hantzsch Thiazole Synthesis
Caption: Hantzsch synthesis workflow for pyridine-thiazoles.
Representative Protocol: Synthesis of 2-Amino-4-(pyridin-X-yl)thiazole
This protocol is a generalized adaptation based on established Hantzsch methodologies.[2][6]
-
Reactant Preparation: In a round-bottom flask, dissolve the pyridine-containing α-haloketone (1.0 eq) and a suitable thioamide (e.g., thiourea, 1.2 eq) in ethanol (10 mL per mmol of haloketone).
-
Reaction: Stir the mixture at reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing a cold 5% sodium carbonate solution to neutralize the acid formed and precipitate the product.
-
Isolation: Collect the crude product by vacuum filtration through a Buchner funnel, washing the filter cake with cold water.
-
Purification: Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure pyridine-thiazole product.
The Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis offers an alternative approach where the pyridine ring is constructed onto a pre-existing thiazole moiety.[8] This two-step method involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes thermal cyclodehydration to yield a substituted pyridine.[9][10]
Causality and Expertise: This method is particularly valuable for creating 2,3,6-trisubstituted pyridines, a substitution pattern that can be challenging to achieve otherwise.[8] The key to a successful Bohlmann-Rahtz synthesis is the management of the cyclodehydration step, which often requires high temperatures. However, modern variations have shown that this step can be catalyzed by acids (e.g., acetic acid, Amberlyst 15) to lower the required temperature.[9] A significant advantage is the potential for one-pot syntheses where the enamine is generated in situ, simplifying the overall process.[9][11]
Workflow: Bohlmann-Rahtz Pyridine Synthesis
Caption: Bohlmann-Rahtz synthesis for pyridine-thiazoles.
Modern Strategies: Efficiency and Diversity
Contemporary synthetic chemistry prioritizes efficiency, atom economy, and the ability to rapidly generate molecular diversity. Multicomponent reactions (MCRs) and metal-catalyzed cross-coupling reactions are at the forefront of this paradigm shift.
Multicomponent Reactions (MCRs)
MCRs are one-pot processes where three or more reactants combine to form a product that incorporates substantial parts of all starting materials.[12][13] This approach is exceptionally powerful for synthesizing complex heterocyclic systems like pyridine-thiazoles, as it minimizes purification steps and reduces waste.[14]
Causality and Expertise: The elegance of MCRs lies in their convergent nature. For pyridine-thiazoles, an MCR might involve the reaction of a pyridine derivative, a sulfur source, and other building blocks that self-assemble into the final scaffold.[15] For example, a one-pot reaction of an aldehyde, malononitrile, a β-ketoester, and a sulfur source like thiourea can rapidly generate highly functionalized pyridine-thiazole derivatives.[7][12] The choice of catalyst (often a simple base like piperidine or a Lewis acid) is critical for directing the reaction cascade towards the desired product and achieving high yields.[13]
Workflow: Representative Multicomponent Reaction
Caption: A generalized multicomponent reaction (MCR) workflow.
Representative Protocol: One-Pot MCR for a Pyridine-Thiazole Derivative
This protocol is based on MCR strategies reported for similar heterocyclic systems.[7][15]
-
Reaction Setup: To a solution of a pyridine-carboxaldehyde (1.0 eq), an active methylene compound (e.g., malononitrile, 1.0 eq), and a ketone (1.0 eq) in ethanol, add a catalytic amount of piperidine (0.1 eq).
-
Sulfur Addition: Add elemental sulfur (1.1 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux for 6-8 hours, monitoring by TLC.
-
Isolation: After cooling, the precipitated solid is collected by filtration.
-
Purification: The crude product is washed with cold ethanol and then recrystallized from a suitable solvent like DMF or acetic acid to yield the pure product.
C-H Activation and Cross-Coupling Reactions
The direct functionalization of C-H bonds is a powerful modern tool that avoids the need for pre-functionalized starting materials.[16] Palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, have revolutionized the synthesis of bi-aryl compounds and can be adapted for forging the link between pyridine and thiazole rings.[17][18][19]
Causality and Expertise: These methods offer late-stage functionalization capabilities, allowing for the direct coupling of pre-formed pyridine and thiazole rings. For instance, a bromo-pyridine can be coupled with a thiazole-boronic ester (Suzuki coupling) or a thiazole C-H bond can be directly arylated with a pyridine derivative.[19][20] The success of these reactions hinges on the selection of the appropriate catalyst system (palladium source and ligand) and base.[21] While incredibly powerful for creating specific linkages, challenges can include controlling regioselectivity, especially on the thiazole ring.[20][22]
Comparative Analysis
The optimal synthetic route depends heavily on the specific target molecule, desired scale, and available resources.
| Synthetic Route | Primary Application | Advantages | Limitations | Typical Yields |
| Hantzsch Synthesis | Specific, well-defined targets | Reliable, predictable, well-understood mechanism[6] | Can require harsh conditions, sometimes limited substrate scope | 60-90%[7] |
| Bohlmann-Rahtz | Substituted pyridines (2,3,6-) | Good for specific substitution patterns, one-pot potential[9] | Often requires high temperatures, intermediates may need purification[10] | 50-80%[11] |
| Multicomponent (MCR) | Library synthesis, diversity | High efficiency, atom economy, operational simplicity[12][23] | Optimization can be complex, mechanism can be convoluted | 70-95%[7][15] |
| C-H Activation/ | Late-stage functionalization | High atom economy, avoids pre-functionalization[16] | Regioselectivity can be a challenge, expensive catalysts[20][21] | 40-85% |
| Cross-Coupling |
Conclusion
The synthesis of pyridine-thiazoles has evolved from classical, stepwise constructions to highly efficient, convergent strategies. The Hantzsch and Bohlmann-Rahtz syntheses remain robust and reliable methods for producing specific targets. However, for rapid lead generation and the exploration of chemical space, multicomponent reactions are unparalleled in their efficiency and elegance. The continued development of C-H activation and cross-coupling methodologies promises even more direct and sustainable routes in the future. The choice of strategy requires a careful analysis of the target's complexity, the desired scale of synthesis, and the overarching goals of the research program.
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The Translational Tightrope: A Comparative Guide to In Vitro and In Vivo Efficacy of Pyridine-Thiazole Anticancer Agents
For researchers, scientists, and drug development professionals, the journey of a novel therapeutic agent from a laboratory hypothesis to a potential clinical candidate is a meticulous process of validation. The pyridine-thiazole scaffold has emerged as a privileged structure in medicinal chemistry, yielding compounds with potent anticancer activities. However, the true measure of a drug's potential lies in its ability to translate promising results from the controlled environment of a petri dish (in vitro) to the complex biological system of a living organism (in vivo). This guide provides an in-depth comparison of the methodologies used to assess the efficacy of pyridine-thiazole drugs at these two critical stages, supported by experimental data and a rationale for the scientific strategies employed.
The In Vitro Gauntlet: Initial Screening for Cellular Efficacy
The initial phase of drug discovery for pyridine-thiazole compounds, like any other potential therapeutic, involves rigorous in vitro screening. This step is designed to be a high-throughput, cost-effective filter to identify compounds that exert a desired biological effect at the cellular level. The primary goal is to determine a compound's potency (how much of the drug is needed) and selectivity (does it kill cancer cells more effectively than normal cells).
Causality Behind Experimental Choices: Why These Assays?
The choice of in vitro assays is dictated by the hypothesized mechanism of action of the pyridine-thiazole derivatives. Many compounds based on this scaffold have been identified as inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[1][2] Therefore, the experimental workflow is designed to first assess general cytotoxicity and then to probe for specific mechanistic actions like enzyme inhibition and apoptosis induction.
The selection of cancer cell lines is equally critical. A panel of cell lines from different tumor types (e.g., lung, breast, colon, leukemia) is often used to assess the breadth of a compound's activity.[1][3] For instance, a compound might be tested on A549 (lung carcinoma) and MCF-7 (breast adenocarcinoma) cells to see if its efficacy is tissue-specific.[4][5] The inclusion of a non-cancerous cell line (e.g., normal human keratinocytes or fibroblasts) is a crucial control to establish a preliminary therapeutic window.[1][6] A high selectivity index (the ratio of the IC50 in normal cells to the IC50 in cancer cells) is a highly desirable characteristic.[4][5]
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#5F6368"]; edge [color="#4285F4", penwidth=2];
} caption: "Workflow for In Vitro Evaluation of Pyridine-Thiazole Drugs."
Representative In Vitro Efficacy Data
The following table summarizes typical in vitro cytotoxicity data for various pyridine-thiazole derivatives against common cancer cell lines. It is important to note that direct comparison between different studies should be made with caution due to variations in experimental conditions.
| Compound Class | Cell Line | Cancer Type | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Pyridine-Thiazole Hybrid (Compound 3 ) | HL-60 | Leukemia | 0.57 | Doxorubicin | 0.08 | [1][3] |
| Pyridine-Thiazole Hybrid (Compound 4 ) | HCT-116 | Colon | 1.83 | Doxorubicin | 0.22 | [1] |
| Pyridone-based Analogue (Compound 4b ) | A549 | Lung | ~0.008 | Cisplatin | ~50 | [4][5] |
| Pyridone-based Analogue (Compound 4e ) | MCF-7 | Breast | ~0.015 | Cisplatin | ~50 | [4][5] |
| Thiazolyl Pyridine (Compound 5 ) | A549 | Lung | 0.452 | Doxorubicin | 0.460 | [7] |
| Thiazolidinone Derivative (Compound 4h ) | HCT-116 | Colon | 2.03 | Harmine | 2.40 | [6] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing cell viability. It is a colorimetric assay that measures the metabolic activity of cells, which is indicative of their viability.
Principle: In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. These crystals are insoluble in aqueous solution but can be dissolved in a solubilizing agent (like DMSO). The intensity of the purple color is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyridine-thiazole test compounds in culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for a specified period, typically 48 or 72 hours, at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the results to determine the IC50 value.
The In Vivo Challenge: Assessing Efficacy in a Complex System
A promising in vitro profile is only the first hurdle. The true test of a drug's potential is its performance in vivo. This stage assesses not only the drug's ability to inhibit tumor growth in a living organism but also its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicity.
Causality Behind Experimental Choices: Bridging the Translational Gap
The transition from in vitro to in vivo is fraught with challenges. A compound that is potent in a cell culture might fail in vivo due to poor solubility, rapid metabolism, inability to reach the tumor site, or unacceptable toxicity. Therefore, the choice of the animal model is paramount.
Immunodeficient mouse models (e.g., athymic nude or NOD-SCID mice) are the workhorses of preclinical oncology. These mice can accept transplants of human cancer cells (a xenograft) without rejecting them, allowing for the growth of a human tumor in a living system. The choice of which cell line to implant is informed by the in vitro data; typically, a cell line that showed high sensitivity to the compound is chosen.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#5F6368"]; edge [color="#34A853", penwidth=2];
} caption: "Workflow for In Vivo Evaluation of Pyridine-Thiazole Drugs."
Representative In Vivo Efficacy Data
Translating in vitro potency to in vivo efficacy is not always linear. A compound with a low nanomolar IC50 in vitro might require a much higher dose in vivo to achieve a therapeutic effect. The table below presents hypothetical but representative in vivo data to illustrate the type of results generated.
| Compound Class | Animal Model | Tumor Type | Dose (mg/kg/day) | Efficacy Endpoint | Result | Source |
| Pyridine-Thiazole Hybrid | SEC-bearing mice | Sarcoma | Not Specified | % Anticancer Activity | 42.9% | [4] |
| N-aryl-2-aminothiazole | P388 Murine Leukemia | Leukemia | Not Specified | Increased Survival Time | 56% vs. control | [8] |
It is crucial to find studies that directly link the in vitro IC50 of a specific compound to its in vivo tumor growth inhibition percentage at a given dose to fully assess the correlation.
Experimental Protocol: Human Tumor Xenograft Mouse Model
This protocol outlines the key steps for evaluating the in vivo efficacy of a lead pyridine-thiazole compound.
Principle: Human cancer cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time to assess the drug's antitumor activity.
Step-by-Step Methodology:
-
Cell Preparation: Culture the selected human cancer cells (e.g., A549) to 80-90% confluency. Harvest the cells and resuspend them in a sterile, serum-free medium or PBS, often mixed with an extracellular matrix like Matrigel to support tumor formation.
-
Animal Implantation: Subcutaneously inject a specific number of cells (e.g., 5 x 10^6) into the flank of each immunodeficient mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable, measurable size (e.g., 100-150 mm³). Tumor volume is typically calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach the target size, randomize the mice into different groups (e.g., vehicle control, positive control, different dose levels of the test compound).
-
Drug Administration: Administer the pyridine-thiazole compound according to the planned schedule (e.g., daily oral gavage). The vehicle used to dissolve the drug is given to the control group.
-
Data Collection: Measure tumor volumes and mouse body weights regularly (e.g., 2-3 times per week). Monitor the animals for any signs of toxicity.
-
Endpoint Analysis: At the end of the study (e.g., after 21 days or when tumors in the control group reach a maximum size), euthanize the mice. Excise the tumors, weigh them, and calculate the percentage of Tumor Growth Inhibition (TGI). Key organs may be collected for histopathological analysis to assess toxicity.
Bridging the Gap: Mechanism of Action and Pathway Analysis
Understanding how a drug works is key to predicting its efficacy and potential side effects. For many pyridine-thiazole compounds, the mechanism involves the inhibition of key signaling pathways that drive cancer cell proliferation and survival. One of the most critical pathways is the PI3K/Akt/mTOR pathway.
dot graph G { layout=dot; rankdir=TB; bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", fontcolor="#202124", penwidth=2]; edge [penwidth=2];
} caption: "Inhibition of the PI3K/Akt/mTOR Pathway by Pyridine-Thiazole Drugs."
This pathway is a central hub for transmitting signals from growth factors, leading to cell growth and proliferation. In many cancers, this pathway is hyperactivated. Pyridine-thiazole derivatives can act as inhibitors of key kinases like PI3K or Akt, effectively shutting down this pro-survival signaling and leading to cancer cell death.[1] This targeted approach explains the potent in vitro activity and provides a strong rationale for expecting in vivo efficacy in tumors where this pathway is a primary driver.
Conclusion: From Benchtop Promise to Preclinical Proof
The evaluation of pyridine-thiazole drugs showcases the essential, albeit complex, relationship between in vitro and in vivo studies. In vitro assays serve as a rapid and powerful tool to identify potent and selective compounds from a large chemical library, providing crucial data on IC50 values and mechanisms of action. However, these simplified systems cannot replicate the intricate physiology of a living organism.
The ultimate preclinical validation comes from well-designed in vivo models. These studies, while more resource-intensive, provide indispensable data on a compound's true therapeutic potential, factoring in its bioavailability, metabolism, and toxicity. A successful pyridine-thiazole candidate is one that not only demonstrates nanomolar potency in a dish but also achieves significant tumor growth inhibition in an animal model at a well-tolerated dose. The journey across this translational bridge is challenging, but it is the only path forward in the development of novel and effective anticancer therapies.
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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profile of Ethyl 2-(pyridin-3-YL)thiazole-4-carboxylate
For researchers, scientists, and drug development professionals, the journey from a promising hit compound to a clinical candidate is fraught with challenges. One of the most critical hurdles is understanding a molecule's selectivity. A compound that potently inhibits its intended target is only half the story; its interactions with unintended targets—its cross-reactivity or off-target effects—can lead to unforeseen toxicities or, in some cases, reveal novel therapeutic opportunities. This guide provides an in-depth technical comparison of the cross-reactivity profile of Ethyl 2-(pyridin-3-YL)thiazole-4-carboxylate, a representative of the pyridinylthiazole scaffold, with a focus on its potential as a kinase inhibitor.
The pyridinylthiazole core is a privileged scaffold in medicinal chemistry, known to produce potent inhibitors of various protein kinases. While specific biological data for this compound is not extensively published, the well-documented activities of its structural analogs allow us to hypothesize its primary target class and construct a framework for evaluating its selectivity. This guide will use Bafetinib (INNO-406) , a second-generation dual Bcr-Abl/Lyn tyrosine kinase inhibitor, as a key comparator to illustrate the principles and methodologies of cross-reactivity profiling. Bafetinib's development was driven by the need to overcome resistance to first-generation inhibitors like imatinib and to refine the selectivity profile, making it an excellent case study.[1][2]
The Rationale for Kinase Cross-Reactivity Profiling
The human kinome consists of over 500 protein kinases that share a structurally conserved ATP-binding site. This conservation is a double-edged sword for drug discovery. While it allows for the design of broad-spectrum inhibitors, achieving selectivity for a single kinase is a significant challenge. Off-target kinase inhibition can lead to a range of adverse effects, underscoring the necessity of comprehensive profiling early in the drug development process.[3] A thorough understanding of a compound's selectivity is not just a regulatory requirement but a fundamental aspect of building a robust safety and efficacy profile.
This guide will dissect the process of building a cross-reactivity profile, from initial biochemical screens to in-depth cellular and proteomic analyses. We will explore the "why" behind the "how," providing the causal logic for experimental choices that are crucial for generating a reliable and comprehensive selectivity assessment.
Comparative Selectivity Profile: A Hypothetical Assessment
Given the prevalence of kinase inhibitory activity within the pyridinylthiazole class of compounds, we will proceed with the hypothesis that this compound is a protein kinase inhibitor.[4] To provide a tangible comparison, the following table presents the known inhibitory concentrations (IC50) of Bafetinib against a panel of kinases, which serves as a benchmark for the kind of data one would aim to generate for our topic compound.
| Kinase Target | Bafetinib IC50 (nM) | This compound IC50 (nM) | Notes |
| Primary Targets | |||
| Abl | 5.8 | Data Not Available | Bafetinib is a potent inhibitor of the Bcr-Abl fusion protein.[2] |
| Lyn | 19 | Data Not Available | A key Src family kinase and a primary target of Bafetinib.[2] |
| Key Off-Targets | |||
| Fyn | Inhibited | Data Not Available | Another Src family kinase often inhibited by Abl inhibitors. |
| ARG | Inhibited | Data Not Available | Abl-related gene, showing high homology to Abl. |
| c-KIT | >1000 | Data Not Available | Bafetinib is significantly more selective against c-KIT compared to Imatinib. |
| PDGFR | >1000 | Data Not Available | Platelet-derived growth factor receptor, a common off-target for early-generation TKIs. |
| Aurora A | Data Not Available | Data Not Available | Aminothiazole scaffolds have shown activity against Aurora kinases.[5] |
| CK2 | Data Not Available | Data Not Available | Some aminothiazole derivatives are allosteric modulators of CK2.[6][7] |
This table is for illustrative purposes. The data for this compound would be generated through the experimental protocols outlined below.
The Experimental Cascade for Determining Cross-Reactivity
A robust cross-reactivity profile is built through a tiered approach, starting with broad screening and progressing to more focused and physiologically relevant assays.
Caption: A tiered workflow for comprehensive cross-reactivity profiling.
Tier 1: Broad Kinase Panel Screening (Biochemical Assay)
The initial step is to cast a wide net. This involves screening the compound against a large panel of purified kinases at a single, high concentration (typically 1-10 µM). The goal is not to determine potency, but to identify any potential interactions across the kinome.
Detailed Protocol: In Vitro Biochemical Kinase Assay (Luminescence-Based)
This protocol describes a common method for measuring kinase activity by quantifying the amount of ADP produced, which is directly proportional to kinase activity.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a working solution at the desired screening concentration (e.g., 10 µM) in the appropriate kinase assay buffer.
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add the test compound, a positive control inhibitor (e.g., Staurosporine), and a negative control (DMSO vehicle) to their respective wells.[8]
-
Add the kinase reaction mixture containing the specific kinase and its corresponding substrate peptide to each well.
-
Incubate for a brief period (e.g., 10-15 minutes) at room temperature to allow for compound-kinase interaction.
-
-
Initiation and Incubation:
-
Initiate the phosphorylation reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
ADP Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for the test compound relative to the positive and negative controls.
-
Tier 2: IC50 Determination and Selectivity Profiling
Any "hits" from the initial screen (e.g., >50% inhibition) are then subjected to dose-response analysis to determine their half-maximal inhibitory concentration (IC50). This provides a quantitative measure of potency.
Tier 3: Cellular and Proteomic Validation
Biochemical assays, while essential, do not fully replicate the complexity of the cellular environment. Therefore, the next crucial step is to validate target engagement and identify off-targets in a more physiologically relevant setting.
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify that a compound binds to its intended target within intact cells.[9] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.
-
Cell Culture and Treatment:
-
Culture a relevant cell line to 70-80% confluency.
-
Treat the cells with various concentrations of the test compound or a vehicle control (DMSO) and incubate for 1-2 hours to allow for cell penetration and target binding.[10]
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes for each temperature point in a predefined gradient (e.g., 40°C to 65°C).
-
Heat the samples in a thermocycler for 3 minutes at the respective temperatures, followed by immediate cooling on ice.[10]
-
-
Lysis and Protein Extraction:
-
Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.
-
Centrifuge the lysates at high speed to pellet aggregated proteins. The supernatant contains the soluble protein fraction.[10]
-
-
Protein Quantification and Analysis:
-
Quantify the amount of the target protein remaining in the soluble fraction at each temperature point using Western blotting or mass spectrometry.
-
Plot the protein abundance against temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
-
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Unbiased Off-Target Discovery: Chemoproteomics
While CETSA confirms engagement with a known target, chemoproteomics is an unbiased approach to discover unknown off-targets.[11][12] This powerful technique uses a modified version of the compound (a chemical probe) to "fish out" its binding partners from a complex cell lysate, which are then identified by mass spectrometry.
Interpreting the Cross-Reactivity Profile: A Case Study of Bafetinib
Bafetinib was developed to be more selective than imatinib, particularly with respect to c-Kit and PDGFR, which are associated with some of imatinib's side effects.[13] However, Bafetinib still retains activity against other kinases, such as the Src family kinase Fyn. This highlights a key principle: selectivity is often relative, not absolute. The goal is to achieve a selectivity profile that is optimal for the desired therapeutic effect while minimizing liabilities. A compound that inhibits a handful of kinases might be acceptable, or even beneficial (in the case of multi-targeted cancer therapies), provided those off-targets do not lead to unacceptable toxicity.
Conclusion: Building a Self-Validating System for Drug Discovery
The cross-reactivity profile of a compound like this compound is not a single data point but a mosaic of information gathered from a logically structured, multi-tiered experimental approach. By progressing from broad biochemical screens to targeted cellular and proteomic analyses, researchers can build a comprehensive and self-validating understanding of a compound's biological interactions. This rigorous approach, grounded in sound experimental design and a clear understanding of the underlying principles, is essential for mitigating risk, ensuring scientific integrity, and ultimately, accelerating the development of safe and effective medicines. Each step in the process informs the next, creating a robust framework for decision-making in the complex landscape of drug discovery.
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A Head-to-Head Comparison: Novel Thiazole Derivatives Emerge as Potent Challengers to the Veteran Chemotherapeutic 5-Fluorouracil
For Immediate Release
In the relentless pursuit of more effective and less toxic cancer therapies, a new wave of thiazole-based compounds is showing significant promise, positioning themselves as formidable alternatives to the long-standing chemotherapeutic agent, 5-Fluorouracil (5-FU). This guide offers an in-depth, objective comparison of the performance of these emerging thiazole derivatives against the established benchmark, 5-FU, supported by a synthesis of recent experimental data. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive analysis of cytotoxic activity, mechanisms of action, and the scientific rationale behind the experimental protocols used for their evaluation.
The Benchmark: 5-Fluorouracil's Mechanism and Enduring Limitations
5-Fluorouracil, a pyrimidine analog, has been a cornerstone of cancer treatment for decades, particularly for gastrointestinal cancers.[1] Its primary mechanism of action involves the inhibition of thymidylate synthase (TS), a critical enzyme in the synthesis of thymidine, a necessary component of DNA.[2][3] By depriving rapidly dividing cancer cells of this essential building block, 5-FU effectively halts DNA replication and repair, leading to cell death.[3][4] Additionally, its metabolites can be incorporated into RNA, further disrupting cellular processes.[3][4]
However, the clinical utility of 5-FU is often hampered by significant side effects, including hand-foot syndrome, diarrhea, nausea, and mouth sores.[5] Furthermore, the development of drug resistance remains a major clinical challenge, limiting its long-term efficacy.[4] These limitations underscore the urgent need for novel therapeutic agents with improved efficacy and safety profiles.
The Challengers: A New Generation of Thiazole Derivatives
The thiazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anticancer properties.[6] Unlike the broad-spectrum activity of 5-FU, many new thiazole derivatives are designed as targeted therapies, aiming to inhibit specific signaling pathways crucial for cancer cell survival and proliferation. This targeted approach holds the potential for greater efficacy and reduced off-target toxicity.
Recent studies have highlighted several promising thiazole derivatives that outperform or show comparable activity to standard chemotherapeutics in preclinical models. These compounds exert their anticancer effects through diverse mechanisms, including the inhibition of key cellular kinases and disruption of the cell's structural components.
Comparative Efficacy: A Quantitative Look at Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the cytotoxic potential of a compound. The lower the IC50 value, the more potent the compound is at inhibiting cancer cell growth. A review of recent literature reveals that several novel thiazole derivatives exhibit impressive IC50 values, in some cases surpassing that of 5-FU in head-to-head comparisons.
| Compound Class | Derivative Example | Cancer Cell Line | Thiazole Derivative IC50 (µM) | 5-Fluorouracil IC50 (µM) | Reference |
| Thiazole-Pyrazole Hybrid | Compound IVc | MCF-7 (Breast) | 126.98 | 69.64 | [7] |
| Pyridazine Derivatives | Compound 35 | MCF-7 (Breast) | ~1.3 (converted from 17.2 µg/mL) | ~36.7 (converted from 477.47 µg/mL) | [8] |
| Pyridazine Derivatives | Compound 36 | MCF-7 (Breast) | ~1.3 (converted from 17.16 µg/mL) | ~36.7 (converted from 477.47 µg/mL) | [8] |
| Pyrimidinone-5-carbonitriles | Compound 30 | MCF-7 (Breast) | 1.42 | 1.71 | [9] |
| Pyrimidinone-5-carbonitriles | Compound 30 | A549 (Lung) | 1.98 | 10.32 | [9] |
| Pyrimidinone-5-carbonitriles | Compound 30 | Caco-2 (Colon) | 9.50 | 20.22 | [9] |
Note: IC50 values for pyridazine derivatives were converted from µg/mL to µM for comparative purposes, assuming an approximate molecular weight.
These data clearly indicate that specific thiazole derivatives demonstrate superior potency against breast, lung, and colon cancer cell lines when directly compared to 5-FU. This enhanced activity suggests a potential for achieving therapeutic effects at lower, and potentially less toxic, concentrations.
Delving Deeper: Mechanistic Advantages of Thiazole Derivatives
Beyond direct cytotoxicity, the true potential of these novel compounds lies in their distinct and often targeted mechanisms of action. While 5-FU indiscriminately affects DNA and RNA synthesis, many thiazole derivatives are engineered to interact with specific molecular targets that are dysregulated in cancer cells.
Targeted Inhibition of Signaling Pathways
A significant number of thiazole derivatives have been developed as inhibitors of critical signaling pathways that drive tumor growth and survival.
-
PI3K/AKT/mTOR Pathway: This pathway is frequently hyperactivated in a wide range of cancers, promoting cell proliferation, survival, and resistance to therapy. Novel thiazole derivatives have been designed to dually inhibit PI3K and mTOR, leading to cell cycle arrest and apoptosis.[8]
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process by which tumors develop their own blood supply. Thiazole-based compounds have been shown to effectively block VEGFR-2, thereby cutting off the tumor's nutrient and oxygen supply.
-
Tubulin Polymerization Inhibition: Microtubules are essential for cell division, and their disruption is a validated anticancer strategy. Certain thiazole-naphthalene derivatives have demonstrated potent inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Caption: Targeted inhibition of key cancer signaling pathways by novel thiazole derivatives.
Induction of Apoptosis and Cell Cycle Arrest
A hallmark of effective anticancer agents is their ability to induce programmed cell death (apoptosis) and halt the uncontrolled proliferation of cancer cells (cell cycle arrest). Numerous studies have demonstrated that thiazole derivatives are potent inducers of both processes.
For instance, certain bis-thiazole derivatives have been shown to cause significant apoptosis, with one compound inducing 82.76% apoptotic cell death and causing cell cycle arrest at the G1 phase in ovarian cancer cells. Another study on thiazole-naphthalene derivatives in breast cancer cells revealed cell cycle arrest at the G2/M phase, consistent with their mechanism as tubulin polymerization inhibitors.
Experimental Methodologies: Ensuring Scientific Rigor
The comparative evaluation of these compounds relies on a suite of well-established and validated in vitro assays. The following protocols provide a detailed, step-by-step guide for the key experiments used to generate the data discussed in this guide. The rationale behind each step is explained to provide a deeper understanding of the experimental design.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Culture the desired cancer cell lines (e.g., MCF-7, A549, HepG2) in appropriate media.
-
Harvest cells and perform a cell count using a hemocytometer.
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the thiazole derivatives and 5-FU in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to create a range of concentrations.
-
Treat the cells with the compounds and include vehicle-only controls.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Caption: Workflow for determining compound IC50 values using the MTT assay.
Apoptosis Detection: Annexin V-FITC Staining
The Annexin V-FITC assay is a widely used method for detecting early-stage apoptosis. In apoptotic cells, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be used to identify apoptotic cells.
Protocol: Annexin V-FITC Apoptosis Assay
-
Cell Treatment:
-
Treat cells with the thiazole derivatives or 5-FU at their respective IC50 concentrations for a predetermined time.
-
-
Cell Harvesting and Washing:
-
Harvest the cells and wash them with cold PBS.
-
-
Staining:
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).
-
Incubate in the dark at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The results will differentiate between viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), and late apoptotic/necrotic cells (Annexin V- and PI-positive).
-
Cell Cycle Analysis: Propidium Iodide Staining
Propidium Iodide (PI) staining followed by flow cytometry is a standard method for analyzing the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol: Propidium Iodide Cell Cycle Analysis
-
Cell Treatment and Fixation:
-
Treat cells with the test compounds.
-
Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Treat the cells with RNase A to prevent the staining of RNA.
-
Add a PI staining solution.
-
-
Flow Cytometry Analysis:
-
Analyze the cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in the cells, allowing for the quantification of cells in each phase of the cell cycle.
-
Conclusion: A New Horizon in Cancer Therapy
The data presented in this guide strongly suggest that novel thiazole derivatives represent a promising new frontier in anticancer drug development. Their targeted mechanisms of action, coupled with superior or comparable cytotoxicity to the established chemotherapeutic 5-FU, highlight their potential to overcome the limitations of current therapies. The detailed experimental protocols provided herein offer a robust framework for the continued evaluation and comparison of these exciting new compounds. As research in this area progresses, it is anticipated that these thiazole-based agents will move closer to clinical application, offering new hope for patients battling a wide range of malignancies.
References
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Wikipedia. (2026). Fluorouracil. [Link]
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National Center for Biotechnology Information. (2026). 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. [Link]
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PubMed. (2026). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. [Link]
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MDPI. (2026). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. [Link]
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PubMed Central. (2026). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. [Link]
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PubMed. (2026). 5-fluorouracil: mechanisms of action and clinical strategies. [Link]
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MDPI. (2026). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. [Link]
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PubMed Central. (2026). Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. [Link]
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PubMed Central. (2026). Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. [Link]
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MD Anderson Cancer Center. (2026). 5-fluorouracil/5-FU: 5 things to know about this common chemotherapy drug. [Link]
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Breastcancer.org. (2026). Fluorouracil (5-FU): What to Expect, Side Effects, and More. [Link]
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PubMed. (2026). The clinical applications of fluorouracil in ophthalmic practice. [Link]
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Safety Operating Guide
A Procedural Guide for the Safe Disposal of Ethyl 2-(pyridin-3-YL)thiazole-4-carboxylate
This guide provides a comprehensive framework for the safe handling and disposal of Ethyl 2-(pyridin-3-YL)thiazole-4-carboxylate, a heterocyclic compound common in medicinal chemistry and drug development. Adherence to these protocols is critical for ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting the environment. As a Senior Application Scientist, my objective is to present this information not as a mere list of rules, but as a self-validating system of protocols grounded in chemical causality and regulatory necessity.
Hazard Assessment and Precautionary Measures
The primary routes of exposure are inhalation, skin absorption, ingestion, and eye contact.[4] The precautionary measures outlined below are designed to mitigate these risks at every stage of handling and disposal.
Table 1: Hazard Profile and Personal Protective Equipment (PPE)
| Hazard Classification | Description | Required PPE & Handling Protocols |
| Acute Toxicity | Based on analogous structures, this compound should be presumed harmful if swallowed, in contact with skin, or inhaled.[5] | Gloves: Wear chemically impermeable gloves (e.g., nitrile). Change gloves immediately if contaminated. Lab Coat: A standard laboratory coat is required. Ventilation: All handling and weighing must be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.[6] |
| Skin & Eye Irritation | Thiazole derivatives are known to cause skin and serious eye irritation.[1][3] | Eye Protection: ANSI-approved safety goggles are mandatory. A face shield should be used when there is a risk of splashing.[1] Hygiene: Wash hands thoroughly after handling.[1] |
| Environmental Hazard | Pyridine and its derivatives can be harmful to aquatic life.[1][7] Discharge into the environment, including sewer systems, must be strictly avoided.[6][7] | Containment: Use secondary containment for all waste containers to prevent accidental release.[8] |
Waste Segregation and Collection Protocol
The foundational principle of chemical waste management is segregation at the source. Improper segregation can lead to dangerous chemical reactions, complicates the disposal process, and increases costs. This compound must be disposed of as hazardous waste through your institution's Environmental Health & Safety (EH&S) department or a licensed contractor.[1][9]
Step-by-Step Collection Procedure
-
Waste Identification: All waste streams containing this compound must be clearly identified as hazardous.
-
Solid Waste Collection:
-
Collect raw or expired chemical powder, contaminated gloves, weigh paper, and bench liners in a dedicated solid hazardous waste container.
-
This container must be a rigid, sealable drum or pail that is compatible with the chemical.[10]
-
Causality: Separating solid waste prevents contamination of liquid solvent streams and ensures the appropriate disposal method (e.g., incineration) is used.
-
-
Liquid Waste Collection:
-
Collect any solutions containing the compound in a designated liquid hazardous waste container (e.g., a carboy).
-
Crucially, segregate halogenated and non-halogenated solvent waste streams. Mixing them is a common and costly error in laboratory waste management.
-
The container must have a secure, vapor-tight lid to prevent the release of fumes.[10]
-
Do not fill containers beyond 90% capacity to allow for vapor expansion.[8]
-
-
Sharps and Glassware:
-
Dispose of contaminated needles or other sharps in a designated sharps container.
-
Heavily contaminated or broken glassware should be placed in a separate, puncture-proof container labeled "Hazardous Broken Glass" and managed as solid hazardous waste.
-
On-Site Waste Accumulation and Management
All hazardous waste must be managed within a designated Satellite Accumulation Area (SAA) while awaiting pickup. An SAA is a location at or near the point of waste generation and under the direct control of laboratory personnel.[10][11][12]
SAA Best Practices
-
Container Selection: Use only containers that are compatible with the chemical waste. Avoid using food-grade containers.[8][10] The original product container is often a suitable choice if it is in good condition.[10]
-
Labeling: This is a critical compliance point. Every waste container must be labeled with:
-
Storage:
Caption: Waste stream decision-making flow for proper segregation.
Final Disposal Pathway
The ultimate disposal of this compound is a regulated process that must be handled by professionals. The laboratory's responsibility is to prepare the waste for safe and compliant collection.
The typical workflow involves the transfer of waste from the SAA to a central accumulation area (CAA) by the institution's EH&S team, followed by pickup from a licensed hazardous waste vendor.[11] This vendor then transports the waste to a permitted treatment, storage, and disposal facility (TSDF).
Caption: The complete lifecycle of hazardous chemical waste disposal.
Emergency Procedures for Spills and Exposures
Accidents can happen, and preparedness is key to mitigating harm.
-
Skin Contact: Immediately take off contaminated clothing.[6] Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[6]
-
Eye Contact: Immediately rinse eyes with pure water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air.[6] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[6] Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[6]
-
Small Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite).
-
Collect the absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[6][14]
-
Decontaminate the area with soap and water. Collect all cleaning materials as hazardous waste.
-
-
Large Spill: Evacuate the laboratory immediately. Alert others, close the doors, and contact your institution's emergency response team or EH&S from a safe location.
Governing Regulatory Framework
In the United States, the management of hazardous chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) .[8][13] Academic laboratories may operate under alternative, but equally stringent, rules outlined in 40 CFR Part 262, Subpart K.[12][13] Furthermore, the Occupational Safety and Health Administration (OSHA) sets standards for worker exposure and safety, including requirements for hazard communication and PPE.[13][15] This guide is designed to ensure compliance with these key regulations.
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Mastering Safety: A Guide to Personal Protective Equipment for Handling Ethyl 2-(pyridin-3-YL)thiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Handling novel chemical compounds is the cornerstone of discovery in pharmaceutical and materials science. Ethyl 2-(pyridin-3-YL)thiazole-4-carboxylate, a heterocyclic compound featuring both pyridine and thiazole moieties, represents a class of molecules with significant potential. However, its structural alerts—the very features that make it chemically interesting—also demand a rigorous and informed approach to safety. This guide provides a comprehensive, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring that scientific advancement and personal safety proceed in tandem.
Part 1: Immediate Hazard Assessment
Before any laboratory work begins, a thorough understanding of the compound's potential hazards is critical. While specific toxicological data for this compound is not extensively published, data from the closely related isomer, ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate (CAS 21278-85-3), and analogous thiazole/pyridine structures provide a strong basis for hazard assessment. The primary risks are associated with acute toxicity through multiple routes of exposure.
GHS Hazard Profile (Inferred)
| Pictogram | GHS Classification | Hazard Statement | Causality and Implication for Researchers |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Accidental ingestion via contaminated hands is a primary risk. Strict prohibition of eating or drinking in the lab is essential.[1] | |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | The compound can be absorbed through the skin, leading to systemic effects. Proper glove selection and immediate decontamination after contact are crucial. | |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | As a solid, the primary inhalation risk comes from airborne dust or aerosols. Handling procedures must minimize dust generation. | |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Direct contact can cause localized inflammation, redness, or rash.[2] | |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation | Splashes pose a significant risk of serious, painful eye irritation.[2] |
This profile is based on data for ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate and other similar thiazole derivatives.[2]
Part 2: The Core PPE Protocol: A Step-by-Step Guide
Personal Protective Equipment (PPE) is the most critical barrier between the researcher and the chemical. The selection of PPE is not a one-size-fits-all decision; it must be adapted to the specific task at hand. This concept, known as "task-specific hazard analysis," is a cornerstone of modern laboratory safety.[3][4]
This is the minimum level of PPE required upon entering the laboratory where the compound is stored or handled.
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum. However, for any task involving liquids or the potential for splashes, chemical splash goggles are required .[5][6]
-
Protective Clothing: A flame-resistant lab coat, fully buttoned, is mandatory to protect skin and clothing from minor spills and dust.[6]
-
Footwear: Closed-toe shoes made of a non-porous material must be worn at all times.[5]
Choosing the correct glove is paramount, as skin contact is a primary exposure route.
-
Glove Selection: Due to the pyridine component, standard latex gloves are not recommended.[1] Nitrile or neoprene gloves provide better chemical resistance.[1][7] Always check the manufacturer's glove compatibility chart for the specific solvents being used.
-
Glove Technique:
-
Inspect gloves for any signs of degradation or punctures before use.
-
Practice the "double gloving" technique for tasks with a higher risk of splash or when handling concentrated solutions.
-
Remove gloves using the proper technique (peeling one off with the other) to avoid contaminating your skin.
-
Wash hands thoroughly with soap and water after removing gloves.[8]
-
The need for respiratory protection is dictated by the potential to generate airborne contaminants.
-
Weighing and Transferring Solids: When handling the powdered form of the compound, especially outside of a containment hood, fine dust particles can become airborne.
-
Action: Perform these tasks within a chemical fume hood or a powder containment hood.[7] If this is not feasible, a NIOSH-approved N95 respirator is required to protect against particulates.
-
-
Preparing Solutions/Aerosol Generation: When dissolving the compound in volatile solvents or performing operations that may create aerosols (e.g., vortexing, sonicating), both chemical vapors and compound-laden droplets are a concern.
-
Action: All such work must be conducted in a certified chemical fume hood .[1] This engineering control is the primary line of defense. A respirator is not a substitute for a functioning fume hood.
-
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting appropriate PPE based on the planned laboratory task.
Caption: PPE selection workflow based on the specific laboratory task.
Part 3: Operational and Disposal Plans
Safe laboratory practice extends beyond PPE to include standardized procedures for handling and waste management.
-
Designated Area: All work with this compound should be conducted in a designated area of the lab, clearly marked.
-
Ventilation: As a default, handle this compound in a well-ventilated area. A certified chemical fume hood is strongly preferred for all manipulations.[1][7]
-
Spill Kit: Ensure a chemical spill kit containing absorbent material (e.g., vermiculite, sand), waste bags, and appropriate PPE is readily accessible before starting work.[7][9]
-
First Aid: An eyewash station and safety shower must be immediately accessible and tested regularly.[10] In case of skin contact, flush the affected area with copious amounts of water for at least 15 minutes.[1] For eye contact, use the eyewash station for 15 minutes and seek immediate medical attention.[11]
-
Minor Spill (Solid):
-
Alert others in the immediate area.
-
Wearing your full PPE (including N95 if not in a hood), gently cover the spill with a damp paper towel to avoid making dust airborne.
-
Carefully scoop the material into a labeled hazardous waste container.
-
Clean the area with soap and water.
-
-
Minor Spill (Liquid/Solution):
-
Alert others in the immediate area.
-
Wearing full PPE, contain the spill with absorbent pads or sand.[12]
-
Once absorbed, scoop the material into a labeled hazardous waste container.
-
Decontaminate the area with an appropriate solvent followed by soap and water.
-
-
Major Spill: Evacuate the laboratory and notify your institution's Environmental Health and Safety (EHS) department immediately.
Improper disposal is a significant compliance and safety risk. All materials contaminated with this compound must be treated as hazardous waste.[13][14]
-
Solid Waste: Collect waste powder, contaminated gloves, weigh boats, and absorbent materials in a clearly labeled, sealed hazardous waste container. The label should read "Hazardous Waste" and include the full chemical name.
-
Liquid Waste: Collect solutions containing the compound in a dedicated, labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been verified.
-
Sharps Waste: Needles, syringes, or contaminated glassware must be disposed of in a designated sharps container.
-
Final Disposal: All waste must be disposed of through your institution's official EHS hazardous waste management program.[13] Adherence to local and national regulations is mandatory.[14]
By integrating this expert guidance into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling this compound, fostering a culture where cutting-edge research and uncompromising safety coexist.
References
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
